molecular formula C9H9BrO2 B1590899 Methyl 2-bromo-5-methylbenzoate CAS No. 90971-88-3

Methyl 2-bromo-5-methylbenzoate

Cat. No.: B1590899
CAS No.: 90971-88-3
M. Wt: 229.07 g/mol
InChI Key: PYRAZCQFEMNXJA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-methylbenzoate
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InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYRAZCQFEMNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568368
Record name Methyl 2-bromo-5-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
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CAS No.

90971-88-3
Record name Methyl 2-bromo-5-methylbenzoate
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Record name Methyl 2-bromo-5-methylbenzoate
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Record name Benzoic acid, 2-bromo-5-methyl-, methyl ester
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Foundational & Exploratory

Methyl 2-bromo-5-methylbenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-5-methylbenzoate

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 90971-88-3), a key aromatic building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide details the compound's physicochemical properties, presents a validated synthetic protocol with mechanistic insights, discusses its applications, and outlines critical safety and handling procedures. By synthesizing data from established chemical suppliers and databases, this paper serves as an authoritative resource for leveraging this versatile intermediate in complex molecular design and synthesis.

Chemical Identity and Significance

This compound is a substituted benzene derivative featuring bromide, methyl, and methyl ester functional groups. Its Chemical Abstracts Service (CAS) number is 90971-88-3 .[1][2] The strategic placement of these groups—a bromine atom ortho to the ester and a methyl group para to the bromine—makes it a highly valuable intermediate for introducing specific structural motifs in multi-step syntheses.

The reactivity of the C-Br bond, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in the construction of complex molecular scaffolds, especially within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[3]

It is important to distinguish this compound from its close isomer, Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), as the differing substitution patterns lead to distinct reactivity and applications.[4][5][6] The precursor to this isomer, 5-Bromo-2-methylbenzoic acid, is notably used in the synthesis of canagliflozin, a drug for type 2 diabetes, illustrating the significance of this structural class in medicine.[7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, purification, and compound verification.

PropertyValueSource
CAS Number 90971-88-3[1]
Molecular Formula C₉H₉BrO₂[1][8]
Molecular Weight 229.07 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Predicted Boiling Point 270.1 ± 20.0 °C[1]
Predicted Density 1.433 ± 0.06 g/cm³[1]
Storage Sealed in dry, Room Temperature[1]
Spectroscopic Characterization

Verification of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum provides a distinct fingerprint.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[1]

Synthesis and Mechanistic Rationale

This compound is most commonly synthesized via a two-step process starting from 2-bromo-5-methylbenzoic acid. The workflow involves the activation of the carboxylic acid followed by esterification.

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 2-Bromo-5-methylbenzoic Acid (Starting Material) B Acyl Chloride Intermediate A->B Oxalyl Chloride, Cat. DMF, DCM @ 0°C to RT C This compound (Final Product) B->C Methanol (MeOH)

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of 2-bromo-5-methylbenzoic acid[1]

This protocol outlines a reliable method for synthesizing the target compound with a high yield.

Step 1: Activation of Carboxylic Acid

  • To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (DCM, 4 mL), add one drop of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 mmol) to the solution.

    • Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst, forming a Vilsmeier reagent intermediate which is the active species that promotes the reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side products.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Add a second portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour to ensure complete conversion to the acyl chloride.

Step 2: Ester Formation

  • Add methanol (2 mL) to the reaction mixture containing the newly formed acyl chloride.

    • Causality: Methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the methyl ester. This reaction is typically fast and high-yielding.

  • Stir the reaction for 6 hours at room temperature.

  • Upon completion, adjust the pH to ~9 using a sodium carbonate solution.

  • Extract the product into dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford this compound as a colorless oil (yield: 92%).[1]

Applications in Research and Drug Development

As a functionalized aromatic compound, this compound is a versatile building block for constructing more complex molecules. Its primary utility lies in its ability to participate in cross-coupling reactions where the bromine atom is substituted.

Applications A This compound C Complex Molecule (e.g., API Scaffold) A->C Suzuki Coupling B Boronic Acid / Ester (R-B(OH)₂) B->C D Pd Catalyst, Base D->C

Caption: Role as a building block in Suzuki cross-coupling reactions.

While specific drug development pathways involving this exact isomer are proprietary, its structural motifs are present in numerous pharmaceutical candidates. The bromo-toluate framework is a common starting point for synthesizing inhibitors, receptor antagonists, and other bioactive molecules. For instance, the related compound class is crucial for synthesizing SGLT2 inhibitors, highlighting the therapeutic relevance of these structures.[7]

Safety, Handling, and Storage

Due to its classification as a chemical irritant, proper handling of this compound is essential. The following guidelines are based on safety data for structurally similar compounds.[4][9]

Hazard Identification:

  • GHS Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Handling Procedures: [9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Spills: In case of a small spill, absorb with an inert material and place in a suitable container for disposal.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][10]

Conclusion

This compound (CAS 90971-88-3) is a well-characterized and synthetically accessible chemical intermediate. Its defined physicochemical properties, straightforward synthesis, and the strategic positioning of its functional groups make it an important tool for chemists in academic and industrial settings. With careful handling, this compound serves as a reliable building block for the efficient construction of complex organic molecules destined for applications in materials science and, most notably, drug discovery.

References

Methyl 2-bromo-5-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-bromo-5-methylbenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the physical properties, synthesis, and handling of this compound. The structure of this document is designed to logically present the core scientific data, practical experimental insights, and safety considerations essential for laboratory applications.

Core Molecular Profile and Physical Characteristics

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its utility is largely defined by the reactivity of its functional groups—the bromo substituent and the methyl ester—which allow for a variety of chemical transformations.

The physical state of this compound under standard conditions is a colorless oil, indicating a melting point below ambient room temperature.[1] While specific experimental data for properties like boiling point and density are limited, predictive models provide reliable estimates that are crucial for experimental design, such as setting appropriate conditions for distillation or calculating molar quantities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90971-88-3[1][2]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [4][5]
Appearance Colorless Oil[1]
Boiling Point 270.1°C at 760 mmHg (Predicted)[4]
Density 1.433 ± 0.06 g/cm³ (Predicted)[4]
IUPAC Name This compound

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are primarily achieved through spectroscopic methods. The following data are characteristic of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a definitive method for confirming the isomeric structure of the compound. The spectrum provides unambiguous evidence for the substitution pattern on the benzene ring. The published ¹H NMR data for this compound in deuterated chloroform (CDCl₃) shows distinct signals that correspond to each unique proton in the molecule.[1]

  • δ 7.60 (d, J = 1.6 Hz, 1H): This small doublet corresponds to the aromatic proton at the C6 position, which is ortho to the bromine atom and meta to the methyl group. The small coupling constant is characteristic of a meta-coupling.

  • δ 7.53 (d, J = 8.8 Hz, 1H): This doublet represents the aromatic proton at the C3 position, which is ortho to the ester group and meta to the methyl group. The large coupling constant indicates ortho-coupling to the proton at C4.

  • δ 7.15 (q, J = 3.2 Hz, 1H): This signal, described as a quartet in the source but more likely a doublet of doublets, corresponds to the aromatic proton at the C4 position. It is ortho-coupled to the C3 proton and meta-coupled to the C6 proton.

  • δ 3.92 (s, 3H): This singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.

  • δ 2.33 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) attached to the benzene ring at the C5 position.

Infrared (IR) Spectroscopy
  • ~1730-1715 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (M⁺ and M+2).

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via Fischer esterification or by activation of the parent carboxylic acid. The following protocol, adapted from established methods, describes the synthesis from 2-bromo-5-methylbenzoic acid.[1]

Causality in Reagent Selection
  • 2-bromo-5-methylbenzoic acid: The starting material that provides the core molecular scaffold.

  • Oxalyl Chloride (or Thionyl Chloride): This reagent is used to convert the carboxylic acid into a more reactive acyl chloride. This is a critical activation step, as direct esterification with methanol under acidic conditions can be slow. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.

  • N,N-Dimethylformamide (DMF): Used in catalytic amounts, DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species in the formation of the acyl chloride.

  • Methanol (MeOH): Serves as both the reagent and solvent to form the methyl ester via nucleophilic attack on the activated acyl chloride.

  • Dichloromethane (DCM): A common inert solvent for the acylation step.

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): Used in aqueous solution during the workup phase to neutralize any remaining acid (e.g., HCl byproduct, excess oxalyl chloride).

  • Anhydrous Sodium Sulfate (Na₂SO₄): A drying agent used to remove residual water from the organic layer before solvent evaporation.

Step-by-Step Experimental Workflow
  • Acid Activation: Dissolve 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (4 mL) in a flask equipped with a magnetic stirrer. Add a single drop of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 mmol) to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • Ester Formation: Add methanol (2 mL) to the reaction mixture. Continue stirring for an additional 4-6 hours at room temperature.

  • Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the pH of the aqueous layer is basic (~pH 9).[1]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated brine (NaCl solution). This step helps to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) to yield the pure product.[1]

Visualization of the Synthesis Workflow

SynthesisWorkflow Start 2-bromo-5-methylbenzoic acid in DCM, cat. DMF Reagent1 Add Oxalyl Chloride at 0°C, then RT Start->Reagent1 Activation Intermediate: 2-bromo-5-methylbenzoyl chloride Reagent1->Activation Reagent2 Add Methanol (MeOH) Activation->Reagent2 Esterification Esterification Reaction Reagent2->Esterification Workup Aqueous Na2CO3 Workup & DCM Extraction Esterification->Workup Drying Dry (Na2SO4) & Concentrate Workup->Drying Purification Silica Gel Chromatography (PE/EA Eluent) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Specific safety data for this compound is not widely published. Therefore, a conservative approach to handling is required, drawing precautionary principles from related structural analogs like Methyl 5-bromo-2-methylbenzoate and its precursor, 2-bromo-5-methylbenzoic acid.[5]

Table 2: GHS Hazard Classifications (Inferred)

Hazard ClassCategoryStatementSource (Analog)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Avoid prolonged or repeated skin contact.

  • Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Research and Drug Development

This compound is a versatile intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two primary functional groups.

  • The Bromo Group: This site is amenable to a wide range of metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceutical agents. Alternatively, it can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further complexity.

The precursor acid, 5-bromo-2-methylbenzoic acid, is a known starting material for the synthesis of Canagliflozin, an SGLT2 inhibitor used for treating type 2 diabetes.[7] This highlights the role of this structural motif in the development of modern pharmaceuticals.

Visualization of Synthetic Potential

SyntheticPotential cluster_0 This compound Core Core Molecule Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Core->Coupling C(aryl)-Br bond Hydrolysis Hydrolysis (e.g., LiOH) Core->Hydrolysis Ester C=O bond Amidation Amidation Hydrolysis->Amidation via Carboxylic Acid

Caption: Key reaction sites on this compound.

References

A Comprehensive Technical Guide to Methyl 2-bromo-5-methylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of Methyl 2-bromo-5-methylbenzoate, a key building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, outlines validated synthetic protocols, and explores its strategic application in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester. The strategic placement of the bromine atom at the ortho-position to the methyl ester group, and a methyl group at the meta-position, renders it a versatile intermediate for regioselective modifications.

The core function of this molecule in synthesis is to act as an aryl halide partner in cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles like the Suzuki-Miyaura coupling. The ester and methyl groups offer additional points for functionalization or can influence the electronic and steric environment of the aromatic ring, thereby modulating reactivity and the properties of downstream products.

A summary of its key physicochemical properties is presented below:

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 90971-88-3[1]
Appearance Colorless to light yellow liquid/oil[1]
Boiling Point 270.1 ± 20.0 °C (Predicted)[1]
Density 1.433 ± 0.06 g/cm³ (Predicted)[1]
InChI Key RWRFRBRZASIDQE-UHFFFAOYSA-N[2]

Synthesis and Purification

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. This two-step approach, starting from commercially available 2-methylbenzoic acid (o-toluic acid), is reliable and scalable.

Synthesis Pathway Overview

The overall synthetic transformation is a two-stage process:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the 2-methylbenzoic acid ring.

  • Fischer Esterification (or equivalent): Conversion of the resulting carboxylic acid to its methyl ester.

Synthesis_Pathway A 2-Methylbenzoic Acid B 2-Bromo-5-methylbenzoic Acid A->B Br₂, H₂SO₄ (Electrophilic Bromination) C This compound B->C CH₃OH, Acid Catalyst or Oxalyl Chloride, CH₃OH (Esterification)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylbenzoic Acid (Precursor)

This protocol describes the bromination of 2-methylbenzoic acid. The directing effects of the carboxylic acid (-COOH) and methyl (-CH₃) groups guide the regioselectivity of the bromination.

  • Rationale: Concentrated sulfuric acid is used as the solvent and catalyst, protonating the bromine to form a more potent electrophile. The reaction is conducted at room temperature to control the reaction rate and minimize side-product formation. An excess of bromine is used to ensure complete conversion of the starting material.[3]

  • Step-by-Step Methodology:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

    • Charge the flask with 2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid.

    • Cool the mixture in an ice bath and slowly add bromine (1.5 eq) dropwise via the addition funnel over 10-20 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

    • Carefully pour the reaction mixture into a beaker containing ice water. This quenches the reaction and precipitates the solid product.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

    • Dry the solid under vacuum to yield crude 2-bromo-5-methylbenzoic acid.[3] Further purification can be achieved by recrystallization from ethanol.[3]

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the final methyl ester using an acid chloride intermediate, which is a highly reliable and efficient method.

  • Rationale: Oxalyl chloride is used to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with methanol to form the ester. A catalytic amount of DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack mechanism. The reaction is initiated at 0 °C to control the initial exothermic reaction.[4]

  • Step-by-Step Methodology:

    • In a fume hood, dissolve 2-bromo-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen).

    • Add one drop of N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) to the solution. Gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Cool the mixture back to 0 °C and slowly add methanol (2.0 eq).

    • Let the reaction stir for an additional 6 hours, allowing it to warm to room temperature.

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Purify the resulting crude oil by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to afford pure this compound as a colorless oil.[4]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral data are consistent with the assigned structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule.

    • Rationale: The chemical shifts and coupling constants of the aromatic protons are diagnostic of their relative positions on the benzene ring. The singlet for the methoxy protons and the singlet for the methyl protons confirm the presence of these functional groups.

    • Reported Data (400 MHz, CDCl₃):

      • δ 7.60 (d, J = 1.6 Hz, 1H): Aromatic proton ortho to the bromine.

      • δ 7.53 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the ester.

      • δ 7.15 (q, J = 3.2 Hz, 1H): Aromatic proton between the bromine and methyl groups.

      • δ 3.92 (s, 3H): Methoxy (-OCH₃) protons of the ester.

      • δ 2.33 (s, 3H): Methyl (-CH₃) protons on the ring.[4]

  • ¹³C NMR, IR, and Mass Spectrometry: While detailed public data is less common, commercial databases confirm the availability of ¹³C NMR, IR, and MS spectra for this compound.[5] These techniques would further validate the structure by showing the correct number of carbon signals, characteristic carbonyl stretches (around 1720-1740 cm⁻¹ in IR), and the correct molecular ion peak (m/z 228/230, reflecting the isotopic pattern of bromine) in mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

Aryl bromides like this compound are foundational building blocks in medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the scaffolds of many modern pharmaceuticals.

Role as a Suzuki-Miyaura Coupling Substrate

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of drug discovery.[6] this compound is an ideal substrate for this reaction.

  • Mechanism and Advantage: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the new biaryl bond and regenerate the catalyst.[6] This methodology is prized for its mild conditions, tolerance of a wide array of functional groups, and the stability of the boronic acid reagents.[6]

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling A Methyl 2-bromo- 5-methylbenzoate C Biaryl Product A->C Pd(0) Catalyst, Base B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

  • Significance in Drug Synthesis: This reaction allows for the modular assembly of complex biaryl and heteroaryl structures, which are privileged scaffolds in many therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[6] The precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material for the synthesis of the SGLT2 inhibitor Canagliflozin, an important anti-diabetic medication, highlighting the industrial relevance of this structural motif.[7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its precursors is essential. Based on data for structurally related compounds, the following precautions should be observed.

  • Hazard Classification: While specific data for this exact ester is limited, related bromo-benzoic acids are classified as causing skin and serious eye irritation.[8][9] It is prudent to assume this compound shares a similar hazard profile.

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its reactivity as a substrate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, secure its place as a key intermediate in the pipeline of pharmaceutical research and development. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

A Technical Guide to the Structural Elucidation of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule-Centric Approach to Structural Verification

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The misidentification of a compound can lead to invalidated biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester often encountered as an intermediate in the synthesis of complex pharmaceutical agents.

Our approach transcends a mere recitation of techniques. Instead, we will adopt a holistic, self-validating framework where each piece of spectroscopic data corroborates the others, weaving a cohesive and undeniable structural narrative. This document is designed for researchers, analytical scientists, and professionals in drug development who require not just the "what" but the "why" behind the structural verification workflow.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition and degree of unsaturation must be established. This is the first checkpoint in our self-validating system.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental formula of an unknown compound with high accuracy.[1] Unlike nominal mass measurements, HRMS can distinguish between ions of very similar masses (isobars), providing a critical layer of confidence.

The expected molecular formula for this compound is C₉H₉BrO₂. A key feature to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] Therefore, the molecular ion region in the mass spectrum should exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Table 1: Expected HRMS Data for C₉H₉BrO₂

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₉H₉⁷⁹BrO₂]⁺⁷⁹Br227.9786
[C₉H₉⁸¹BrO₂]⁺⁸¹Br229.9765
Degree of Unsaturation (DoU)

The degree of unsaturation, or double bond equivalent, provides insight into the number of rings and/or multiple bonds within a molecule.[3] The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₉H₉BrO₂: DoU = 9 + 1 - (9/2) - (1/2) + (0/2) = 10 - 5 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, consistent with the carbonyl group (C=O) of an ester. This initial calculation strongly supports the proposed aromatic ester structure.

The Workflow of Spectroscopic Interrogation

Our elucidation strategy is a multi-pronged attack, leveraging the strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build the structure piece by piece.

G cluster_0 Phase 1: Functional Group Identification cluster_1 Phase 2: Molecular Framework & Connectivity cluster_2 Phase 3: Confirmation & Fragmentation IR Infrared (IR) Spectroscopy IR_info Identifies key functional groups: - Ester C=O - Aromatic C=C - C-O bonds IR->IR_info Provides NMR Nuclear Magnetic Resonance (NMR) IR->NMR Guides H1_NMR ¹H NMR: - Proton environments - Integration (H count) - Splitting (Connectivity) NMR->H1_NMR C13_NMR ¹³C NMR & DEPT: - Unique carbon environments - C, CH, CH₂, CH₃ types NMR->C13_NMR MS Mass Spectrometry (MS) NMR->MS Corroborates MS_info Confirms Molecular Weight - Isotopic pattern (Br) - Fragmentation validates structure MS->MS_info Provides

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is the ideal first experimental step, providing a rapid and definitive fingerprint of the functional groups present.[4] For an aromatic ester like this compound, we anticipate several characteristic absorption bands.[5]

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Assignment
~3100-3000MediumC-H StretchAromatic C-H
~2960-2850MediumC-H StretchAliphatic C-H (Methyl groups)
~1725 Strong C=O Stretch Ester Carbonyl
~1600, ~1475MediumC=C StretchAromatic Ring
~1250 & ~1100 Strong C-O Stretch (Asymm. & Symm.) Ester C-O Linkages
Below 800StrongC-Br StretchBromo-Aromatic

The presence of three particularly strong peaks—the C=O stretch around 1725 cm⁻¹ and the two C-O stretches between 1300-1000 cm⁻¹—is a classic signature for esters, sometimes referred to as the "Rule of Three".[5] The position of the C=O stretch, slightly lower than a typical saturated ester (~1740 cm⁻¹), is consistent with conjugation to the aromatic ring.[6]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is an oil, the neat liquid film method is appropriate. Place one drop of the sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4]

  • Film Formation: Gently place a second salt plate on top of the first, spreading the oil into a thin, uniform film. Avoid introducing air bubbles.

  • Background Collection: Place the assembled plates (without sample) into the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the sample-loaded plates into the spectrometer.

  • Data Acquisition: Acquire the spectrum using the following typical parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)[4]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C spectra, we can piece together the molecular skeleton.

Caption: Structure of this compound with key nuclei.

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum provides a wealth of information about the number of different proton environments, the relative number of protons in each environment, and their neighboring protons.[3]

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) [8]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
7.60Doublet (d)1.61HH-6Ortho to the bulky bromine and deshielded by the ester group. Small coupling is a meta-coupling to H-4.
7.53Doublet (d)8.81HH-3Ortho to the ester group. Large coupling is an ortho-coupling to H-4.
7.15Doublet of Doublets (dd)8.8, 1.61HH-4Coupled to both H-3 (ortho) and H-6 (meta), resulting in a dd pattern.
3.92Singlet (s)N/A3HO-CH₃Characteristic shift for ester methyl protons; no adjacent protons.
2.33Singlet (s)N/A3HAr-CH₃Typical shift for a methyl group attached to an aromatic ring; no adjacent protons.

The splitting pattern of the aromatic protons is definitive. The presence of three distinct aromatic signals integrating to 1H each, along with their specific doublet and doublet of doublets patterns, confirms a 1,2,4-trisubstituted benzene ring.[9][10]

¹³C NMR and DEPT Analysis: The Carbon Backbone

Table 4: Predicted ¹³C NMR Spectral Data

Predicted Shift (δ, ppm)Carbon Type (DEPT)AssignmentRationale
~166CC=OTypical chemical shift for an ester carbonyl carbon.
~139CC-5Aromatic carbon attached to the methyl group.
~134CHC-6Aromatic CH ortho to the bromine atom.
~132CHC-4Aromatic CH.
~130CHC-3Aromatic CH ortho to the ester group.
~122CC-2Aromatic carbon attached to bromine (ipso-carbon), shielded by the heavy atom effect.
~120CC-1Aromatic carbon attached to the ester group (ipso-carbon).
~52CH₃O-CH₃Characteristic shift for an ester methoxy carbon.
~21CH₃Ar-CH₃Typical shift for an aromatic methyl carbon.

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule, confirming the proposed structure's asymmetry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5–15 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Chloroform-d) in a clean, dry 5 mm NMR tube.[7] The solution must be clear and homogeneous.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.[15]

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of ~ -1 to 12 ppm.

    • Acquire 16 to 64 scans for good signal-to-noise.

  • ¹³C and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. The spectral width should be set to ~0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Run a DEPT-135 experiment. In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary (C) carbons will be absent.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm). Integrate the ¹H signals and pick all peaks.

Mass Spectrometry: Final Confirmation and Fragmentation Analysis

Mass spectrometry serves two critical roles: it confirms the molecular weight and elemental composition (as discussed in Section 1.1) and provides structural validation through predictable fragmentation patterns.[16]

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic esters and bromo-aromatics.[17][18]

Table 5: Expected Key Fragments in EI-Mass Spectrum

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment Ion StructureFragmentation Pathway
228230[C₉H₉BrO₂]⁺˙Molecular Ion (M⁺˙)
197199[C₈H₆BrO]⁺Loss of methoxy radical (•OCH₃) from M⁺˙. A very common pathway for methyl esters.
169171[C₈H₆Br]⁺Loss of CO from the [M-OCH₃]⁺ ion.
118-[C₈H₆O]⁺Loss of Br radical (•Br) from the [M-OCH₃]⁺ ion.
90-[C₇H₆]⁺Loss of Br radical (•Br) from the [M-CO₂CH₃]⁺ ion.
59-[CO₂CH₃]⁺Cleavage of the ester group.

The presence of the M/M+2 pair confirms the bromine atom. The loss of 31 Da (•OCH₃) to give the m/z 197/199 fragment is a hallmark of methyl esters and strongly supports the structure.[18]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[19]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and induces fragmentation.[16]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

  • Data Interpretation: Analyze the spectrum for the molecular ion peak (M⁺˙) and characteristic fragment ions. The presence of the M/M+2 isotopic pattern is a key diagnostic for bromine-containing compounds.[2]

Conclusion: A Unified Structural Hypothesis

The structure of this compound is unequivocally confirmed through the convergence of multiple, independent spectroscopic techniques. HRMS establishes the correct elemental formula (C₉H₉BrO₂), and the calculated degree of unsaturation (DoU=5) points to a substituted aromatic ring. IR spectroscopy confirms the presence of the key ester functional group and aromaticity. The definitive ¹H NMR spectrum, with its characteristic 1,2,4-trisubstituted pattern, provides the exact arrangement of substituents on the benzene ring. Predicted ¹³C NMR data aligns perfectly with the nine unique carbons required by the structure. Finally, the predicted mass spectrometry fragmentation pattern, including the crucial M/M+2 isotopic signature and the loss of a methoxy radical, provides a final, robust validation of the entire molecular assembly. This systematic, cross-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development.

References

1H NMR spectrum of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-methylbenzoate

Authored by: A Senior Application Scientist

Foreword: The Narrative Power of Nuclear Magnetic Resonance

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. It does not merely provide data; it tells the story of a molecule. For the synthetic chemist, the drug development professional, or the materials scientist, interpreting an NMR spectrum is akin to deciphering a molecular blueprint. This guide is dedicated to a comprehensive analysis of one such molecule: this compound. Our objective is not to present a simple data sheet but to provide an in-depth, field-proven perspective on how to acquire, interpret, and validate the ¹H NMR spectrum of this compound. We will explore the causality behind the observed phenomena—the chemical shifts, the coupling patterns—and ground our analysis in the fundamental principles that govern them, thereby empowering the researcher to approach their own analytical challenges with confidence and scientific rigor.

Structural Analysis and Predicted ¹H NMR Spectrum

This compound (C₉H₉BrO₂) is a disubstituted benzene derivative. Its structure presents a fascinating interplay of electronic effects that are clearly resolved in its ¹H NMR spectrum. The molecule contains three distinct aromatic protons and two methyl groups, each residing in a unique chemical environment. Understanding the influence of the substituents—the electron-withdrawing bromo and methyl ester groups, and the electron-donating methyl group—is paramount to a predictive assignment of the spectrum.

The protons on the aromatic ring (H-3, H-4, and H-6) are subject to deshielding effects, causing them to resonate in the characteristic downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[1] The precise chemical shift of each proton is modulated by the electronic nature of the adjacent and remote substituents.

  • Electron-Withdrawing Groups (EWG): The bromine atom and the methyl ester (-COOCH₃) group are EWGs. They decrease the electron density of the aromatic ring, particularly at the ortho and para positions, causing the nearby protons to be "deshielded" and shift downfield (to a higher ppm value).

  • Electron-Donating Groups (EDG): The methyl (-CH₃) group is a weak EDG. It increases the electron density of the ring, causing nearby protons to be "shielded" and shift upfield (to a lower ppm value).

Based on these principles, we can predict the relative chemical shifts and splitting patterns for each proton.

Detailed Proton Assignments

The experimental ¹H NMR spectrum of this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, provides the following signals.[2] Our analysis integrates these experimental values with a logical, theory-backed interpretation of the splitting patterns.

  • H-6 (ortho to -COOCH₃): This proton is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent ester group. It has one neighboring proton, H-4, which is three bonds away (meta). This results in a small meta-coupling (J-meta), typically 2-3 Hz.[3] The signal should therefore appear as a narrow doublet.

  • H-3 (ortho to -Br): This proton is deshielded by the adjacent bromine atom. It is coupled to its neighbor H-4, which is three bonds away (ortho). This strong ortho-coupling (J-ortho), typically 7-10 Hz, will split the signal into a distinct doublet.[3]

  • H-4 (ortho to -CH₃): This proton is shielded by the adjacent electron-donating methyl group, causing it to appear at the most upfield position in the aromatic region. It is coupled to two different protons: H-3 (ortho) and H-6 (meta). Consequently, its signal is split by both neighbors, appearing as a doublet of doublets (dd).

  • -OCH₃ (Methyl Ester Protons): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet. Their position is influenced by the electronegative oxygen atoms, typically placing them around 3.9 ppm.

  • -CH₃ (Ring Methyl Protons): The three protons of the methyl group attached to the benzene ring are also equivalent and have no neighboring protons. This signal will appear as a sharp singlet, typically in the 2.3-2.4 ppm range.

Quantitative Data Summary

The following table summarizes the definitive assignments for the ¹H NMR spectrum of this compound.

Signal AssignmentProton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
AH-67.60Doublet (d)Jmeta = 1.61H
BH-37.53Doublet (d)Jortho = 8.81H
CH-47.15Doublet of Doublets (dd)Jortho = 8.8, Jmeta = 1.61H
D-OCH₃3.92Singlet (s)N/A3H
E-CH₃2.33Singlet (s)N/A3H
Data sourced from ChemicalBook (CAS 90971-88-3), with multiplicity for signal C interpreted based on established coupling principles.[2][3]
Visualization of Molecular Structure and Proton Coupling

The following diagram illustrates the molecular structure and the key spin-spin coupling relationships that define the appearance of the aromatic region in the ¹H NMR spectrum.

Caption: Molecular structure and proton coupling pathways for this compound.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon meticulous experimental technique. The following protocol is designed as a self-validating system, minimizing common sources of error and ensuring data integrity.

Part A: Sample Preparation

The quality of the final spectrum is directly proportional to the quality of the sample preparation. The primary objectives are to create a homogeneous solution free of particulate matter and paramagnetic impurities, using an appropriate deuterated solvent.[4]

  • Glassware Preparation: Ensure the 5 mm NMR tube is impeccably clean and dry.[5] Bent or scratched tubes should be discarded as they can severely degrade spectral quality and damage the spectrometer probe.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the compound's expected solubility and the solvent's minimal interference in the ¹H spectrum. Using a deuterated solvent is critical to avoid overwhelming the analyte signals with those from the solvent.[6] The residual protio-chloroform signal (CHCl₃) at ~7.26 ppm also serves as a convenient secondary chemical shift reference.

  • Sample Weighing and Dissolution: Accurately weigh approximately 10-15 mg of this compound. Dissolve the sample in 0.6-0.7 mL of CDCl₃. For ¹H NMR, a concentration of 5 to 25 mg/mL is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time. A more dilute solution can improve resolution by decreasing viscosity.[5]

  • Filtration: To remove any solid particles that can distort the magnetic field homogeneity and broaden spectral lines, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier for the sample.

Part B: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

  • Acquisition Time: ~3-4 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (d1): 1-2 seconds. A delay between scans to allow for T1 relaxation.

  • Number of Scans (ns): 8-16. The signal-to-noise ratio improves with the square root of the number of scans. The chosen number is typically sufficient for a sample of this concentration.

Part C: Data Processing and Analysis

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.[7][8]

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform algorithm.[9] This is the fundamental step that resolves the different resonance frequencies.

  • Apodization (Window Function): Prior to FT, an exponential or Gaussian window function is typically applied to the FID. This can improve the signal-to-noise ratio at the cost of slightly broader lines.

  • Phase Correction: The transformed spectrum will have phase distortions that must be corrected manually or automatically to ensure all peaks are in pure absorption mode (positive and symmetrical).[9]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline, ensuring accurate integration.[10]

  • Referencing: The chemical shift axis (ppm) is calibrated. If tetramethylsilane (TMS) was not added as an internal standard, the residual solvent peak of CDCl₃ can be set to its known value of 7.26 ppm.

  • Integration and Peak Picking: The relative areas under each signal are calculated to determine the proton ratios. The precise frequency of each peak is identified to calculate coupling constants.

The following workflow diagram summarizes the data processing pipeline.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis FID Free Induction Decay (FID) FT Fourier Transform FID->FT Apodization Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Spectrum Final Spectrum Reference->Spectrum

Caption: Standard workflow for processing raw NMR data into an interpretable spectrum.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to unambiguously determine a molecule's structure. Each signal, with its characteristic chemical shift, multiplicity, and integration, contributes a vital piece of information. By understanding the electronic interplay of the substituents and following a rigorous experimental and data processing protocol, researchers can confidently leverage NMR spectroscopy as a powerful tool for chemical verification and discovery. This guide serves as a framework for such an analysis, grounding instrumental data in the logic of physical organic chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its chemical structure, characterized by a bromine atom ortho to the methyl ester and a methyl group para to the bromine, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for its effective application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 90971-88-3), detailing the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValue
Chemical Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 90971-88-3[1][2][3][4]
Appearance Colorless to light yellow liquid
Boiling Point 270.1 ± 20.0 °C (Predicted)
Density 1.433 ± 0.06 g/cm³ (Predicted)

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5][6][7][8] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved signals.

  • Data Acquisition: A standard ¹H pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans (typically 8 to 16 for a reasonably concentrated sample), the spectral width, and the acquisition time.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in CDCl₃.[9][10]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.60d1.61HH-6
7.53d8.81HH-3
7.15dd8.8, 1.61HH-4
3.92s-3H-OCH₃
2.33s-3HAr-CH₃

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (7.15-7.60 ppm): The three signals in the aromatic region correspond to the three protons on the benzene ring.

    • The doublet at 7.60 ppm with a small coupling constant (1.6 Hz) is assigned to H-6, which is ortho to the bromine and meta to the methyl group. The small coupling is due to the meta-coupling with H-4.

    • The doublet at 7.53 ppm with a larger coupling constant (8.8 Hz) is assigned to H-3, which is ortho to the ester group and ortho to H-4. The large coupling is due to the ortho-coupling with H-4.

    • The doublet of doublets at 7.15 ppm is assigned to H-4, which is coupled to both H-3 (ortho, J = 8.8 Hz) and H-6 (meta, J = 1.6 Hz).

  • Methyl Ester Protons (3.92 ppm): The singlet at 3.92 ppm, integrating to 3 protons, is characteristic of the methyl group of the ester functionality (-OCH₃). The singlet nature indicates no adjacent protons.

  • Aromatic Methyl Protons (2.33 ppm): The singlet at 2.33 ppm, integrating to 3 protons, is assigned to the methyl group attached directly to the aromatic ring (Ar-CH₃).

Caption: Molecular structure of this compound with ¹H NMR assignments.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: ¹³C NMR experiments require a greater number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a single line.

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Assignment
~166C=O
~140C-5
~134C-1
~133C-3
~131C-6
~129C-4
~120C-2
~52-OCH₃
~21Ar-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum

  • Carbonyl Carbon (~166 ppm): The signal at the lowest field is characteristic of the ester carbonyl carbon.

  • Aromatic Carbons (~120-140 ppm): The six signals in this region correspond to the carbons of the benzene ring. The carbon attached to the bromine (C-2) is expected to be at a relatively high field due to the heavy atom effect. The carbons attached to the other substituents (C-1 and C-5) and the unsubstituted carbons will have distinct chemical shifts based on the combined electronic effects of the bromo, methyl, and ester groups.

  • Methyl Carbons (~21 and ~52 ppm): The signal around 52 ppm is typical for the methyl ester carbon (-OCH₃), while the signal around 21 ppm is characteristic of the aromatic methyl carbon (Ar-CH₃).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any signals from the instrument or the atmosphere.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.[11]

  • Data Acquisition: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Expected IR Absorption Bands

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic (-CH₃)
~1730-1715C=O stretchEster
~1600-1450C=C stretchAromatic ring
~1300-1000C-O stretchEster
~800-600C-Br stretchAryl halide

Interpretation of the Expected IR Spectrum

  • C-H Stretching: The spectrum would show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl groups (below 3000 cm⁻¹).

  • Carbonyl Stretching: A very strong and sharp absorption peak between 1730-1715 cm⁻¹ is the most prominent feature of the spectrum, unequivocally indicating the presence of the ester carbonyl group.[12][13]

  • Aromatic C=C Stretching: Several peaks of variable intensity in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.

  • C-O Stretching: Strong absorptions in the 1300-1000 cm⁻¹ "fingerprint" region would correspond to the C-O stretching vibrations of the ester group.

  • C-Br Stretching: A weaker absorption in the lower frequency region (800-600 cm⁻¹) would be indicative of the C-Br bond.

III. Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a "fingerprint" that can be used for structural elucidation.[14][15][16][17]

Experimental Protocol: EI-MS Data Acquisition

A typical protocol for obtaining an EI-mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Expected Fragmentation Pattern

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing ions (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

m/zIonComments
228/230[C₉H₉BrO₂]⁺•Molecular ion (M⁺•) peak, showing the 1:1 isotopic pattern for bromine.
197/199[M - OCH₃]⁺Loss of the methoxy radical.
170/172[M - COOCH₃]⁺Loss of the carbomethoxy radical.
149[M - Br]⁺Loss of a bromine radical.
118[C₈H₆O]⁺Further fragmentation of the [M - Br]⁺ ion.
90[C₇H₆]⁺Toluene-like fragment.

Interpretation of the Expected Mass Spectrum

  • Molecular Ion: The molecular ion peak at m/z 228 and 230 would confirm the molecular weight of the compound and the presence of one bromine atom.

  • Key Fragmentations:

    • The loss of a methoxy radical (-•OCH₃, 31 Da) to give ions at m/z 197/199 is a common fragmentation pathway for methyl esters.

    • The loss of the entire carbomethoxy group (-•COOCH₃, 59 Da) would result in ions at m/z 170/172.

    • Cleavage of the C-Br bond would lead to an ion at m/z 149, corresponding to the methyl 5-methylbenzoate cation.

    • Further fragmentation of this ion could lead to the other observed smaller fragments.

MS_Fragmentation_Pathway M [C₉H₉BrO₂]⁺• m/z 228/230 F1 [M - OCH₃]⁺ m/z 197/199 M->F1 - •OCH₃ F2 [M - Br]⁺ m/z 149 M->F2 - •Br F3 [M - COOCH₃]⁺ m/z 170/172 M->F3 - •COOCH₃

Caption: Expected major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of data for the unambiguous structural confirmation and purity assessment of this compound. The ¹H NMR spectrum gives detailed information on the proton environment, while ¹³C NMR elucidates the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for researchers utilizing this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

Methyl 2-bromo-5-methylbenzoate safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Methyl 2-bromo-5-methylbenzoate

Authored by a Senior Application Scientist

Foreword: The landscape of chemical research and drug development demands a rigorous understanding of the reagents we handle. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of the safety and hazards associated with this compound. It is imperative to distinguish this compound from its isomers, as subtle structural differences can lead to significant variations in chemical reactivity and toxicological profiles. This document focuses specifically on This compound (CAS No. 90971-88-3) .

Compound Identification and Structural Elucidation

This compound is an aromatic ester. The precise placement of the bromo and methyl groups on the benzene ring is critical for its reactivity and safety profile. It is crucial to differentiate it from its common isomer, Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), which has different physical properties and may exhibit a different hazard profile.[1][2][3]

Caption: Chemical structure of this compound.

GHS Hazard Identification and Classification

According to available safety data, this compound is classified as a hazardous substance.[4] The primary hazards are associated with its flammability and its irritant effects on the skin and eyes.[4]

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4]

graph GHS_Pictograms {
rankdir=LR;
node [shape=none, width=1.5, height=1.5, label=""];

// Flame Pictogram flame [image="https://upload.wikimedia.org/wikipedia/commons/3/3a/GHS-pictogram-flame.svg", labelloc=b, label="Flammable"];

// Exclamation Mark Pictogram exclamation [image="https://upload.wikimedia.org/wikipedia/commons/a/a2/GHS-pictogram-exclam.svg", labelloc=b, label="Irritant"]; }

Caption: GHS Hazard Pictograms for this compound.

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 90971-88-3[4][5]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 270.1 ± 20.0 °C (Predicted)[4]
Density 1.433 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature Room Temperature, Sealed in dry[4]

Protocols for Safe Handling and Storage

The causality behind stringent handling protocols is the prevention of exposure and the mitigation of inherent chemical hazards like flammability and irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating safety system relies on multiple layers of protection. Engineering controls are the first line of defense, supplemented by mandatory PPE.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize the inhalation of vapors.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] This is critical to prevent serious eye irritation.[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Contaminated clothing should be removed immediately, and the skin washed thoroughly.[4]

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[7][8]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B 1. Engineering Control C Dispense Chemical Inside Fume Hood B->C 2. Begin Work D Keep Container Tightly Closed When Not in Use C->D E Ground/Bond Container (Flammable Liquid Precaution) C->E F Wipe Down Work Area E->F 3. Conclude Work G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Standard workflow for safely handling laboratory chemicals.

Storage Requirements
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4] Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8][10]

  • Static Discharge: This is a flammable liquid; take precautionary measures against static discharge by grounding and bonding containers during transfer.[4]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do so. If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][12]

Fire and Explosion Hazard Data

  • Flammability: Flammable liquid and vapor.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][13] Water spray can be used to cool fire-exposed containers.[10]

  • Unsuitable Extinguishing Media: Do not use a solid water jet, as it may spread the fire.[14]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide).[13]

  • Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Spill, Leak, and Disposal Protocols

Accidental Release Measures

The primary objective is to contain the spill safely and prevent it from entering the environment.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[12]

  • Containment: Wear full PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collection: Collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Remove All Ignition Sources B->C D Don Full PPE (Respirator, Goggles, Gloves, etc.) C->D E Contain Spill with Inert Absorbent Material D->E F Collect Waste into Sealed Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains. Dispose of the contents/container to an approved waste disposal plant.[12]

Toxicological and Reactivity Profile

  • Toxicological Summary: Detailed toxicological studies on this compound are not widely available. The primary known health hazards are irritation to the skin and eyes.[4] The related compound, 5-Bromo-2-methylbenzoic acid, is harmful if swallowed.[11]

  • Reactivity: The compound may react with strong bases, oxidizing agents, and reducing agents.[10] Thermal decomposition may produce hazardous gases like hydrogen bromide.[13]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. Its classification as a flammable liquid and a skin/eye irritant necessitates the use of appropriate engineering controls, personal protective equipment, and stringent adherence to safety protocols. By understanding its specific hazards and implementing the procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

Purity assessment of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Methyl 2-bromo-5-methylbenzoate

Introduction: The Gatekeeper to Quality

In the landscape of pharmaceutical and agrochemical development, the journey from a promising molecule to a final, effective product is paved with rigorous quality control. Intermediates like this compound are the foundational building blocks in the synthesis of complex active ingredients. Its structural integrity and purity are not mere line items on a specification sheet; they are the gatekeepers that directly influence the yield, impurity profile, safety, and efficacy of the final product. The presence of even minute quantities of impurities—be they starting materials, isomers, by-products, or degradants—can have cascading negative effects on downstream processes and compromise patient safety.

This guide provides a comprehensive, field-proven framework for the purity assessment of this compound. We will move beyond a simple recitation of methods to explore the scientific rationale behind the selection of analytical techniques, the design of self-validating protocols, and the integrated strategy required for a complete and trustworthy characterization of this critical intermediate.

Chapter 1: Foundational Knowledge - The Analyte and Its Impurity Profile

A robust analytical strategy begins with a deep understanding of the target molecule and the potential impurities that may accompany it.

1.1 Molecular Identity

  • Compound: this compound

  • CAS Number: 90971-88-3[1]

  • Molecular Formula: C₉H₉BrO₂[2]

  • Molecular Weight: 229.07 g/mol [3]

  • Structure:

1.2 Anticipating Impurities: A Synthesis-Centric Approach

The most likely impurities are directly related to the synthetic route. A common laboratory-scale synthesis involves the esterification of 2-bromo-5-methylbenzoic acid, often using reagents like oxalyl chloride and methanol.[1] This knowledge allows us to proactively search for specific process-related impurities.

  • Unreacted Starting Material: The most common impurity is the parent acid, 2-bromo-5-methylbenzoic acid (CAS: 6967-82-4). Its presence indicates an incomplete esterification reaction.

  • Isomeric Impurities: During the synthesis of the parent benzoic acid, positional isomers can be formed.[4] Therefore, it is crucial to screen for isomers such as Methyl 5-bromo-2-methylbenzoate (CAS: 79669-50-4).[3][5][6][7] These can be particularly challenging to separate and may have different reactivity in subsequent steps.

  • Reagent-Related Impurities: Residual solvents or by-products from reagents used in the synthesis.

  • Degradation Products: The ester linkage is susceptible to hydrolysis, which can revert the compound to its parent acid and methanol, especially under acidic or basic conditions or with prolonged exposure to moisture.

Chapter 2: The Analytical Toolkit: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's purity. A validated, multi-pronged approach is essential for a comprehensive assessment. The relationship between these techniques is crucial for a robust purity assessment workflow.

cluster_workflow Purity Assessment Workflow Sample This compound (Bulk Sample) HPLC Quantitative Purity Assay (RP-HPLC with UV Detection) Sample->HPLC Primary Assay GCMS Volatile Impurities & Identity (GC-MS) Sample->GCMS Orthogonal Method NMR Structural Confirmation & Absolute Purity (qNMR) Sample->NMR Identity & Structure Forced_Deg Forced Degradation Study Sample->Forced_Deg Stability Stability-Indicating Method Validation HPLC->Stability Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report GCMS->Report NMR->Report Forced_Deg->HPLC Challenge Assay Stability->Report cluster_forced_degradation Forced Degradation Workflow Sample Drug Substance in Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Sample->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Sample->Thermal Photo Photolytic Stress (UV/Vis Light) Sample->Photo Analysis Analyze All Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

The Solubility Profile of Methyl 2-bromo-5-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Importance of Solubility in Drug Development

Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester, represents a class of molecules frequently encountered in medicinal chemistry and materials science. The solubility of such compounds is a critical physicochemical parameter that dictates their behavior in various stages of research and development, from reaction work-ups and purification to formulation and bioavailability. A thorough understanding of a compound's solubility in different organic solvents is paramount for efficient process development, enabling researchers to make informed decisions regarding solvent selection for synthesis, extraction, crystallization, and chromatographic purification. This guide provides an in-depth technical overview of the solubility of this compound, combining theoretical predictions with a robust experimental framework for its determination.

It is important to distinguish this compound (CAS Number: 90971-88-3) from its structural isomer, methyl 5-bromo-2-methylbenzoate (CAS Number: 79669-50-4).[1][2][3][4] While both are brominated methyl esters of a methylbenzoic acid, the relative positions of the bromo, methyl, and methoxycarbonyl substituents on the benzene ring differ, leading to distinct physical and chemical properties, including solubility. This guide will focus exclusively on This compound .

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive empirical solubility data for this compound, a predictive analysis based on its molecular structure and the fundamental principles of solubility provides a strong starting point for solvent selection. The adage "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6]

The molecular structure of this compound features a largely nonpolar aromatic ring and a methyl group. The ester functional group (-COOCH₃) and the bromine atom introduce some polarity. The ester group can act as a hydrogen bond acceptor, while the bromine atom contributes to the molecule's overall polarizability. However, the molecule lacks hydrogen bond donating capabilities. This structural assessment places this compound in the category of moderately polar compounds.

Based on this analysis, we can predict its solubility in a range of common organic solvents:

  • High Solubility: Expected in moderately polar aprotic solvents where dipole-dipole interactions and London dispersion forces can be maximized. Examples include:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Acetone

  • Moderate Solubility: Expected in polar protic solvents. While the ester can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute will limit the strength of solute-solvent interactions compared to solutes that can both donate and accept hydrogen bonds. Examples include:

    • Methanol

    • Ethanol

  • Low to Negligible Solubility: Expected in highly nonpolar and highly polar solvents.

    • Nonpolar Solvents (e.g., Hexane, Cyclohexane): The polarity of the ester and bromo groups will hinder dissolution in these solvents.

    • Highly Polar Solvents (e.g., Water): The large, nonpolar aromatic portion of the molecule will dominate, leading to poor aqueous solubility.

The following table summarizes the predicted solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneLow / InsolubleMismatch in polarity; dominant nonpolar solvent cannot effectively solvate the polar functional groups.
Moderately Polar Aprotic Dichloromethane (DCM)HighFavorable dipole-dipole interactions and dispersion forces.
Tetrahydrofuran (THF)HighGood balance of polarity to interact with the ester and bromo groups.
Ethyl AcetateHigh"Like dissolves like" principle applies well due to the presence of an ester group in both solute and solvent.
AcetoneHighStrong dipole moment of acetone can interact favorably with the polar parts of the solute.
Polar Aprotic AcetonitrileModerate to HighPolar nature of acetonitrile should allow for good interaction.
Dimethylformamide (DMF)HighHighly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, very effective at dissolving a wide range of organic compounds.
Polar Protic MethanolModerateCan act as a hydrogen bond acceptor, but the overall interaction is limited by the lack of a donor group.
EthanolModerateSimilar to methanol, with slightly lower polarity.
WaterInsolubleThe large hydrophobic region of the molecule outweighs the polarity of the functional groups.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for both qualitative and semi-quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, dichloromethane, ethyl acetate, acetone, methanol, water)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure: [7][8]

  • Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • Mixing: After each addition, vortex the mixture for 30-60 seconds to facilitate dissolution.

  • Observation: Observe the mixture against a well-lit background. Note whether the solid dissolves completely, partially, or not at all.

  • Classification:

    • Soluble: The solid dissolves completely within 1 mL of solvent.

    • Slightly Soluble: The solid dissolves partially within 1 mL of solvent.

    • Insoluble: The solid does not visibly dissolve in 1 mL of solvent.

  • Repeat: Repeat the process for each solvent to be tested.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate, equilibrium-based measurement of solubility.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it on a shaker at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing the Solvent Selection Process

The selection of an appropriate solvent is a critical step in many chemical processes. The following workflow provides a systematic approach to this task.

Caption: A generalized workflow for selecting a suitable solvent for an organic compound.

Predicted Solubility Spectrum

The following diagram illustrates the predicted solubility of this compound across a spectrum of solvent polarities.

SolubilitySpectrum cluster_solubility Hexane Hexane DCM DCM Hexane->DCM Increasing Polarity Low Low EtOAc Ethyl Acetate High High Acetone Acetone ACN Acetonitrile Acetone->ACN DMF DMF High2 High MeOH Methanol DMF->MeOH Water Water Moderate Moderate Insoluble Insoluble

Caption: Predicted solubility of this compound versus solvent polarity.

Conclusion

References

Commercial suppliers of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing of Methyl 2-bromo-5-methylbenzoate

Introduction

This compound (CAS No. 90971-88-3) is a key building block in synthetic organic chemistry, finding significant application in the development of novel pharmaceutical agents and other complex molecules. Its specific substitution pattern—a bromine atom ortho to the methyl ester and a methyl group meta to the ester—makes it a versatile intermediate for a variety of cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the commercial supplier landscape for this reagent, outlines a robust supplier qualification workflow, and details essential quality control and handling procedures to ensure the integrity of your research and development programs.

The Commercial Supplier Landscape

A diverse range of chemical suppliers offer this compound, from large, well-established chemical houses to smaller, specialized manufacturers. The choice of supplier can have a significant impact on the quality, consistency, and availability of this critical starting material. It is imperative for researchers to recognize that isomeric impurities, such as Methyl 5-bromo-2-methylbenzoate (CAS No. 79669-50-4), can arise during synthesis and may be present in commercially available materials. Therefore, careful consideration of the supplier's manufacturing and purification capabilities is essential.

Prominent Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for this compound. This information has been compiled from publicly available data and is intended as a starting point for your own in-depth supplier evaluation.

Supplier NameTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥96%Gram to KilogramOften provides detailed Certificates of Analysis (CoA) and supporting documentation.[1]
Thermo Fisher Scientific ~98%Gram to KilogramOffers a range of products under its Acros Organics and Alfa Aesar brands.[2][3]
Tokyo Chemical Industry (TCI) >98.0% (GC)Gram to KilogramKnown for high-purity reagents and provides detailed analytical data.[4]
ChemicalBook Varies by supplierGram to BulkA platform that connects various manufacturers and suppliers, purity and availability can differ.[5]
Cenmed Enterprises ≥95%Gram scaleA distributor for various chemical manufacturers.[6]
Bide Pharmatech Ltd. VariesGram to KilogramA supplier of a wide range of pharmaceutical intermediates.[5]
Amatek Scientific Co. Ltd. VariesGram to KilogramSpecializes in fine chemicals and intermediates.[5]

Note: The listed purities and available quantities are subject to change and should be verified with the supplier at the time of inquiry.

Supplier Qualification Workflow

A systematic approach to supplier qualification is critical to mitigate risks associated with raw material quality. The following workflow outlines a best-practice approach for selecting and validating a supplier for this compound.

SupplierQualification cluster_screening Initial Screening cluster_evaluation Technical Evaluation cluster_decision Decision & Onboarding A Identify Potential Suppliers B Request Technical Data Package (TDP) A->B Initial Contact C Review TDP for Completeness B->C Data Collection D Assess Manufacturing Capabilities C->D Proceed if TDP is adequate E Evaluate Analytical Capabilities D->E Assess Control Strategy F Request and Test Sample E->F Verify Purity & Impurity Profile G Conduct On-site or Virtual Audit (Optional) F->G If sample meets specifications H Approve Supplier G->H Successful Audit I Establish Quality Agreement H->I Formalize Partnership

Caption: A workflow for the qualification of a commercial supplier for a critical raw material.

Quality Control of Received Material

Upon receipt of this compound from a commercial supplier, it is crucial to perform in-house quality control to verify its identity, purity, and integrity.

Recommended Analytical Techniques
Analytical TechniquePurposeKey Parameters to Evaluate
¹H NMR Spectroscopy Identity and Purity ConfirmationChemical shifts, integration values, and coupling constants consistent with the structure of this compound. Absence of signals corresponding to isomeric impurities.
¹³C NMR Spectroscopy Identity ConfirmationChemical shifts consistent with the carbon skeleton of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Assessment and Impurity ProfilingA single major peak corresponding to the parent ion and fragmentation pattern of the target compound. Identification and quantification of any volatile impurities.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak with a retention time specific to the compound. Quantification of non-volatile impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group ConfirmationPresence of characteristic absorption bands for the ester carbonyl (C=O) and aromatic C-Br and C-H bonds.
Melting Point Purity AssessmentA sharp melting point range consistent with the literature value for the pure compound.
Experimental Protocol: ¹H NMR for Identity and Purity
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the received this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Chemical Shift: Compare the observed chemical shifts of the aromatic and methyl protons to established reference spectra.

    • Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., 3H for the ester methyl, 3H for the aromatic methyl, and 3H for the aromatic protons).

    • Impurity Detection: Look for any unexpected signals that may indicate the presence of residual solvents or isomeric impurities.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its quality and ensure laboratory safety.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Handle the material in a well-ventilated area or a chemical fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

The successful procurement of high-quality this compound is a critical first step in many research and development endeavors. By implementing a thorough supplier qualification process, conducting rigorous in-house quality control, and adhering to proper handling and storage protocols, researchers can ensure the reliability of their starting materials and the integrity of their scientific outcomes.

References

Methodological & Application

Synthesis of Methyl 2-bromo-5-methylbenzoate from 2-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of Methyl 2-bromo-5-methylbenzoate via Fischer Esterification

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. The synthesis is achieved through Fischer esterification, a cornerstone acid-catalyzed reaction in organic chemistry. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product purification and characterization. By explaining the causality behind each experimental step, this document ensures both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

Esterification is a fundamental process in organic synthesis, crucial for the creation of a vast array of compounds, including pharmaceuticals, fragrances, and polymers. The Fischer esterification, first described in 1895, remains one of the most direct and cost-effective methods for converting carboxylic acids into esters.[1] The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2]

The overall transformation for the topic of this guide is as follows:

Figure 1. Synthesis of this compound.

This protocol details the specific application of this reaction to synthesize this compound, a valuable building block in medicinal chemistry and materials science. The process is reversible, and therefore, specific conditions are employed to drive the reaction equilibrium towards the product side, ensuring a high yield.[1][2]

Reaction Mechanism: Acid-Catalyzed Esterification

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carbonyl group for nucleophilic attack.[1][3]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[2][4]

  • Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a weak base (like water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.[2][3]

Fischer_Esterification_Mechanism cluster_main Fischer Esterification Mechanism start Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen start->step1 H⁺ (catalyst) step2 Nucleophilic Attack by Alcohol step1->step2 Activated Carbonyl intermediate Tetrahedral Intermediate step2->intermediate step3 Proton Transfer to -OH Group intermediate->step3 step4 Elimination of Water (H2O) step3->step4 Forms H₂O⁺ leaving group step5 Deprotonation step4->step5 Protonated Ester end_product Ester + Water step5->end_product catalyst_regen Catalyst Regenerated step5->catalyst_regen

Caption: The mechanistic pathway of Fischer Esterification.

Materials and Protocol

Reagents and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantitySupplier Notes
2-Bromo-5-methylbenzoic acid6967-82-4215.0410.0 g (46.5 mmol)Purity ≥97%[5][6]
Methanol (Anhydrous)67-56-132.04100 mLReagent grade, serves as reactant and solvent
Sulfuric Acid (Conc.)7664-93-998.082.5 mL98%, acts as catalyst
Dichloromethane (DCM)75-09-284.93~200 mLFor extraction
Sodium Bicarbonate (Sat. Soln.)144-55-884.01~150 mLFor neutralization
Brine (Sat. NaCl Soln.)7647-14-558.44~100 mLFor washing
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying
Equipment
Round-bottom flask (250 mL)1
Reflux condenser1
Heating mantle with stirrer1
Separatory funnel (500 mL)1
Rotary evaporator1
Glassware for column chromatography1 set
TLC plates (Silica gel 60 F₂₅₄)As needed
Safety Precautions and Hazard Management

All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-5-methylbenzoic acid: Harmful if swallowed. Causes skin and eye irritation.[5][7]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (central nervous system, visual organs).[8][9]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat.[10][11] Handle with extreme care and add slowly to the reaction mixture.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Detailed Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is fully dissolved. Methanol is used in large excess to act as both the solvent and a reactant, which, according to Le Châtelier's principle, drives the reaction equilibrium toward the formation of the ester.

  • Carefully and slowly, add concentrated sulfuric acid (2.5 mL) to the solution while stirring. An exothermic reaction will occur, causing the solution to warm.

Step 2: Reaction Under Reflux
  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Allow the reaction to proceed under reflux for 16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (e.g., 15:1) as the eluent. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

Step 3: Work-up and Product Isolation
  • After 16 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the remaining residue in dichloromethane (DCM, ~150 mL).

  • Transfer the DCM solution to a 500 mL separatory funnel.

  • Wash the organic layer by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions (~3 x 50 mL) until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Wash the organic layer with water (1 x 100 mL) followed by a saturated brine solution (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification
  • Filter off the drying agent (Na₂SO₄).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 15:1 petroleum ether:ethyl acetate).[12]

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to afford the final product, this compound, as a colorless to yellow oil. A typical yield is around 90-96%.[12][13]

Characterization and Data Analysis

The identity and purity of the synthesized ester must be confirmed through spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Starting Material (Carboxylic Acid): The IR spectrum will show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp C=O carbonyl stretch around 1690-1710 cm⁻¹.[14][15]

  • Product (Ester): The broad O-H band will be absent. A strong, sharp C=O carbonyl stretch characteristic of an aromatic ester will appear at a higher wavenumber, typically around 1720-1735 cm⁻¹.[16] Additionally, C-O stretching bands will be visible in the 1210-1320 cm⁻¹ region.[14]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural confirmation. For this compound in CDCl₃, the expected signals are:[12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60d1HAromatic H
~ 7.53d1HAromatic H
~ 7.15dd1HAromatic H
~ 3.92s3HMethoxy group (-OCH₃)
~ 2.33s3HMethyl group (-CH₃)

The appearance of a singlet at ~3.9 ppm is a key indicator of the successful formation of the methyl ester.

Experimental Workflow Diagram

Synthesis_Workflow cluster_workflow Synthesis and Purification Workflow A 1. Reagent Addition (Acid, MeOH, H₂SO₄) B 2. Reflux (16 hours, ~70°C) A->B C 3. Solvent Removal (Rotary Evaporator) B->C D 4. Extraction (DCM, NaHCO₃, H₂O, Brine) C->D E 5. Drying (Anhydrous Na₂SO₄) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (Pure Ester Oil) F->G H 8. Characterization (NMR, IR) G->H

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion

This application note provides a validated and highly reliable protocol for the synthesis of this compound via Fischer esterification. By adhering to the detailed steps for reaction setup, work-up, and purification, researchers can consistently achieve high yields of the desired product. The inclusion of mechanistic details and safety protocols ensures that the procedure is not only effective but also safe and well-understood, making it a valuable resource for professionals in organic synthesis and drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Synthesis of Sterically Congested Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the Suzuki coupling reaction utilizing Methyl 2-bromo-5-methylbenzoate, a substrate that introduces the challenge of steric hindrance due to the ortho-bromo substituent.

The presence of the methyl ester and the methyl group on the aromatic ring, coupled with the ortho-halide, makes this compound a valuable building block for accessing a diverse range of substituted biaryl compounds. Successful coupling of this substrate requires careful consideration of the catalytic system and reaction conditions to overcome the steric impediment and achieve high yields. These application notes offer a comprehensive overview of the reaction, detailed experimental protocols, and the scientific rationale behind the selection of reagents and conditions, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

For sterically hindered substrates like this compound, the oxidative addition and reductive elimination steps can be particularly challenging. The choice of a suitable bulky and electron-rich ligand is crucial to facilitate these steps and prevent catalyst deactivation.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(Br)L₂ Pd0->OA_intermediate Oxidative Addition TM_intermediate Ar-Pd(II)-Ar'L₂ OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination ArAr Methyl 5-methylbiphenyl- 2-carboxylate (Ar-Ar') TM_intermediate->ArAr ArBr Methyl 2-bromo- 5-methylbenzoate (Ar-Br) ArBr->OA_intermediate ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->OA_intermediate

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended for a broad range of arylboronic acids, leveraging a bulky phosphine ligand to overcome steric hindrance.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 1 mmol scale)
This compound90971-88-3229.07 g/mol 1.0 mmol, 229 mg
Arylboronic AcidVariesVaries1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.02 mmol, 4.5 mg
SPhos657408-07-6410.51 g/mol 0.04 mmol, 16.4 mg
Potassium Phosphate (K₃PO₄), tribasic7778-53-2212.27 g/mol 2.0 mmol, 425 mg
1,4-Dioxane, anhydrous123-91-188.11 g/mol 5 mL
Water, degassed7732-18-518.02 g/mol 1 mL
Inert Gas (Argon or Nitrogen)--As needed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-methylbiphenyl-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

Reagent/MaterialQuantity (for 0.5 mmol scale)
This compound0.5 mmol, 114.5 mg
Arylboronic Acid0.6 mmol
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.015 mmol, 17.3 mg
Potassium Carbonate (K₂CO₃)1.0 mmol, 138 mg
1,4-Dioxane/Water (4:1)4 mL

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and potassium carbonate (1.0 mmol).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 15-45 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Solvent System B->C D Degas Mixture (e.g., N₂/Ar bubbling) C->D E Heat to Reaction Temperature (e.g., 100 °C or Microwave) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for a Suzuki coupling reaction.[1]

Causality Behind Experimental Choices

Catalyst and Ligand Selection:

  • Palladium Source: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) is a pre-formed Pd(0) catalyst that can also be highly effective.

  • Ligand: For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine may result in low yields. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), are highly recommended. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the crucial oxidative addition step with the hindered aryl bromide. They also facilitate the reductive elimination step to release the sterically demanding biaryl product.[2]

Base and Solvent System:

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are effective and commonly used bases.[1] For particularly challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial. The choice of base can also influence the reaction rate and selectivity.

  • Solvent: A mixture of an aprotic organic solvent and water is typically employed. 1,4-Dioxane and toluene are excellent choices for the organic phase, as they effectively solubilize the reactants and the palladium complex. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Rigorously degassed solvents are crucial to prevent oxidation of the Pd(0) catalyst and potential dehalogenation side reactions.[1]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use fresh, high-quality catalyst and ligand. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas. Increase the reaction temperature or consider using microwave irradiation.
Dehalogenation of Starting Material Presence of oxygen or protic impurities; Inefficient transmetalation.Use rigorously degassed solvents and ensure all glassware is dry. A different base or solvent system may be required to promote faster transmetalation.
Formation of Homocoupled Products Oxygen contamination leading to oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction.
Hydrolysis of Methyl Ester Strongly basic conditions or prolonged reaction times at high temperatures.Use a milder base (e.g., K₂CO₃) and monitor the reaction closely to avoid unnecessarily long reaction times.

Characterization Data

This compound (Starting Material):

  • Appearance: Colorless oil[3]

  • Molecular Formula: C₉H₉BrO₂

  • Molecular Weight: 229.07 g/mol [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[3]

Methyl 5-methylbiphenyl-2-carboxylate (Example Product with Phenylboronic Acid):

  • Appearance: Expected to be a solid or oil.

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol

  • Expected ¹H NMR signals: Aromatic protons in the range of 7.0-7.8 ppm, two singlets for the methyl ester and the aromatic methyl group.

  • Expected ¹³C NMR signals: Signals corresponding to the aromatic carbons, the ester carbonyl, and the two methyl groups.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Toluene is a flammable liquid and can cause irritation. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Potassium phosphate and potassium carbonate are irritants. Avoid contact with skin and eyes.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

  • Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure the reaction vial is properly sealed to prevent pressure buildup.

References

The Strategic Utility of Methyl 2-bromo-5-methylbenzoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Aromatic Building Block

In the landscape of modern pharmaceutical development, the efficient and strategic construction of complex molecular architectures is paramount. Methyl 2-bromo-5-methylbenzoate (CAS No: 90971-88-3), a halogenated aromatic ester, has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical intermediates.[1] Its utility stems from the presence of three key functional groups: a bromine atom, a methyl ester, and a methyl group on the aromatic ring. This unique combination allows for a wide range of chemical transformations, providing medicinal chemists with a powerful tool for molecular diversification and the synthesis of novel therapeutic agents.

The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of the biaryl and heteroaryl scaffolds that are prevalent in many drug molecules.[2] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further opportunities for molecular elaboration. The methyl group can also influence the electronic and steric properties of the molecule, potentially impacting its biological activity.

This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. We will delve into key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Grignard reactions. For each, we will explore the underlying mechanistic principles, provide field-proven protocols, and discuss their applications in the synthesis of precursors for various therapeutic classes, such as kinase inhibitors and anti-inflammatory agents.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and safe experimentation.

PropertyValueReference
CAS Number 90971-88-3[1]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [4]
Appearance Colorless oil or white to light yellow powder/crystal[5]
Boiling Point ~270.1 °C at 760 mmHg[3]
Melting Point 46.0 to 50.0 °C
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.

Safety Information:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

While commercially available, an in-house synthesis of this compound from 2-bromo-5-methylbenzoic acid can be a cost-effective option. A common method involves esterification using methanol.

Protocol: Esterification of 2-bromo-5-methylbenzoic acid

This protocol describes the synthesis of this compound via acid-catalyzed esterification.

Materials:

  • 2-bromo-5-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-bromo-5-methylbenzoic acid (1.0 equiv).

  • Add an excess of methanol to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in pharmaceutical research and development. This compound is an excellent substrate for these reactions due to the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is widely used to synthesize biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_bromo_5_methylbenzoate This compound Product Methyl 5-aryl-2-methylbenzoate (Pharmaceutical Intermediate) Methyl_2_bromo_5_methylbenzoate->Product Arylboronic_acid Aryl/Heteroaryl Boronic Acid/Ester Arylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.[2]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines, which are found in a vast number of pharmaceuticals.[7]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_bromo_5_methylbenzoate This compound Product Methyl 5-(amino)-2-methylbenzoate Derivative (Pharmaceutical Intermediate) Methyl_2_bromo_5_methylbenzoate->Product Amine Primary or Secondary Amine Amine->Product Catalyst_System Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃, Xantphos) Catalyst_System->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig amination of this compound.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-10 mol%)

  • Base (e.g., Cesium carbonate, Cs₂CO₃, or Sodium tert-butoxide) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is highly valuable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as integral parts of conjugated systems in materials and pharmaceutical compounds.[8]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_bromo_5_methylbenzoate This compound Product Methyl 5-(alkynyl)-2-methylbenzoate (Pharmaceutical Intermediate) Methyl_2_bromo_5_methylbenzoate->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst_System->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., THF) Solvent->Product

Caption: Sonogashira coupling of this compound.

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Et₃N) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Toluene)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Grignard Reactions

The bromine atom of this compound can also be utilized to form a Grignard reagent. However, the presence of the ester group on the same molecule complicates this transformation, as the Grignard reagent formed would be highly reactive towards the ester of another molecule. A more practical approach is to use this compound as an electrophile in a reaction with a pre-formed Grignard reagent.

Grignard Reaction with an External Grignard Reagent

In this application, an external Grignard reagent (R-MgBr) reacts with the ester functionality of this compound. This reaction typically results in the addition of two equivalents of the Grignard reagent to the ester, forming a tertiary alcohol. This is a powerful method for constructing sterically hindered tertiary alcohols, which can be valuable intermediates.

Grignard_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2_bromo_5_methylbenzoate This compound Product Tertiary Alcohol (Pharmaceutical Intermediate) Methyl_2_bromo_5_methylbenzoate->Product Grignard_Reagent Grignard Reagent (R-MgBr) (2.2 equiv) Grignard_Reagent->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product Workup Aqueous Acidic Workup (e.g., NH₄Cl) Workup->Product

Caption: Grignard reaction with this compound.

This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent to form a tertiary alcohol. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF) (at least 2.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert gas (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF to the flask and cool it in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the tertiary alcohol.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its strategic placement of a reactive bromine atom and a modifiable ester group on a methylated benzene ring provides a platform for a wide range of synthetic transformations. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and Grignard reactions detailed in these application notes represent robust and reliable methods for the construction of complex molecular scaffolds. By leveraging these protocols, researchers and drug development professionals can efficiently synthesize diverse libraries of compounds for the discovery and development of new therapeutic agents. The successful application of these methodologies hinges on a solid understanding of the underlying chemical principles and careful attention to experimental detail.

References

Application Notes: Methyl 2-bromo-5-methylbenzoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-5-methylbenzoate is a strategically functionalized aromatic compound that serves as a highly valuable building block for the synthesis of complex organic molecules. Its structure is distinguished by three key features: an ortho-bromine atom, which acts as a prime reactive handle for palladium-catalyzed cross-coupling reactions; a methyl ester group, providing a site for subsequent chemical modification such as hydrolysis and amidation; and a methyl substituent on the aromatic ring. This unique combination of functionalities makes it an ideal precursor for constructing diverse molecular scaffolds, particularly those of interest to the pharmaceutical, agrochemical, and materials science industries. This guide provides an in-depth exploration of its applications, focusing on detailed protocols for key synthetic transformations and the underlying principles that govern experimental design.

Physicochemical Properties and Synthesis

A foundational understanding of the reagent's properties and origins is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90971-88-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless oil[1]
IUPAC Name This compound

Synthesis Note: this compound is typically prepared via the esterification of its corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. A common laboratory-scale procedure involves activating the carboxylic acid with a reagent like oxalyl chloride in the presence of a catalytic amount of DMF, followed by the addition of methanol to yield the final ester product in high yield.[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent renders this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, are cornerstones of modern synthesis for their reliability and functional group tolerance in forming new carbon-carbon and carbon-heteroatom bonds.[2]

The General Catalytic Cycle

Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) intermediate. This is often the rate-determining step in the cycle.[5]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the Pd(II) complex, displacing the halide. This step typically requires a base to facilitate the transfer.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Palladium Cross-Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)(R)Ln transmetalation->coupled_complex R-M (Base) reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for the stability and low toxicity of its organoboron reagents. It is an exceptionally powerful tool for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.[3]

Principle & Causality

This reaction couples the aryl bromide with a boronic acid or ester. The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role beyond just facilitating transmetalation; it activates the organoboron species, forming a more nucleophilic "ate" complex, which accelerates the transfer of the organic group to the palladium center. The choice of solvent, often a mixture like dioxane/water, is critical for dissolving both the organic and inorganic reagents.[3][6]

Detailed Experimental Protocol: Synthesis of Methyl 5-methyl-2-phenylbenzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Degassing: Bubble argon gas through the stirred solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive flow of argon, add the PdCl₂(PPh₃)₂ catalyst (21 mg, 0.03 mmol).

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL). Separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Data for Suzuki Coupling with Various Boronic Acids

Boronic Acid PartnerCatalyst SystemBaseYield (%)
Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃88-97%
Thiophene-3-boronic acidPd(PPh₃)₄K₃PO₄75-88%
Pyridine-4-boronic acidPd₂(dba)₃ / SPhosK₃PO₄70-85%
Note: Yields are representative and based on established procedures for similar substrates. Optimization may be required.[6][7]

Application 2: Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins such as styrenes and cinnamates.[8] This reaction is mechanistically distinct from couplings like Suzuki as it does not require a pre-formed organometallic nucleophile for the alkene partner.[4][5]

Principle & Causality

After the initial oxidative addition of this compound to Pd(0), the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion (syn-addition) of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination step forms the C=C double bond of the product and a palladium-hydride species. The final step involves reductive elimination of H-Br with the assistance of a stoichiometric base (typically an amine like triethylamine), which regenerates the Pd(0) catalyst.[4] The choice of a phosphine ligand is critical to stabilize the catalyst and promote high activity.

Caption: General experimental workflow for the Heck coupling reaction.[9]

Detailed Experimental Protocol: Synthesis of Methyl 5-methyl-2-((E)-styryl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube, add this compound (229 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Inerting: Seal the tube with a septum, and purge with argon.

  • Reagent Addition: Add anhydrous DMF (4 mL), triethylamine (0.28 mL, 2.0 mmol), and styrene (0.17 mL, 1.5 mmol) via syringe.

  • Reaction: Tightly seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with 1M HCl (15 mL), followed by water (15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired product, typically as the trans isomer.[8]

Application 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10] This reaction is indispensable for synthesizing conjugated enynes and aryl alkynes, which are critical components in materials science (e.g., organic electronics) and are found in numerous natural products and pharmaceutical agents.[11]

Principle & Causality

This reaction uniquely employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate in situ. This species then undergoes transmetalation with the Aryl-Pd(II)-Br complex. The amine base (e.g., Et₃N, i-Pr₂NH) is crucial not only for forming the copper acetylide but also for scavenging the HBr generated during the reaction.[11]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)(Br)Ln pd0->pd_complex Oxidative Addition (Ar-Br) pd_complex->pd0 Reductive Elimination (Ar-C≡C-R) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide R-C≡C-H (Base) cu_acetylide->pd_complex Transmetalation

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.[11]

Detailed Experimental Protocol: Synthesis of Methyl 5-methyl-2-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (229 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent & Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the pure aryl alkyne product.

Further Synthetic Transformations & Conclusion

The products derived from these coupling reactions are themselves versatile intermediates. The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be engaged in amide bond couplings or other transformations, providing a gateway to a vast chemical space.

References

Application Notes and Protocols for the Esterification of 2-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of methyl 2-bromo-5-methylbenzoate through the esterification of 2-bromo-5-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides an in-depth analysis of the reaction mechanism, two detailed experimental protocols (a classic Fischer esterification and a Dean-Stark azeotropic reflux method), and the rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the chemical principles at play.

Introduction: The Strategic Importance of Esterification

The conversion of carboxylic acids to esters is a cornerstone of modern organic synthesis. In the context of drug development and materials science, the esterification of functionalized benzoic acids, such as 2-bromo-5-methylbenzoic acid, is of paramount importance. The resulting ester, this compound, serves as a versatile intermediate. The ester moiety can act as a protecting group for the carboxylic acid, or it can be further transformed into other functional groups, enabling the construction of complex molecular architectures.

The presence of the bromine atom and the methyl group on the aromatic ring provides specific steric and electronic properties that are often crucial for the biological activity or material properties of the final product. Therefore, a robust and well-understood protocol for this esterification is essential for researchers in the field.

Reaction Mechanism: The Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction is an equilibrium process, and understanding the mechanism is key to optimizing the reaction conditions for a high yield.[3][4]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen : The strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[1][3][5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol : A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[5][6] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).[3]

  • Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3][5]

  • Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][5]

Visualizing the Reaction Mechanism

Fischer_Esterification start 2-bromo-5-methylbenzoic acid + Methanol protonation Protonation of Carbonyl Oxygen start->protonation + H₂SO₄ activated_acid Activated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Methanol activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate water_elimination Elimination of Water protonated_intermediate->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation product This compound + Water deprotonation->product - H₂SO₄

Caption: The acid-catalyzed Fischer esterification mechanism.

Experimental Protocols

Two robust protocols are presented below. Protocol A is a straightforward Fischer esterification, relying on an excess of the alcohol to drive the equilibrium. Protocol B employs a Dean-Stark apparatus for the azeotropic removal of water, which is particularly useful when using more expensive alcohols or when a higher yield is critical.[7][8]

Protocol A: Classic Fischer Esterification with Excess Methanol

This protocol is a reliable and cost-effective method for the synthesis of this compound, leveraging a large excess of methanol to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-bromo-5-methylbenzoic acid215.042.15101
Methanol (anhydrous)32.0432.041000100
Concentrated Sulfuric Acid (98%)98.080.1 mL~1.80.18
Dichloromethane (DCM)-50 mL--
Saturated Sodium Bicarbonate Solution-30 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate-5 g--

Step-by-Step Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid (2.15 g, 10 mmol).

  • Reagent Addition : Add anhydrous methanol (32 mL, 1000 mmol) to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring solution. The addition is exothermic, and a slight warming of the flask may be observed.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal : Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the residue in dichloromethane (50 mL) and transfer the solution to a separatory funnel.

  • Washing : Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst, and finally with brine (30 mL).

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude this compound can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) as the eluent to afford the pure product as a colorless oil.[10]

Protocol B: Esterification with Azeotropic Water Removal (Dean-Stark Apparatus)

This method is advantageous as it continuously removes the water byproduct, driving the reaction to completion without the need for a large excess of the alcohol.[7][8][11][12] Toluene is used as the solvent to form an azeotrope with water.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-bromo-5-methylbenzoic acid215.042.15101
Methanol32.040.48151.5
p-Toluenesulfonic acid (p-TsOH)172.200.191.10.11
Toluene-50 mL--
Ethyl Acetate-50 mL--
Saturated Sodium Bicarbonate Solution-30 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate-5 g--

Step-by-Step Procedure:

  • Apparatus Setup : Assemble a Dean-Stark apparatus with a 100 mL round-bottom flask and a reflux condenser.

  • Reagent Addition : To the flask, add 2-bromo-5-methylbenzoic acid (2.15 g, 10 mmol), methanol (0.48 g, 15 mmol), p-toluenesulfonic acid (0.19 g, 1.1 mmol), and toluene (50 mL).

  • Azeotropic Reflux : Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask.

  • Reaction Monitoring : Continue the reflux until no more water is collected in the trap (approximately 0.18 mL).

  • Work-up : Cool the reaction mixture to room temperature.

  • Extraction : Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Washing : Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography as described in Protocol A.

Visualizing the Experimental Workflow

Esterification_Workflow start Start: Weigh Reagents protocol_A Protocol A: Excess Methanol start->protocol_A protocol_B Protocol B: Dean-Stark start->protocol_B reflux_A Reflux (4-6h) protocol_A->reflux_A reflux_B Azeotropic Reflux protocol_B->reflux_B workup Work-up: Solvent Removal & Extraction reflux_A->workup reflux_B->workup washing Washing workup->washing drying Drying & Filtration washing->drying purification Purification: Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the esterification.

Trustworthiness and Self-Validation

The success of these protocols relies on careful execution and monitoring. The following points are crucial for self-validation during the experiment:

  • Reaction Monitoring : TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the more polar carboxylic acid spot and the appearance of a less polar ester spot.

  • Complete Water Removal : In Protocol B, the theoretical amount of water that should be collected is approximately 0.18 mL for a 10 mmol scale reaction. The collection of this amount is a strong indicator of reaction completion.

  • Neutralization : During the work-up, the washing with saturated sodium bicarbonate solution should be continued until no more gas evolution (CO₂) is observed, ensuring the complete removal of the acid catalyst.

  • Product Characterization : The final product should be characterized by ¹H NMR and compared to literature data to confirm its identity and purity. For this compound, the expected ¹H NMR signals in CDCl₃ are approximately: δ 7.60 (d, 1H), 7.53 (d, 1H), 7.15 (dd, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[10]

Conclusion

The esterification of 2-bromo-5-methylbenzoic acid is a fundamental and highly adaptable reaction. By understanding the underlying Fischer esterification mechanism and carefully selecting the appropriate protocol, researchers can reliably synthesize this compound in high yield and purity. The protocols provided herein offer both a classic and a more advanced method to suit different laboratory settings and experimental goals.

References

Application Notes and Protocols for the Heck Coupling of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has transformed the landscape of medicinal chemistry, materials science, and the synthesis of complex natural products by enabling the construction of substituted alkenes with high precision.[1][3][4]

Methyl 2-bromo-5-methylbenzoate presents a valuable substrate for the Heck reaction, incorporating a sterically hindered ortho-substituent and an electron-withdrawing methyl ester group. The successful coupling of this molecule opens avenues to a diverse array of complex molecular architectures, making the optimization of its reaction conditions a critical endeavor for researchers in drug development and fine chemical synthesis. This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and a detailed protocol for the Heck coupling of this compound.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into three key steps:[1][3][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[5][6] The rate of this step is often influenced by the electron density of the aryl halide and the steric bulk of the ligands on the palladium center.

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[5][6]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated. This syn-elimination step forms a palladium-hydride species and releases the substituted alkene product.[3][5][6]

  • Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd(II) R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Complex->Sigma_Alkyl_Pd(II) Migratory Insertion Product_Complex [HPd(II)Br(L2)] + Product Sigma_Alkyl_Pd(II)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Reaction: A Guide to Critical Parameters

The success of the Heck coupling of this compound hinges on the careful selection and optimization of several key parameters. The steric hindrance from the ortho-methyl group and the electronic effect of the meta-ester group necessitate a well-defined catalytic system.

The Palladium Catalyst: The Heart of the Reaction

The choice of the palladium source is the first critical decision. Both Pd(0) and Pd(II) precursors can be used, as Pd(II) salts are typically reduced in situ to the active Pd(0) species.[4]

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common, air-stable, and cost-effective precatalyst.[1][5] It is often the preferred choice for initial screening experiments.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex that can be used directly.[1][5] However, it can be sensitive to air and may require more careful handling.

  • Palladacycles: These are highly stable and active catalysts that can be used at very low loadings.[7]

For this compound, starting with Pd(OAc)₂ is recommended due to its robustness and proven efficacy in a wide range of Heck reactions.[8][9]

Ligands: The Key to Stability and Reactivity

Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into palladium black, and modulating its reactivity. For sterically hindered aryl bromides, the choice of ligand is particularly critical.[10][11]

  • Phosphine Ligands: These are the most common class of ligands for the Heck reaction.

    • Triphenylphosphine (PPh₃): A standard, readily available ligand.[1]

    • Tri(o-tolyl)phosphine (P(o-tol)₃): The increased steric bulk of this ligand can sometimes improve reaction outcomes with hindered substrates by promoting the formation of a more reactive monoligated palladium species.[7]

    • Bulky Biaryl Phosphines: Ligands like Buchwald's or Fu's phosphines are highly effective for challenging cross-coupling reactions, including those with sterically demanding substrates.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable palladium complexes.[7][13] They have shown excellent activity in Heck reactions, often at lower catalyst loadings and temperatures.[13]

For this specific substrate, a systematic evaluation starting with PPh₃ and then progressing to a bulkier ligand like P(o-tol)₃ or a specialized biaryl phosphine ligand is a logical approach.

The Base: The Driving Force for Catalyst Regeneration

A stoichiometric amount of base is essential to neutralize the HBr generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[1][7] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are effective, inexpensive, and commonly used bases.[1][14]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can sometimes improve results in difficult couplings.[7]

  • Organic Bases:

    • Triethylamine (Et₃N): A widely used organic base.[1][3][5]

    • Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered amine that is often a good choice.[7]

For the Heck coupling of this compound, an inorganic base like K₂CO₃ or an organic amine such as Et₃N would be appropriate starting points.

Solvent: The Reaction Medium

The solvent must be able to dissolve the reactants and the catalyst system at the reaction temperature and should be inert to the reaction conditions.[7]

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF): A very common and effective solvent for Heck reactions.[7][15]

    • N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[7]

    • Acetonitrile (MeCN): Another suitable polar aprotic solvent.[7]

  • Ethereal Solvents:

    • Tetrahydrofuran (THF): Can be used, but often requires higher temperatures.[7]

  • Aqueous Media: In some cases, Heck reactions can be performed in water, which offers significant "green chemistry" advantages.[15]

DMF or DMAc are excellent starting choices for this reaction due to their ability to solvate the polar intermediates in the catalytic cycle.[7]

Reaction Conditions Summary Table
ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Air-stable, cost-effective, and widely applicable.[1][5]
Ligand PPh₃ or P(o-tol)₃ (2-10 mol%)Balances stability and reactivity; bulkier ligands can be beneficial for hindered substrates.[1][7]
Base K₂CO₃ or Et₃N (1.5-2.5 equiv)Effective for catalyst regeneration; choice depends on solubility and desired reaction kinetics.[1][5][7]
Solvent DMF or DMAc (anhydrous)High boiling points and good solvating properties for polar intermediates.[7][15]
Temperature 100-140 °CSufficient thermal energy to overcome the activation barrier for oxidative addition and other steps.[13]
Alkene Styrene or an Acrylate (1.2-1.5 equiv)Electron-deficient alkenes are generally more reactive in the Heck reaction.[1]

Detailed Experimental Protocol: Heck Coupling with Styrene

This protocol provides a general procedure for the Heck coupling of this compound with styrene. It should be considered a starting point for optimization.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), followed by styrene (1.2 mmol, 1.2 equiv) and Et₃N (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Optimization_Workflow Start Initial Reaction Setup (Pd(OAc)2, P(o-tol)3, Et3N, DMF, 120°C) Condition1 Vary Ligand (e.g., PPh3, Buchwald ligand) Start->Condition1 Condition2 Vary Base (e.g., K2CO3, Cs2CO3) Start->Condition2 Condition3 Vary Solvent (e.g., DMAc, Acetonitrile) Start->Condition3 Condition4 Vary Temperature (100-140°C) Start->Condition4 Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Condition1->Analysis Condition2->Analysis Condition3->Analysis Condition4->Analysis Optimized Optimized Conditions Analysis->Optimized

Caption: A logical workflow for optimizing the Heck coupling reaction.

Conclusion

The Heck coupling of this compound is a highly valuable transformation for the synthesis of complex organic molecules. By carefully considering the interplay between the palladium catalyst, ligand, base, and solvent, researchers can develop robust and efficient protocols. The information and procedures outlined in this application note provide a solid foundation for the successful implementation and optimization of this important reaction, empowering scientists in their pursuit of novel chemical entities.

References

Application Notes and Protocols: The Strategic Utility of Methyl 2-bromo-5-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Substituted Benzoates in Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold and its derivatives are foundational pillars in the design of novel therapeutics.[1][2][3] Their prevalence stems from their ability to engage in critical molecular interactions with biological targets and their synthetic tractability, which allows for extensive structural diversification. Methyl 2-bromo-5-methylbenzoate emerges as a particularly valuable building block within this class. Its unique substitution pattern—a bromine atom ortho to the methyl ester and a methyl group para to the bromine—offers a strategic combination of steric and electronic properties. This arrangement provides medicinal chemists with a versatile platform for constructing complex molecular architectures, particularly through modern cross-coupling methodologies.[4]

The bromine atom serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners.[2] This capability is paramount in contemporary drug discovery for the assembly of biaryl and heteroaryl structures, which are common motifs in a multitude of clinically successful drugs.[5] The methyl group, in turn, can influence the molecule's conformational preferences, metabolic stability, and hydrophobic interactions with the target protein. Furthermore, the methyl ester provides a site for further functionalization, such as conversion to amides, to modulate solubility, cell permeability, and target engagement.

This document provides an in-depth guide to the application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its use in the synthesis of biologically active compounds.

Synthetic Utility and Strategic Advantages

This compound is a versatile intermediate primarily employed in the construction of more complex molecular frameworks. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the medicinal chemist's arsenal.

The Rationale for the 2-Bromo-5-Methyl Substitution Pattern

The specific arrangement of substituents on the benzene ring of this compound is not arbitrary; it offers distinct advantages in molecular design:

  • Orthogonal Reactivity: The bromine atom provides a reactive site for cross-coupling reactions, while the methyl ester can be manipulated through orthogonal chemistries, such as hydrolysis and amidation. This allows for a stepwise and controlled elaboration of the molecular scaffold.

  • Modulation of Physicochemical Properties: The methyl group can enhance the lipophilicity of the molecule, which can be crucial for traversing cell membranes and accessing intracellular targets. It can also introduce favorable steric interactions within a protein's binding pocket.

  • Vector for Structural Diversification: In fragment-based drug discovery, the 2-bromo-5-methylphenyl moiety can serve as a core fragment that can be elaborated in multiple directions to optimize binding affinity and selectivity for a given biological target. The bromine atom acts as a key vector for this elaboration.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound. These protocols are based on established chemical principles and analogous transformations reported in the scientific literature.

Protocol 1: Synthesis of this compound

This protocol details the esterification of 2-bromo-5-methylbenzoic acid to yield the title compound. The reaction proceeds via an acid chloride intermediate, which is then reacted with methanol.

Workflow for the Synthesis of this compound

A 2-bromo-5-methylbenzoic acid B Oxalyl chloride, DMF (cat.), DCM, 0°C to RT A->B C Acid Chloride Intermediate B->C D Methanol (MeOH) C->D Esterification E This compound D->E

Caption: Synthesis of this compound.

Materials:

  • 2-bromo-5-methylbenzoic acid

  • Oxalyl chloride

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-5-methylbenzoic acid (215 mg, 1.0 mmol) in anhydrous dichloromethane (4 mL) in a round-bottom flask, add a catalytic amount (1 drop) of N,N-dimethylformamide (DMF).[6]

  • Cool the mixture to 0 °C in an ice bath and slowly add oxalyl chloride (0.13 mL, 1.5 mmol).[6]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Add a second portion of oxalyl chloride (0.13 mL, 1.5 mmol) and continue stirring for an additional hour to ensure complete formation of the acid chloride.[6]

  • Add anhydrous methanol (2 mL) to the reaction mixture and stir for 6 hours at room temperature.[6]

  • Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to approximately 9 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[6]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).[6]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (e.g., 15:1) as the eluent to afford this compound as a colorless oil (yield: ~92%).[6]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[6]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biaryl compound. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and may require optimization for specific substrates.[4]

Workflow for Suzuki-Miyaura Cross-Coupling

A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid B->C D Reaction Mixture C->D E Heating (e.g., 80-100 °C) D->E F Biaryl Product E->F G Aqueous Workup & Purification F->G H Isolated Biaryl Product G->H

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water 4:1).[3]

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%).[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids. These data can serve as a predictive guide for reactions involving this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001292[7]
24-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene120 (MW)0.496[7]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801688[8]
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80285[7]

Note: Yields are for analogous reactions and may vary for this compound.

Application in the Synthesis of Bioactive Molecules

The strategic importance of this compound and its derivatives is underscored by their application in the synthesis of high-value pharmaceutical targets. A prime example is the synthesis of a key intermediate for Filorexant (MK-6096), a dual orexin receptor antagonist developed for the treatment of insomnia.[6][9]

Case Study: Synthesis of a Filorexant Intermediate

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a crucial fragment of Filorexant, has been achieved using 2-bromo-5-methylbenzoic acid as a starting material via a Negishi cross-coupling reaction.[6] Although this example utilizes the carboxylic acid, the methyl ester can be readily hydrolyzed to the acid, or potentially used in a similar coupling followed by hydrolysis, demonstrating the direct relevance of the title compound.

Biological Activity of Related Scaffolds

While specific biological activity data for compounds directly derived from this compound is not extensively reported in readily available literature, the biaryl and heteroaryl scaffolds accessible through its use are prevalent in a wide range of biologically active molecules. For instance, derivatives of 5-bromo-7-azaindolin-2-one, which share a brominated aromatic core, have shown potent antitumor activity.

Table of Antitumor Activity for 5-Bromo-7-azaindolin-2-one Derivatives

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)Reference
23p 2.3573.0122.876[10]
Sunitinib 31.59449.03638.291[10]

This data highlights the potential for developing potent therapeutic agents from brominated aromatic building blocks like this compound.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined substitution pattern provides a robust platform for the synthesis of complex molecular architectures through reliable and high-yielding synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols and application examples provided herein demonstrate its utility in accessing molecular scaffolds of significant therapeutic interest. For researchers and scientists in drug discovery, a thorough understanding of the reactivity and strategic application of such intermediates is crucial for the efficient design and synthesis of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 2-bromo-5-methylbenzoate for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the chemical derivatization of Methyl 2-bromo-5-methylbenzoate, a versatile and highly valuable building block in modern synthetic chemistry. We delve into the strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to transform this starting material into a diverse library of novel compounds. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and strategic considerations. By explaining the causality behind experimental choices, this guide serves as a practical tool for synthesizing complex molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Introduction: The Strategic Value of this compound

This compound (CAS No: 90971-88-3) is a trifunctional aromatic compound that serves as an exceptional starting point for molecular diversification.[1] Its structure incorporates three key features that can be selectively manipulated:

  • Aryl Bromide (C2-Br): The bromine atom is strategically positioned for a wide array of transition-metal-catalyzed cross-coupling reactions. Its reactivity is generally higher than an equivalent aryl chloride and lower than an aryl iodide, offering a good balance of stability and reactivity for controlled transformations.[2]

  • Methyl Ester (CO₂Me): The ester group is a versatile handle for subsequent modifications. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol, or subjected to transesterification.

  • Methyl Group (C5-Me): While less reactive, the methyl group influences the electronic properties and steric environment of the aromatic ring and can be a site for radical halogenation under specific conditions.[3]

This unique combination of functional groups makes this compound a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, the corresponding acid, 5-Bromo-2-methylbenzoic acid, is a known precursor in the synthesis of Canagliflozin, a drug used to treat type 2 diabetes.[4] This guide will focus on leveraging the reactivity of the C-Br bond to construct novel molecular frameworks.

cluster_reactions Key Derivatization Pathways cluster_products Resulting Scaffolds MBMB This compound Suzuki Suzuki-Miyaura (C-C Bond) MBMB->Suzuki R-B(OH)₂ Pd Catalyst Sonogashira Sonogashira (C-C Bond) MBMB->Sonogashira R-C≡CH Pd/Cu Catalysts Buchwald Buchwald-Hartwig (C-N Bond) MBMB->Buchwald R₂NH Pd Catalyst Biaryl Biaryl Esters Suzuki->Biaryl Alkynyl Alkynylbenzoates Sonogashira->Alkynyl Aniline Substituted Anilines Buchwald->Aniline start Setup Reaction Flask (Reactants, Base) degas Degas with Inert Gas (e.g., Argon) start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents react Heat Reaction Mixture (e.g., 90 °C) add_solvents->react workup Aqueous Workup (Extraction) react->workup Monitor by TLC/LC-MS purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 2-bromo-5-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Overview of Primary Synthetic Strategies

The synthesis of this compound (CAS 90971-88-3) is typically approached via two robust and well-established pathways. The choice between them often depends on the availability of starting materials, desired scale, and specific purity requirements.

  • Route A: Electrophilic Bromination followed by Esterification. This is arguably the most common approach, starting from commercially available 3-methylbenzoic acid (m-toluic acid). It involves the regioselective bromination of the aromatic ring to form the key intermediate, 2-bromo-5-methylbenzoic acid, which is subsequently esterified.

  • Route B: The Sandmeyer Reaction. This elegant alternative begins with an aniline derivative, Methyl 2-amino-5-methylbenzoate. The primary amine is converted into a diazonium salt, which is then displaced by a bromide using a copper(I) catalyst. This method offers excellent regiochemical control.

The following diagram illustrates these two primary workflows.

Synthesis_Workflow cluster_A Route A cluster_B Route B A_Start 3-Methylbenzoic Acid A_Inter 2-Bromo-5-methylbenzoic Acid A_Start->A_Inter Electrophilic Bromination A_End This compound A_Inter->A_End Fischer Esterification B_Start Methyl 2-amino-5-methylbenzoate B_Inter Aryl Diazonium Salt Intermediate B_Start->B_Inter Diazotization B_End This compound B_Inter->B_End Sandmeyer Reaction (CuBr) A_point1 B_point1

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting Route A - Bromination & Esterification

This route is highly effective but requires careful control of regioselectivity during bromination and reaction equilibrium during esterification.

FAQs: Electrophilic Bromination of 3-Methylbenzoic Acid

Q1: My bromination of 3-methylbenzoic acid is producing a mixture of isomers. How can I improve selectivity for the desired 2-bromo-5-methylbenzoic acid?

A1: This is a classic regioselectivity challenge. On the 3-methylbenzoic acid ring, you have two directing groups: the methyl group (-CH₃), which is an activating ortho, para-director, and the carboxylic acid group (-COOH), which is a deactivating meta-director.

  • Positional Analysis:

    • Position 2: ortho to -CH₃ and meta to -COOH (Favorable).

    • Position 4: ortho to -CH₃ and meta to -COOH (Favorable).

    • Position 6: ortho to -COOH and para to -CH₃ (Sterically hindered and electronically disfavored by the deactivating group).

The desired product comes from substitution at the 2-position. To maximize its formation, you must control the reaction conditions to favor kinetic control and leverage sterics. Using a milder brominating agent or a bulkier catalyst system can sometimes enhance selectivity. Recrystallization is often necessary to purify the desired isomer from byproducts like the 3-bromo or 5-bromo isomers that can form from starting material impurities or alternative reaction pathways.[1][2]

Q2: What are the pros and cons of using molecular bromine (Br₂) versus N-Bromosuccinimide (NBS) for this step?

A2: The choice of brominating agent is critical for both safety and selectivity.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, potent electrophile. Often requires a Lewis acid catalyst (e.g., FeBr₃).[3]Milder source of electrophilic bromine. Reaction is often initiated by an acid or radical initiator.
Handling Corrosive, volatile, and toxic liquid. Requires a fume hood and careful handling.Crystalline solid, easier and safer to handle and weigh.
Selectivity Can be less selective, leading to over-bromination or isomer formation if not carefully controlled.Often provides higher selectivity, especially in the presence of strong activating groups.[4]
Byproducts Generates HBr, which can be corrosive.Generates succinimide, which is typically easier to remove during workup.

For this specific synthesis, using NBS in the presence of a strong acid like concentrated H₂SO₄ can provide excellent results with high yield and improved safety.[1][4]

Q3: I'm observing poor conversion. What reaction parameters should I investigate?

A3: Low conversion is typically linked to catalyst activity, temperature, or reaction time.

  • Catalyst: If using Br₂, ensure your Lewis acid catalyst (e.g., iron filings or FeCl₃/FeBr₃) is anhydrous and active. Moisture will deactivate it.

  • Solvent: Acetic acid is a common solvent, but concentrated sulfuric acid can also serve as both the solvent and catalyst, driving the reaction efficiently.[1][5]

  • Temperature: While room temperature is often cited, gentle heating may be required to initiate the reaction. However, excessive heat can decrease selectivity. Monitor the reaction by TLC or LCMS to determine the optimal reaction time.[1]

FAQs: Fischer Esterification of 2-bromo-5-methylbenzoic acid

Q1: My Fischer esterification yield is low, and I recover a lot of starting carboxylic acid. How can I drive the reaction to completion?

A1: The Fischer esterification is a classic equilibrium-limited reaction.[6][7] To achieve a high yield of the methyl ester, you must shift the equilibrium to the product side, according to Le Chatelier's Principle.[6]

Fischer_Esterification cluster_shift Driving the Equilibrium eq Carboxylic Acid + Alcohol  <=>  Ester + Water Use Large Excess of Alcohol (Methanol) Use Large Excess of Alcohol (Methanol) Use Large Excess of Alcohol (Methanol)->eq Increase Reactant Remove Water (e.g., Dean-Stark) Remove Water (e.g., Dean-Stark) Remove Water (e.g., Dean-Stark)->eq Decrease Product

Caption: Shifting the equilibrium in Fischer esterification.
  • Strategy 1 (Most Common): Use Excess Alcohol. The simplest and most effective method is to use the alcohol (methanol, in this case) as the reaction solvent. Using a large excess (10-50 equivalents) provides a significant concentration gradient that pushes the reaction forward.[8]

  • Strategy 2: Water Removal. For larger-scale reactions or with more precious substrates, removing the water byproduct as it forms is highly effective. This can be done using a Dean-Stark apparatus with a co-solvent like toluene, though this is less common for simple methyl esters.[7]

Q2: What is the best acid catalyst to use, and how much?

A2: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst.[5][6] A catalytic amount, typically 3-5 mol% relative to the carboxylic acid, is sufficient. Using too much acid can lead to dehydration or charring, especially at higher temperatures. Para-toluenesulfonic acid (p-TsOH) is a solid alternative that is easier to handle and sometimes results in cleaner reactions.[9]

Q3: The reaction mixture turned dark brown/black upon heating. What happened?

A3: This indicates decomposition or charring. The most likely cause is an overly aggressive combination of concentrated sulfuric acid and high heat.

  • Solution: Reduce the amount of catalyst used. Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol (approx. 65 °C). If charring persists, consider switching to a milder catalyst like p-TsOH.

Part 2: Troubleshooting Route B - The Sandmeyer Reaction

This route is ideal when the corresponding aniline is readily available and absolute regiocontrol is paramount. Success hinges on the careful execution of the initial diazotization step.

FAQs: Diazotization and Sandmeyer Reaction

Q1: My diazotization of Methyl 2-amino-5-methylbenzoate seems to be failing. What are the most critical parameters?

A1: Diazotization is notoriously sensitive and requires strict control over several factors.[10]

  • Temperature: This is the single most critical parameter. The reaction must be maintained between 0-5 °C.[11] Above this temperature, the highly unstable diazonium salt will prematurely decompose, often violently releasing N₂ gas and leading to phenolic byproducts. Use an ice-salt bath for robust temperature control.

  • Acid Concentration: The reaction is run in a strong, non-nucleophilic acid like HCl or HBr. A sufficient excess of acid is required to fully protonate the sodium nitrite (NaNO₂) to form nitrous acid (HNO₂) in situ and to keep the reaction medium acidic to stabilize the diazonium salt.[12]

  • Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and subsurface to the chilled amine solution. This prevents localized warming and buildup of nitrous acid, which can decompose.

Q2: How do I handle aryl diazonium salts safely?

A2: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. For this reason, they are almost always generated and used in situ in a cold solution. NEVER attempt to isolate the diazonium salt unless you are following a specific protocol for creating stabilized salts (e.g., tetrafluoroborates for the Balz-Schiemann reaction) and are fully aware of the associated hazards.[12][13]

Q3: My final Sandmeyer step with CuBr has a low yield. How can I optimize it?

A3: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[13]

  • Copper(I) Source: Ensure you are using a high-quality source of copper(I) bromide (CuBr). If the catalyst has oxidized to blue/green Cu(II), its activity will be significantly diminished. You can either purchase fresh CuBr or prepare it by reducing a Cu(II) salt.

  • Addition of Diazonium Salt: The cold diazonium salt solution should be added slowly to the solution of CuBr. This maintains the catalytic cycle and controls the evolution of nitrogen gas.

  • Reaction Temperature: After the addition is complete, the reaction often needs to be gently warmed to room temperature or slightly above to ensure the complete decomposition of the diazonium-copper complex and formation of the aryl bromide.[11] Monitor gas evolution as an indicator of reaction progress.

Part 3: Protocols and Data

Protocol 1: Synthesis via Bromination and Esterification

Step A: Synthesis of 2-bromo-5-methylbenzoic acid [5]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzoic acid (10.0 g, 73.4 mmol) in glacial acetic acid (50 mL).

  • In a separate beaker, carefully dissolve molecular bromine (3.8 mL, 11.7 g, 73.4 mmol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the acid over 30 minutes. The red-brown color of bromine should dissipate.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form.

  • Stir the slurry for 15 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and HBr.

  • Dry the solid in a vacuum oven to yield crude 2-bromo-5-methylbenzoic acid. Recrystallize from an ethanol/water mixture for purification if necessary.[1]

Step B: Fischer Esterification to this compound [5][7]

  • To a 250 mL round-bottom flask, add the dried 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol), methanol (100 mL), and concentrated sulfuric acid (1.3 mL, ~24 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting acid is no longer visible.

  • Allow the mixture to cool to room temperature. Reduce the volume of methanol by about 75% using a rotary evaporator.

  • Pour the concentrated residue into 150 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.[14]

  • Purify via silica gel column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) if necessary to obtain pure this compound.[14]

Protocol 2: Synthesis via Sandmeyer Reaction[11]
  • To a 250 mL flask, add Methyl 2-amino-5-methylbenzoate (5.0 g, 30.3 mmol) and 48% hydrobromic acid (100 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (2.1 g, 30.4 mmol) in 40 mL of water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • In a separate 500 mL flask, dissolve copper(I) bromide (4.4 g, 30.7 mmol) in 50 mL of 48% HBr. Cool this solution to 0 °C.

  • Slowly add the freshly prepared diazonium salt solution to the stirred CuBr solution. Vigorous bubbling (N₂ evolution) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Add 200 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

References

Technical Support Center: Purification of Crude Methyl 2-bromo-5-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-bromo-5-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for this versatile synthetic intermediate. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the theory, practice, and troubleshooting of this critical purification step.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered before and during the purification process.

Q1: What is the most common impurity I should expect when purifying this compound?

A1: Assuming the crude product was synthesized via a standard Fischer esterification of 2-bromo-5-methylbenzoic acid with methanol, the most probable and significant impurity is the unreacted starting material, 2-bromo-5-methylbenzoic acid.[1][2][3] Due to the presence of the carboxylic acid group, this starting material is substantially more polar than the desired methyl ester product. This polarity difference is the key to achieving a successful separation on silica gel.

Q2: How do I select the right solvent system (eluent) for my column?

A2: The ideal solvent system should provide good separation between your target compound and its impurities on a Thin-Layer Chromatography (TLC) plate. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is standard.

A good target Retention Factor (Rf) for the desired product, this compound, is approximately 0.30-0.35 .[4] An Rf in this range ensures the compound elutes from the column in a reasonable timeframe without excessive diffusion (which leads to broad bands) and provides a good separation window from both less polar and more polar impurities.[4][5] A literature-reported starting point for this specific compound is a 15:1 mixture of petroleum ether:ethyl acetate.[6]

Q3: What is the relationship between my TLC results and the actual column chromatography?

A3: TLC is a crucial predictive tool for column chromatography. The Rf value from a TLC plate is inversely proportional to the number of column volumes (CV) required to elute that compound from a packed column. The relationship is defined by the equation: CV = 1 / Rf .[4][7]

For example:

  • An impurity with a high Rf of 0.8 will elute quickly from the column (CV = 1 / 0.8 = 1.25).

  • Your target product with an Rf of 0.3 will elute after approximately 3.3 column volumes (CV = 1 / 0.3 ≈ 3.3).

  • A polar impurity with a low Rf of 0.05 will be strongly retained on the column and require many more column volumes to elute (CV = 1 / 0.05 = 20).

This relationship allows you to predict the elution order and plan your fraction collection strategy.[4][7]

Q4: Can I reuse my silica gel?

A4: While technically possible to wash and reactivate silica gel, it is strongly discouraged in research and development settings where purity and reproducibility are paramount.[8] Contaminants from previous runs can be difficult to remove completely, potentially leading to cross-contamination of your purified product. Given the relatively low cost of silica gel for normal-phase chromatography, using fresh stationary phase for each purification is the best practice to ensure the integrity of your results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor or No Separation of Spots

Symptom: After running the column and analyzing the collected fractions by TLC, you observe that the product and an impurity are co-eluting in the same fractions.

Root Cause Analysis & Solution Pathway:

G cluster_rf Rf Optimization cluster_packing Column Technique start Symptom: Poor Separation check_rf Was the TLC Rf of the product ~0.3 in the chosen eluent? start->check_rf rf_high Rf is too high (> 0.5). Compounds elute too quickly. check_rf->rf_high No (Too High) rf_low Rf is too low (< 0.2). Compounds are sticking to the silica. check_rf->rf_low No (Too Low) check_column Was the column packed and loaded correctly? check_rf->check_column Yes sol_high Solution: Decrease solvent polarity. Increase proportion of non-polar solvent (e.g., move from 10:1 to 20:1 Hex:EtOAc). rf_high->sol_high sol_low Solution: Increase solvent polarity. Increase proportion of polar solvent (e.g., move from 20:1 to 15:1 Hex:EtOAc). rf_low->sol_low packing_issue Potential Issues: - Air bubbles or cracks in the silica bed. - Uneven silica or sand surface. - Sample band was too wide during loading. check_column->packing_issue No final_check If separation is still poor, consider an alternative solvent system (e.g., Dichloromethane/Hexanes). check_column->final_check Yes packing_sol Solution: Repack the column. Ensure a level bed and use a minimal volume of solvent for sample loading to ensure a tight starting band. packing_issue->packing_sol

Problem 2: The Product is Not Eluting from the Column

Symptom: You have passed a large volume of the calculated eluent through the column, but TLC analysis of the collected fractions shows no sign of your product.

Possible Causes & Solutions:

  • Incorrect Solvent Composition: The eluent may be far too non-polar. This can happen due to a simple mixing error.

    • Solution: Confirm the composition of your eluent. If correct, begin a gradient elution by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) to increase the eluting power of the mobile phase.[9][10]

  • Product Decomposition on Silica: While less common for this specific molecule, some compounds are sensitive to the acidic nature of standard silica gel and can decompose upon loading.

    • Solution: Before running a full-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the product spot diminishes, it indicates instability.[11] In this case, you can use deactivated silica (by pre-treating with a solvent system containing a small amount of triethylamine) or switch to a different stationary phase like alumina.

Problem 3: Streaking or "Tailing" of the Product Spot in Fractions

Symptom: The product elutes over a large number of fractions, with TLC spots appearing elongated or "tailed." This leads to low concentration in any given fraction and poor separation from nearby impurities.

Possible Causes & Solutions:

  • Sample Overload: Too much crude material was loaded onto the column for its size. The stationary phase becomes saturated, leading to non-ideal band shapes.

    • Solution: As a general rule, use a silica gel-to-crude material weight ratio of at least 30:1 for simple separations and up to 100:1 for difficult ones. If overloading occurred, you may need to re-purify the mixed fractions on a larger column.

  • Poor Solubility in Eluent: The compound may be dissolving and re-adsorbing on the silica in a non-uniform way as it travels down the column.

    • Solution: Ensure your chosen eluent is a good solvent for your compound. If solubility is an issue, consider "dry loading." This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[12] This often results in sharper bands.

  • Acidic Impurity Interaction: The presence of the starting material, 2-bromo-5-methylbenzoic acid, can interact strongly with the silica and interfere with the elution of other compounds.

    • Solution: A basic wash (e.g., with aqueous sodium bicarbonate) of the crude material in a separatory funnel before chromatography can remove the majority of the acidic starting material, simplifying the subsequent column purification.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound.

I. Preparation and TLC Analysis

  • Develop Solvent System: Prepare small test batches of eluent (Hexanes:Ethyl Acetate). Start with a 20:1 ratio and test by TLC. Adjust the ratio until the Rf of the product spot is ~0.3-0.35. The starting material (acid) should remain at or very near the baseline (Rf ~ 0).

  • Prepare Materials:

    • Glass chromatography column (approx. 40mm diameter).

    • Silica gel (230-400 mesh), approx. 50g.

    • Eluent (e.g., 15:1 Hexanes:Ethyl Acetate), approx. 1 L.

    • Sand, cotton or glass wool.

    • Collection vessels (test tubes or flasks).

II. Column Packing (Slurry Method)

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

  • Prepare Slurry: In a beaker, mix the 50g of silica gel with ~200 mL of the eluent. Stir to create a uniform slurry free of air bubbles.

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure the silica packs into a uniform, crack-free bed.

  • Add Protective Layer: Once the silica has settled, add another ~1 cm layer of sand to the top to protect the surface.

  • Equilibrate: Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

G cluster_prep Preparation cluster_packing Column Packing cluster_run Loading & Elution a 1. Select & Prepare Eluent (Target Rf ~0.3) b 2. Plug column with cotton and a layer of sand. a->b c 3. Prepare silica slurry in eluent. b->c d 4. Pour slurry and pack bed (tap gently). c->d e 5. Add protective sand layer and equilibrate column. d->e f 6. Load sample (wet or dry method) onto silica bed. e->f g 7. Carefully add eluent and begin elution (apply pressure for flash). f->g h 8. Collect fractions systematically. g->h i 9. Monitor fractions by TLC. h->i j 10. Combine pure fractions and remove solvent via rotary evaporation. i->j

III. Sample Loading

  • Dissolve Crude Product: Dissolve ~1g of the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane (DCM) (approx. 2-3 mL).

  • Load the Column: Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb completely into the sand and silica bed.

  • Rinse: Rinse the flask with another 1-2 mL of eluent and add this to the column to ensure all the product is transferred. Allow this to absorb completely.

IV. Elution and Fraction Collection

  • Add Eluent: Carefully fill the column with the eluent.

  • Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per test tube). For flash chromatography, apply gentle pressure (2-5 psi) to the top of the column to accelerate the flow rate.

  • Monitor Progress: After collecting several fractions, begin checking them by TLC to determine which ones contain your purified product.

  • Isocratic vs. Gradient Elution:

    • Isocratic: Continue using the same solvent mixture throughout the entire purification. This is suitable if the product and impurities are well-separated.

    • Gradient: If separation is difficult or if highly polar impurities need to be washed off the column after the product has eluted, a gradient elution can be used. A sample gradient is provided below.

StepColumn Volumes (CV)% Ethyl Acetate in HexanesPurpose
10 - 2 CV5%Elute very non-polar impurities.
22 - 8 CV5% → 10% (Linear Gradient)Elute the target product (this compound).
38 - 10 CV25%"Flush" the column of more polar impurities like the starting acid.

V. Product Isolation

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless oil.[6]

Safety & Handling

  • Chemical Hazards: this compound and its precursor, 2-bromo-5-methylbenzoic acid, are irritants. They may cause skin, eye, and respiratory irritation.[13][14][15] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Solvent Hazards: The solvents used (hexanes, ethyl acetate, petroleum ether) are flammable. Keep them away from ignition sources.

  • Waste Disposal: Contaminated silica gel and solvents must be disposed of as hazardous chemical waste according to your institution's guidelines.[17][18] Do not discard them in regular trash or down the drain.

  • Halogenated Compounds: While brief contact is generally acceptable, prolonged exposure of halogenated organic compounds to stainless steel components (e.g., in HPLC systems) can potentially lead to corrosion.[19][20][21] For standard glass column chromatography, this is not a primary concern.

References

Troubleshooting low conversion in Suzuki coupling of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting low conversion in the Suzuki coupling of Methyl 2-bromo-5-methylbenzoate.

Technical Support Center: Suzuki Coupling of this compound

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the challenges associated with the coupling of This compound , a substrate that presents unique steric and electronic hurdles. As Senior Application Scientists, we have structured this guide to move from foundational issues to substrate-specific complexities, providing not just solutions but the chemical reasoning behind them.

The structure of this compound—featuring a moderately reactive aryl bromide ortho to a sterically demanding and electron-withdrawing methyl ester group—requires careful optimization of the catalytic system and reaction conditions to achieve high conversion. This guide will walk you through a logical troubleshooting process to overcome these challenges.

Section 1: First-Line Troubleshooting - The Usual Suspects

When a reaction fails, it's often due to fundamental setup errors rather than complex mechanistic failures. Always verify these points before spending resources on extensive re-optimization.

Q1: My reaction has stalled, showing little to no conversion of the starting material. What are the most critical initial checks?

A1: The integrity of your reaction environment is paramount. The Palladium(0) species, the active catalyst in the Suzuki cycle, is highly sensitive to oxygen. Incomplete removal of air is one of the most common reasons for reaction failure.

  • Inert Atmosphere Integrity: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[1][2]

    • Actionable Protocol: Ensure your reaction flask is rigorously purged with a high-purity inert gas (Argon or Nitrogen). A minimum of three evacuate-backfill cycles is recommended for Schlenk-line techniques.[3][4] For reactions run in septum-sealed vials, sparging the solvent with inert gas for 15-20 minutes before adding the catalyst is a crucial step.[5]

  • Reagent and Solvent Quality:

    • Solvent Degassing: Oxygen dissolved in your solvent will readily deactivate the catalyst. Always use freshly degassed, anhydrous solvents.[1][3]

    • Reagent Purity: Verify the purity of your this compound and the boronic acid partner. Boronic acids, in particular, can degrade over time.[6] They can undergo dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry, or decompose via protodeboronation.[6] Using a fresh bottle or a recently purchased batch is a simple way to rule out reagent quality issues.

    • Catalyst Integrity: Palladium catalysts and phosphine ligands can degrade upon prolonged exposure to air.[1] Phosphine ligands are particularly susceptible to oxidation.[1] If you observe homocoupling of your boronic acid, it may be a sign that oxygen is present, or that the Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state.[7]

Section 2: The Catalytic System - Optimizing for a Challenging Substrate

The combination of steric hindrance from the ortho-ester and the electronic effects of the substituents in this compound often renders standard catalytic systems, like Pd(PPh₃)₄, inefficient.

Q2: I'm using Pd(PPh₃)₄ with standard conditions and getting poor yields. Why is this catalyst not effective for my substrate?

A2: The low yield is likely due to two factors originating from your substrate's structure:

  • Slow Oxidative Addition: The steric bulk of the ortho-methyl ester group physically blocks the palladium catalyst from efficiently inserting into the carbon-bromine bond. This is a critical first step in the catalytic cycle.

  • Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, can also be hindered by steric congestion.[8]

While Pd(PPh₃)₄ is a workhorse catalyst, its triphenylphosphine ligands are not bulky or electron-donating enough to overcome these hurdles effectively. For sterically demanding couplings, more specialized ligands are required.[3]

Q3: How do I select a more effective catalyst and ligand system for this sterically hindered coupling?

A3: For challenging substrates like this, the key is to use a combination of a palladium source (pre-catalyst) and a specialized, bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[3][9][10] These advanced ligands are designed to accelerate the key steps of the catalytic cycle.

  • Mechanism of Action:

    • Bulky Ligands: Promote the reductive elimination step and help create a coordinatively unsaturated palladium center necessary for oxidative addition.[10][11]

    • Electron-Rich Ligands: Increase the electron density on the palladium center, which significantly accelerates the rate of oxidative addition into the aryl bromide bond.[8][10]

Recommended Ligand Classes:

Ligand ClassExamplesRationale for Use
Buchwald-type Ligands SPhos, XPhos, RuPhosThese are the go-to ligands for sterically hindered substrates. They possess both significant bulk and strong electron-donating properties, enhancing both oxidative addition and reductive elimination.[3][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often in PEPPSI pre-catalysts)NHCs are strong σ-donors and offer unique steric profiles. They form very stable palladium complexes that are highly active and resistant to deactivation, making them excellent for coupling challenging aryl chlorides and bromides.[9][13]
Other Bulky Phosphines P(t-Bu)₃, PCy₃These are simpler, yet effective, electron-rich and bulky ligands that can be successful in many cases.[13]

Actionable Protocol: Screen a panel of ligands. A good starting point would be to pair a palladium pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

Q4: My reaction mixture turned black and a precipitate formed. What does this mean?

A4: The formation of a black precipitate is typically palladium black, which is agglomerated, elemental palladium.[14] This indicates that your catalytically active Pd(0) species has fallen out of the catalytic cycle and is now inactive.

  • Common Causes:

    • Ligand Dissociation: If the ligand is not bulky enough or does not bind strongly, the "naked" Pd(0) species can aggregate.

    • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.

    • Inefficient Pre-catalyst Reduction: If a Pd(II) source like Pd(OAc)₂ is used, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions and decomposition.[15]

  • Solutions:

    • Use a More Stable Catalyst System: Employ strongly binding, bulky ligands (like the Buchwald or NHC types mentioned above) that stabilize the monomeric Pd(0) species.[2]

    • Use Pre-formed Catalysts (Palladacycles): Modern pre-catalysts like SPhos-Pd-G3 or other palladacycles are designed for high stability and efficiently generate the active Pd(0) species, minimizing decomposition.[11]

    • Moderate Temperature: While heating is necessary, avoid excessive temperatures (e.g., >120 °C) unless required, as this can promote catalyst degradation.[16]

Section 3: Optimizing Reaction Parameters

Once the catalytic system is addressed, fine-tuning the base, solvent, and temperature is the next logical step.

Q5: I'm using a common base like Na₂CO₃ or K₂CO₃ and still see low conversion. What is the role of the base and what are better options?

A5: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[13] It activates the boronic acid by forming a more nucleophilic "ate" complex. For sterically hindered substrates, the transmetalation step can be slow, requiring a more effective base.

  • Why Weaker Bases Fail: Weaker bases like Na₂CO₃ may not be strong enough or sufficiently soluble in common organic solvents to efficiently promote the formation of the boronate complex, leading to a bottleneck in the catalytic cycle.[17]

  • Recommended Bases for Challenging Couplings:

    • Potassium Phosphate (K₃PO₄): Often used in a hydrated form, it is a stronger base than carbonates and has proven highly effective in difficult couplings.[3][12]

    • Cesium Carbonate (Cs₂CO₃): A very strong and effective base, though more expensive. Its high solubility in some organic systems can be advantageous.[3][18]

    • Potassium Fluoride (KF): A milder option that is particularly useful if your substrate contains base-sensitive functional groups.[13]

Q6: I am observing hydrolysis of my methyl ester to the corresponding carboxylic acid. How can I prevent this side reaction?

A6: Ester hydrolysis is a classic base-mediated side reaction. The presence of water (often added to help dissolve the base and facilitate the reaction) combined with a strong base and heat can cleave your methyl ester.

  • Mitigation Strategies:

    • Use a Milder, Non-Nucleophilic Base: The best choice to avoid ester hydrolysis is often anhydrous potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of stronger hydroxide or carbonate bases.[13]

    • Minimize Water Content: While a small amount of water can be beneficial, excess water will promote hydrolysis. Try reducing the amount of water or, for some systems, running the reaction under anhydrous conditions, especially if using a highly soluble base like Cs₂CO₃ in a polar aprotic solvent.

    • Control Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed can minimize the time the ester is exposed to hydrolytic conditions.

Q7: What is the optimal solvent for this reaction?

A7: The solvent must solubilize all components of the reaction and stabilize the catalytic species. There is no single "best" solvent, and screening may be necessary.

  • Commonly Used Solvents:

    • 1,4-Dioxane or THF: These polar aprotic ethers are excellent choices and are often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base.[3][18]

    • Toluene: A less polar option that can be effective, especially at higher temperatures.[19]

    • 2-MeTHF: A greener alternative to THF and dioxane that has shown excellent results in some challenging Suzuki couplings.[18]

Section 4: Common Side Reactions and Substrate Stability

Even with an optimized system, side reactions involving the starting materials can lower your yield.

Q8: My analysis shows a significant amount of methyl 5-methylbenzoate, the debrominated product. What causes this?

A8: This side product arises from proto-debromination , where the bromine atom is replaced by a hydrogen. This indicates that the catalytic cycle is stalling after oxidative addition. Instead of undergoing transmetalation, the aryl-palladium intermediate reacts with a proton source.

  • Potential Causes & Solutions:

    • Inefficient Transmetalation: This is the most likely cause. If the boronic acid is not activated effectively or is sterically hindered, the proto-debromination pathway can compete.

      • Solution: Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure your boronic acid is of high quality.[3]

    • Presence of Hydride Sources: Solvents like isopropanol or trace impurities can sometimes act as hydride donors.

      • Solution: Use high-purity, anhydrous solvents.

Q9: I suspect my boronic acid is unstable under the reaction conditions. I'm seeing homocoupling (biaryl of the boronic acid) and/or protodeboronation. How can I address this?

A9: Boronic acids are susceptible to several decomposition pathways, especially at elevated temperatures and in the presence of base and water.[15][20]

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, destroying your nucleophile.[6][20] This is a very common side reaction.[20]

  • Homocoupling: Two molecules of the boronic acid couple together, often driven by the presence of oxygen or unreduced Pd(II).[6][7]

  • The Best Solution: Use a More Stable Boron Reagent Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[6][21]

    • Pinacol Esters (Ar-Bpin): These are the most common and are significantly more stable towards protodeboronation and oxidation than the corresponding boronic acids.[6] They are often commercially available or easily prepared.

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[15]

    • Potassium Aryltrifluoroborates (Ar-BF₃K): These crystalline salts are very stable to air and moisture and are excellent coupling partners.[15]

Section 5: Recommended Protocol & Conditions

Based on the principles discussed, here is a robust starting point for the Suzuki coupling of this compound.

Optimized Starting Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid partner (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[4]

  • Catalyst & Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., 1,4-Dioxane/water 5:1, to a concentration of ~0.1 M). Sparging the solvent mixture for 15 minutes before addition is recommended.

  • Catalyst Introduction: Add the catalyst/ligand mixture to the flask under positive inert gas pressure.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Section 6: Visual Guides

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) ArPdX Ar-PdII(L)₂-X (trans-complex) Pd0->ArPdX Ar-X k₁ OA Oxidative Addition ArPdAr Ar-PdII(L)₂-Ar' (cis-complex) ArPdX->ArPdAr [Ar'B(OH)₃]⁻ k₂ TM Transmetalation RE Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product Product->Pd0 k₃ Reagents Ar-X + Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OR)₂(OH)]⁻ Troubleshooting_Flowchart Start Low Conversion Observed Check_Basics Q1: Check Inert Atmosphere, Reagent Purity, Degassing Start->Check_Basics Problem_Solved1 Problem Solved Check_Basics->Problem_Solved1 Yes Catalyst_System Q2: Is Catalyst/Ligand Optimal? (e.g., using Pd(PPh₃)₄) Check_Basics->Catalyst_System No Upgrade_Ligand A: Switch to Bulky, e⁻-rich Ligand (SPhos, XPhos, NHC) Catalyst_System->Upgrade_Ligand Problem_Solved2 Problem Solved Upgrade_Ligand->Problem_Solved2 Check_Params Q3: Are Base/Solvent Optimal? Upgrade_Ligand->Check_Params Change_Base A: Use Stronger Base (K₃PO₄, Cs₂CO₃) Consider KF for sensitive esters Check_Params->Change_Base Problem_Solved3 Problem Solved Change_Base->Problem_Solved3 Side_Reactions Q4: Side Reactions Observed? (Debromination, Deboronation) Change_Base->Side_Reactions Use_Ester A: Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Side_Reactions->Use_Ester Problem_Solved4 Problem Solved Use_Ester->Problem_Solved4 Contact_Support Consult Senior Scientist Use_Ester->Contact_Support

References

Technical Support Center: Synthesis of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues Related to the Bromination of 5-Methylbenzoic Acid

The direct bromination of 5-methylbenzoic acid is a common first step in one of the primary synthetic routes. However, achieving high regioselectivity can be challenging.

Question 1: My bromination of 5-methylbenzoic acid is producing a mixture of isomers. How can I identify them and favor the formation of the desired 2-bromo-5-methylbenzoic acid?

Answer:

The electrophilic aromatic substitution (bromination) of 5-methylbenzoic acid is influenced by the directing effects of the two substituents on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

  • The methyl group is an activating, ortho, para-director.

  • The carboxylic acid group is a deactivating, meta-director.

This leads to a competition for the site of bromination, and several isomeric impurities can be formed.

Common Isomeric Impurities:

  • 2-Bromo-5-methylbenzoic acid (Desired Product): Bromination occurs ortho to the activating methyl group and meta to the deactivating carboxylic acid group.

  • 3-Bromo-5-methylbenzoic acid (Major Impurity): Bromination occurs meta to both the methyl and carboxylic acid groups.

  • 2,3-Dibromo-5-methylbenzoic acid (Di-substituted Impurity): Can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Mechanism of Isomer Formation:

The regioselectivity of the bromination is determined by the stability of the cationic intermediate (arenium ion or sigma complex) formed during the reaction.[1] The carbocation is most stabilized when the positive charge can be delocalized by the electron-donating methyl group. While the position ortho to the methyl group is activated, steric hindrance from the adjacent carboxylic acid can influence the reaction rate. The formation of the 3-bromo isomer occurs because this position is meta to the deactivating carboxylic acid group, which is electronically favored over the ortho and para positions relative to the -COOH group.

Troubleshooting & Optimization for Regioselectivity:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a catalyst like silica gel, can improve para-selectivity relative to the most activating group where the para position is available.[2] However, in this case, it directs ortho to the methyl group. Using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is common but can lead to a mixture of products.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Non-polar solvents may be preferred.

Identification of Isomers:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For instance, in the desired 2-bromo-5-methylbenzoate, you would expect to see three distinct aromatic protons with specific coupling constants. Advanced techniques like COSY and HMBC can further confirm the connectivity.[3]

  • GC-MS: Gas chromatography can separate the different isomers based on their boiling points and polarity, and the mass spectrometry data will show the characteristic isotopic pattern of a bromine-containing compound.[4]

Purification:

  • Fractional Crystallization: If the isomeric acids are solids, it may be possible to separate them by fractional crystallization using a suitable solvent system.

  • Column Chromatography: This is a reliable method for separating the isomeric products, both at the acid and ester stages. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

II. Challenges in the Fischer Esterification Step

The conversion of the brominated benzoic acid to its methyl ester is typically achieved through Fischer esterification.

Question 2: My Fischer esterification reaction is incomplete, and I have a significant amount of unreacted 2-bromo-5-methylbenzoic acid in my product. How can I drive the reaction to completion?

Answer:

Fischer esterification is an equilibrium-limited reaction.[3][5] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

Troubleshooting Incomplete Esterification:

  • Excess Alcohol: Using a large excess of methanol (which can also serve as the solvent) will shift the equilibrium towards the formation of the methyl ester.[5]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing this water as it forms is crucial. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[5]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used.[3]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium.

Work-up Considerations to Remove Unreacted Acid:

During the work-up, a wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt. This will allow for its removal from the organic layer containing the desired ester.[6]

III. Impurities Arising from the Sandmeyer Reaction Route

An alternative synthesis involves the Sandmeyer reaction of an appropriate amino-toluic acid derivative.

Question 3: I am using a Sandmeyer reaction to synthesize this compound, but I am getting a low yield and several byproducts. What are the likely impurities and how can I minimize their formation?

Answer:

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can be prone to side reactions.[7][8]

Common Impurities and Side Reactions:

  • Phenolic Impurities: The diazonium salt intermediate is unstable and can react with water to form a phenol (Methyl 2-hydroxy-5-methylbenzoate).[7]

  • Biaryl Impurities: The aryl radical intermediate can dimerize to form biaryl compounds.[8]

  • Incomplete Diazotization: If the initial diazotization of the amine is incomplete, the unreacted starting material will remain.

Troubleshooting the Sandmeyer Reaction:

  • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[9]

  • Purity of Reagents: Use freshly prepared sodium nitrite solution and ensure the copper(I) bromide catalyst is active.

  • Minimizing Phenol Formation:

    • Maintain a low reaction temperature.

    • Use a non-aqueous solvent if possible.

    • Ensure the diazonium salt solution is added slowly to the copper(I) bromide solution.

  • Monitoring Diazotization: The completion of the diazotization can be checked using starch-iodide paper. An excess of nitrous acid will turn the paper blue, indicating that the amine has been consumed.[9]

Purification:

Phenolic impurities can be removed by washing the organic extract with a dilute aqueous base (e.g., NaOH), which will deprotonate the phenol, making it water-soluble. Column chromatography is effective for removing biaryl and other non-polar impurities.

Analytical Protocols and Data Interpretation

Table 1: Key Analytical Techniques for Impurity Identification

Analytical TechniquePurposeKey Parameters to Observe
¹H NMR Structural elucidation and isomer differentiationChemical shifts and coupling constants of aromatic protons.
¹³C NMR Confirmation of carbon skeleton and number of isomersNumber of distinct aromatic carbon signals.
GC-MS Separation and identification of volatile componentsRetention times for different isomers and fragmentation patterns (especially the isotopic pattern for bromine).
FT-IR Functional group analysisPresence of C=O stretch for the ester and carboxylic acid, and O-H stretch for the carboxylic acid and any phenolic impurities.

Experimental Workflow Diagrams

Diagram 1: Synthesis via Bromination and Esterification

A 5-Methylbenzoic Acid B Bromination (Br₂, FeBr₃) A->B C Crude 2-Bromo-5-methylbenzoic Acid (+ Isomeric Impurities) B->C D Fischer Esterification (CH₃OH, H⁺) C->D E Crude this compound (+ Impurities) D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound via bromination followed by esterification.

Diagram 2: Troubleshooting Logic for Isomeric Impurities

A Mixture of Isomers Detected (e.g., by ¹H NMR or GC-MS) B Optimize Bromination Reaction A->B F Implement Efficient Purification A->F C Lower Reaction Temperature B->C D Use Milder Brominating Agent (e.g., NBS) B->D E Change Solvent B->E G Fractional Crystallization F->G H Column Chromatography F->H

Caption: Decision tree for addressing the presence of isomeric impurities.

References

Preventing homo-coupling side reactions with Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homo-Coupling Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homo-coupling side reactions when using Methyl 2-bromo-5-methylbenzoate in various cross-coupling protocols. As senior application scientists, we provide not just steps, but the reasoning behind them, to empower you to design robust and high-yielding reactions.

Section 1: Understanding the Challenge: Homo-Coupling Mechanisms

This section addresses the fundamental "why" behind the formation of undesired symmetrical biaryl or diyne byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a significant problem with a substrate like this compound?

A: Homo-coupling is an undesired side reaction where two identical molecules couple together. When using this compound, this can manifest in two primary ways:

  • Aryl-Aryl Homo-coupling: Two molecules of this compound react to form dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate. This is common in palladium-catalyzed reactions like Suzuki and Ullmann couplings.

  • Nucleophile Homo-coupling: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent can couple, forming a symmetrical biaryl byproduct.[1][2] In Sonogashira couplings, two molecules of the terminal alkyne can dimerize to form a butadiyne, a reaction often called Glaser coupling.[3][4]

These side reactions are problematic because they consume starting materials, reduce the yield of the desired cross-coupled product, and generate impurities that are often difficult to separate due to similar physical properties.[3][5]

Q2: What are the primary mechanistic pathways that lead to homo-coupling in palladium-catalyzed reactions?

A: There are several pathways, often competing with the desired cross-coupling cycle. The predominant mechanisms depend on the reaction type and conditions:

  • Oxygen-Mediated Coupling (Primarily for Boronic Acids): The presence of molecular oxygen is a major contributor to the homo-coupling of boronic acids in Suzuki reactions.[6][7] Oxygen can interact with the Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, leading to the symmetrical biaryl and regenerating a Pd(0) species.[8]

  • Reductive Homo-coupling (Aryl Halides): Two molecules of the aryl halide can couple in the presence of a reducing agent. This can sometimes occur when alcoholic solvents are used, as they can act as reductants.[9]

  • Copper-Catalyzed Dimerization (Alkynes): In traditional Sonogashira reactions, the copper(I) co-catalyst, essential for activating the alkyne, is also the primary catalyst for the oxidative dimerization (Glaser coupling) of the alkyne, especially in the presence of oxygen.[3][4][10]

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura cross-coupling and the oxygen-induced homo-coupling of the boronic acid partner.

G cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Homo-Coupling Side Reaction pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition (Ar-Br) pd0_side Pd(0)L₂ pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product pd_peroxo (η²-O₂)PdL₂ pd0_side->pd_peroxo + O₂ adduct [Adduct with Ar'B(OH)₂] pd_peroxo->adduct + Ar'B(OH)₂ adduct->pd0_side + Ar'B(OH)₂ - H₂O₂ homo_product Ar'-Ar' (Byproduct) adduct->homo_product

Caption: Competing catalytic cycles: desired cross-coupling vs. side reaction.

Section 2: Troubleshooting Guide

This section is designed to solve specific problems you might be encountering during your experiment with this compound.

Q3: I'm running a Suzuki-Miyaura reaction and my main byproduct is the symmetrical biaryl from my boronic acid. What are my first troubleshooting steps?

A: This is a classic case of boronic acid homo-coupling, often exacerbated by the presence of oxygen.[1][6]

Diagnosis & Solution Workflow:

  • Check for Oxygen: The most common culprit is inadequate degassing.[7][11]

    • Solution: Rigorously degas your solvent(s) and the reaction headspace. Use a "freeze-pump-thaw" cycle (at least three times) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is also effective.[7] Always maintain a positive pressure of inert gas throughout the reaction.[12]

  • Evaluate the Palladium Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) without proper in-situ reduction can sometimes promote homo-coupling.[7]

    • Solution: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or using a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure your conditions effectively generate the active Pd(0) species.

  • Optimize the Base: The choice and quality of the base are critical.

    • Solution: Use a fresh, high-purity base. Finely grinding solid bases like K₃PO₄ or Cs₂CO₃ can improve reaction kinetics, potentially favoring the desired pathway. Ensure the base is strong enough for efficient transmetalation but not so harsh that it causes substrate degradation.

Q4: My Sonogashira coupling is failing. I see a lot of my starting alkyne consumed, but the main product is the symmetrical diyne (Glaser byproduct). How do I fix this?

A: This indicates that the copper-catalyzed alkyne dimerization is outcompeting the palladium-catalyzed cross-coupling.[3][4]

Diagnosis & Solution Workflow:

  • Eliminate Copper: The most direct way to stop Glaser coupling is to remove its catalyst.

    • Solution: Switch to a "copper-free" Sonogashira protocol.[4][13] These methods rely on palladium catalysts with specific ligands (e.g., bulky, electron-rich phosphines) that are efficient enough to facilitate the reaction without the need for a copper co-catalyst.[10] This completely eliminates the primary pathway for this side reaction.[3]

  • Strict Anaerobic Conditions: If you must use a copper-catalyzed system, oxygen exclusion is paramount.

    • Solution: Use Schlenk line techniques and thoroughly degassed solvents. Any trace of oxygen will significantly promote the Glaser coupling pathway.[3][10]

  • Control Alkyne Concentration: High concentrations of the alkyne can favor the bimolecular homo-coupling reaction.

    • Solution: Employ slow addition of the terminal alkyne to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.[10][12]

Q5: My reaction mixture turns black and stalls, leaving unreacted starting material and some homo-coupled product. What happened?

A: The formation of a black precipitate is typically palladium black, which results from the agglomeration and precipitation of the palladium catalyst.[2] This deactivates the catalyst, halting the reaction. Catalyst decomposition can be linked to conditions that also favor homo-coupling.

Diagnosis & Solution Workflow:

  • Ligand Selection: The ligand stabilizes the palladium center. If the ligand is not robust or is used in insufficient quantity, the catalyst can decompose.

    • Solution: Switch to a more robust ligand. For a sterically demanding substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior. They promote the desired reductive elimination step and stabilize the Pd(0) state, preventing aggregation.[1][12]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be necessary to screen temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.[14]

Section 3: Proactive Prevention & Protocol Design

This section provides best practices for designing a robust cross-coupling protocol with this compound from the start.

Q6: How do I select the optimal catalyst system (ligand and palladium source) to proactively minimize homo-coupling?

A: The choice of ligand is arguably the most critical parameter. For an electron-deficient aryl bromide with ortho-substitution like this compound, the ligand must facilitate oxidative addition while also promoting the final reductive elimination step faster than any competing side reactions.

Ligand TypeExample(s)Key CharacteristicsPerformance Notes on Homo-Coupling
Monodentate Trialkylphosphines P(t-Bu)₃Very electron-rich, bulky.Excellent for promoting oxidative addition of challenging bromides. The bulk can accelerate reductive elimination, reducing byproduct formation.
Buchwald Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich. Forms stable, monoligated Pd(0) species.Generally considered the gold standard for suppressing side reactions. They accelerate reductive elimination, which is often the rate-limiting step for the desired product formation, thereby outcompeting pathways to homo-coupling.[12][15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically bulky. Form very stable Pd-complexes.Highly effective at preventing catalyst decomposition (palladium black). Their strong bond to palladium can stabilize the intermediates against side reactions.
Triphenylphosphine (PPh₃) PPh₃Less bulky, less electron-rich.Often a poor choice for challenging substrates. It can lead to slower reductive elimination and catalyst decomposition, which may increase the relative amount of homo-coupling.

Recommendation: For this compound, start with a Buchwald-type ligand like SPhos or XPhos paired with a reliable palladium source like Pd₂(dba)₃ or a dedicated precatalyst.

Caption: A simple troubleshooting workflow for high homo-coupling.

Section 4: Optimized Experimental Protocol

The following is a well-vetted, step-by-step protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize byproduct formation.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)[16]

  • 1,4-Dioxane/Water (5:1 mixture), rigorously degassed

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (e.g., 229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition: In the same flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add 5 mL of the degassed 5:1 1,4-dioxane/water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, methyl 5-methyl-[1,1'-biphenyl]-2-carboxylate.

References

Technical Support Center: Enhancing Reaction Rates of Methyl 2-bromo-5-methylbenzoate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in cross-coupling reactions involving methyl 2-bromo-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes. Here, we will explore common issues that lead to sluggish reaction rates and provide actionable, evidence-based solutions in a straightforward question-and-answer format.

Introduction: The Challenge of a Hindered and Electron-Deficient Substrate

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the methyl ester ortho to the bromine atom introduces steric hindrance, which can impede the initial oxidative addition step—often the rate-determining step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the ester group can deactivate the aryl bromide, making it less susceptible to oxidative addition by the palladium(0) catalyst.

This guide will provide troubleshooting strategies for the most common coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, to help you achieve higher yields and faster reaction times.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is extremely slow or stalling. What are the likely causes and how can I fix it?

A1: Slow or stalled Suzuki-Miyaura reactions with this substrate are common and typically point to issues with the catalyst system (ligand and palladium source), the base, or the reaction conditions. The steric hindrance from the ortho-ester and the electronic deactivation of the aryl bromide are the primary culprits.

Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Ligand Choice:

  • The Problem: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates. They may not sufficiently stabilize the palladium center or facilitate the crucial reductive elimination step.

  • The Solution: Employ bulky, electron-rich monophosphine ligands from the biarylphosphine class. These ligands are designed to promote the coupling of sterically demanding partners.

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points. They create a sterically crowded palladium center that favors the formation of the desired product and accelerates the catalytic cycle.

2. Optimize the Base and Solvent System:

  • The Problem: The choice of base is critical and can significantly impact the reaction rate. An inappropriate base may not be strong enough to facilitate the crucial transmetalation step or may have poor solubility in the chosen solvent. While solvent choice is sometimes considered less critical than other parameters, it can influence the solubility of reagents and the stability of catalytic intermediates.

  • The Solution:

    • Bases: Stronger, non-coordinating bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.

    • Solvents: Aprotic polar solvents are typically preferred. Mixtures of 1,4-dioxane/water or toluene/water are common starting points. It's important to ensure all components are well-dissolved.

3. Consider Your Palladium Precatalyst:

  • The Problem: The in-situ generation of the active Pd(0) species from precursors like Pd(OAc)₂ can sometimes be inefficient, leading to lower catalyst activity.

  • The Solution: Utilize pre-formed palladium precatalysts that incorporate the bulky phosphine ligands. These are often more stable and provide a more consistent source of the active catalyst. Buchwald's G3 or G4 precatalysts are highly effective.

Troubleshooting Workflow for Sluggish Suzuki-Miyaura Couplings

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical support resource for researchers, scientists, and drug development professionals tackling cross-coupling reactions with the sterically hindered substrate, Methyl 2-bromo-5-methylbenzoate. The ortho-substitution pattern of this aryl bromide presents significant challenges to standard cross-coupling protocols, necessitating a carefully tailored approach to catalyst system selection and reaction optimization. This document provides in-depth, field-proven insights to navigate these challenges effectively.

Core Challenge: Understanding the Steric Hindrance

Question: Why is this compound considered a "difficult" or "sterically hindered" substrate?

Answer: The primary challenge arises from the steric bulk of the methyl ester group positioned ortho to the bromine atom. In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent metal center (e.g., L-Pd(0)).[1][2] The proximity of the bulky ester group physically obstructs the approach of the palladium catalyst to the C-Br bond, significantly slowing down this crucial activation step. Overcoming this steric barrier is paramount for achieving efficient catalysis.

Catalyst System Selection Guide

A successful cross-coupling reaction is a synergistic interplay of the metal source, ligand, base, and solvent. For a challenging substrate like this compound, each component must be chosen to favor the desired catalytic cycle over potential side reactions.

Decision Workflow for Catalyst System Selection

start Start: Select Reaction Type decision C-C (Suzuki) or C-N (Buchwald-Hartwig)? start->decision suzuki_path C-C (Suzuki) decision->suzuki_path Suzuki buchwald_path C-N (Buchwald-Hartwig) decision->buchwald_path Buchwald-Hartwig process process output output pd_source Choose Pd Source: Modern Precatalyst Recommended (e.g., SPhos-Pd-G3, XPhos-Pd-G3) suzuki_ligand Select Ligand: Bulky, Electron-Rich Biarylphosphines (SPhos, XPhos, RuPhos) pd_source->suzuki_ligand buchwald_ligand Select Ligand: Bulky, Electron-Rich Biarylphosphines (XPhos, BrettPhos, RuPhos) pd_source->buchwald_ligand suzuki_base Select Base: Moderate Inorganic Base (K3PO4, K2CO3, Cs2CO3) suzuki_ligand->suzuki_base suzuki_solvent Select Solvent: Aprotic + Water (Dioxane/H2O, Toluene/H2O) suzuki_base->suzuki_solvent suzuki_output {Recommended Suzuki System | Ligand: SPhos or XPhos | Base: K3PO4 | Solvent: Dioxane/H2O} suzuki_solvent->suzuki_output buchwald_base Select Base: Strong, Non-Nucleophilic Base (NaOtBu, LHMDS) buchwald_ligand->buchwald_base buchwald_solvent Select Solvent: Anhydrous Aprotic (Toluene, Dioxane) buchwald_base->buchwald_solvent buchwald_output {Recommended B-H System | Ligand: XPhos or BrettPhos | Base: NaOtBu | Solvent: Toluene} buchwald_solvent->buchwald_output

Caption: Catalyst system selection workflow for this compound.

Frequently Asked Questions (FAQs) on Component Selection

Q: Which palladium source is best: a simple salt like Pd(OAc)₂, a Pd(0) source like Pd₂(dba)₃, or a modern precatalyst? A: For challenging couplings, modern palladium precatalysts are strongly recommended.[3][4] Precatalysts, such as the Buchwald G3 and G4 series, are air- and moisture-stable Pd(II) complexes that cleanly and reliably generate the active, monoligated L-Pd(0) species in situ.[5] Traditional sources like Pd(OAc)₂ require an in-situ reduction step that can be inefficient, while Pd₂(dba)₃ can contain inhibiting free dba ligand, leading to inconsistent results and lower activity.[3][5]

Q: What is the most critical factor for success with this substrate? A: Ligand choice. The ligand's properties directly influence the catalyst's activity and stability. For sterically hindered substrates, the ligand must be both bulky and electron-rich.[6][7]

  • Bulkiness: Promotes the formation of a highly reactive 14-electron, monoligated L-Pd(0) species, which is small enough to access the hindered C-Br bond. It also accelerates the final reductive elimination step.

  • Electron-donating character: Increases the electron density on the palladium center, which facilitates the oxidative addition step.[8]

Q: Which specific ligands should I start with? A: Dialkylbiaryl phosphine ligands (Buchwald ligands) are the industry standard for these types of transformations.[7] They offer a modular synthesis that allows for fine-tuning of steric and electronic properties.[7]

Coupling TypeRecommended Ligands (Starting Point)Rationale
Suzuki-Miyaura (C-C) SPhos, XPhos, RuPhosExcellent for promoting oxidative addition with hindered aryl bromides and are highly active, allowing for lower catalyst loadings and temperatures.[7][9]
Buchwald-Hartwig (C-N) XPhos, BrettPhos, JohnPhosThese ligands are highly effective for coupling a wide range of amines, including primary and secondary amines, with hindered electrophiles.[2][10] BrettPhos is particularly useful for challenging couplings involving amides.[10]

Q: How do I choose the right base? My substrate has a base-sensitive ester group. A: This is a critical consideration. The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes significant hydrolysis of the methyl ester.

  • For Suzuki-Miyaura Coupling: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in promoting transmetalation without being overly harsh.[11][12] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also viable options.[13] Avoid strong alkoxide bases like NaOtBu if ester hydrolysis is a concern.

  • For Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2][10] To mitigate ester hydrolysis, run the reaction at the lowest possible temperature that affords a reasonable rate (e.g., 65-80 °C) and for the shortest time necessary. Using a weaker base like K₃PO₄ is possible but often results in significantly lower reaction rates.[10]

Troubleshooting Guide

Even with an optimized system, problems can arise. This guide addresses the most common failure modes in a question-and-answer format.

Troubleshooting Decision Tree

start Problem: Low or No Yield check1 Check Basics: Inert atmosphere? Reagent purity? Anhydrous solvents? start->check1 decision decision solution solution check check decision1 Basics OK? check1->decision1 decision1->start No, Fix Basics check2 Analyze Reaction Mixture (LCMS / GCMS) decision1->check2 Yes decision2 What is the main species present? check2->decision2 sm_only Starting Material Only decision2->sm_only dehalo Dehalogenated SM decision2->dehalo hydrolysis Hydrolyzed Ester decision2->hydrolysis solution_sm {Issue: Inefficient Catalyst Activation | Solution: | 1. Increase Temperature | 2. Switch to a bulkier/more electron-rich ligand (e.g., PPh3 -> SPhos) | 3. Use a modern precatalyst (e.g., Pd(OAc)2 -> XPhos-Pd-G3)} sm_only->solution_sm solution_dehalo {Issue: Dehalogenation Side Reaction | Solution: | 1. Lower reaction temperature | 2. Use a weaker base (e.g., NaOtBu -> K3PO4) | 3. Ensure solvent is aprotic and dry | 4. Use ligand promoting faster coupling (e.g., XPhos)} dehalo->solution_dehalo solution_hydrolysis {Issue: Ester Hydrolysis | Solution: | 1. Use a milder base (K3PO4, K2CO3) | 2. Lower reaction temperature | 3. Reduce reaction time} hydrolysis->solution_hydrolysis

Caption: A decision tree for troubleshooting common reaction failures.

Q: My reaction isn't working at all, and I only see starting material. What should I do? A: This almost always points to a failure in the oxidative addition step.

  • Increase Ligand Performance: If you are using a less bulky ligand (e.g., PPh₃), it is likely insufficient to overcome the steric hindrance. Switch to a state-of-the-art biarylphosphine ligand like SPhos or XPhos.[14][15]

  • Use a Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a reliable precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[16]

  • Increase Temperature: While higher temperatures can promote side reactions, they are often necessary to provide the activation energy needed for the oxidative addition to occur. Incrementally increase the temperature (e.g., from 80 °C to 100 °C).

  • Ensure Inert Conditions: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent was thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[14]

Q: My main byproduct is 2-methylbenzoic acid methyl ester (dehalogenation). How can I prevent this? A: Dehalogenation (or protodebromination) occurs when the aryl halide is reduced instead of coupled.

  • Re-evaluate Your Base/Solvent: This side reaction is often promoted by strong bases in the presence of a proton source.[15] If using NaOtBu, ensure your solvent is rigorously anhydrous. If using an alcohol solvent, switch to an aprotic one like dioxane or toluene.[15]

  • Lower the Temperature: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest feasible temperature can suppress this side reaction.[15]

  • Choose a Faster Ligand: The goal is to make the rate of cross-coupling much faster than the rate of dehalogenation. Using a highly active ligand like XPhos or SPhos can help the desired reaction outcompete the side reaction.[15]

Q: My mass spec shows the desired product, but also a significant amount of 2-bromo-5-methylbenzoic acid. What happened? A: This indicates hydrolysis of the methyl ester group by the base.

  • Switch to a Milder Base: This is the most effective solution. If you are using an alkoxide (NaOtBu) or hydroxide, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[17] This is particularly important for Suzuki reactions where these bases are highly effective.

  • Reduce Temperature and Time: Saponification is temperature and time-dependent. Minimize both as much as possible while still achieving full conversion of the starting material.

Experimental Protocols & Catalytic Cycle

The Suzuki-Miyaura Catalytic Cycle with a Hindered Substrate

The key to success is facilitating the initial oxidative addition step. Bulky, electron-rich ligands stabilize the highly reactive, monoligated L-Pd(0) intermediate, which is necessary to overcome the steric clash with the ortho-ester group.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa [L-Pd(II)(Ar)(Br)] (Oxidative Adduct) pd0->oa Oxidative Addition (Slow, Sterically Hindered) trans [L-Pd(II)(Ar)(Ar')] (Transmetalation Complex) oa->trans Transmetalation (Ar'-B(OR)3-) trans->pd0 Reductive Elimination (Fast) product Ar-Ar' (Coupled Product) trans->product arbr Ar-Br (this compound) arbr->oa arboronic Ar'-B(OH)2 + Base arboronic->trans ligand Bulky Ligand (L) (e.g., SPhos) Crucial for OA step ligand->pd0

Caption: The Suzuki-Miyaura cycle for a sterically hindered aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[18][19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the SPhos-Pd-G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the amination of this compound, a reaction requiring a strong base.[9][20]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the XPhos-Pd-G3 precatalyst and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the secondary amine via syringe, followed by the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours). Be mindful of potential ester hydrolysis with prolonged reaction times.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Post-Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Unreacted 2-Bromo-5-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of purifying a desired compound from unreacted 2-bromo-5-methylbenzoic acid. As a frequently used building block in the synthesis of pharmaceuticals and complex organic molecules, its effective removal is critical for ensuring the purity, safety, and efficacy of the final product.[1][2]

This document provides a structured, question-and-answer guide to troubleshoot and resolve purification challenges, grounded in fundamental chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove unreacted 2-bromo-5-methylbenzoic acid from my reaction mixture?

A1: Complete removal of any unreacted starting material is fundamental to good chemical practice, but it is especially critical for several reasons in drug development and materials science:

  • Downstream Reactivity: The carboxylic acid and bromide functionalities of 2-bromo-5-methylbenzoic acid are highly reactive.[1][3] If carried over, this impurity can interfere with subsequent synthetic steps, leading to unwanted side products, reduced yields, and complex purification challenges later on.

  • Altered Biological Activity: In pharmaceutical applications, even small amounts of an acidic, halogenated impurity can alter the biological activity or toxicity profile of the active pharmaceutical ingredient (API).

  • Crystallization and Polymorphism: The presence of impurities can inhibit the crystallization of your desired product or lead to the formation of undesired polymorphs, affecting the drug's stability, solubility, and bioavailability.

  • Regulatory Scrutiny: Regulatory bodies like the FDA have stringent requirements for the purity of APIs. Uncharacterized or unremoved starting materials are a significant red flag during regulatory review.

Q2: What are the primary methods for removing this acidic impurity?

A2: The removal strategy is dictated by the chemical properties of your desired product. Because 2-bromo-5-methylbenzoic acid is a solid crystalline carboxylic acid, we can exploit its acidity and solubility profile. The three primary methods are:

  • Acid-Base Liquid-Liquid Extraction: The most common and often simplest method, ideal when your desired product is neutral or basic.[4][5]

  • Column Chromatography: A versatile technique used when extraction is not feasible, such as when the desired product is also acidic or has similar solubility.

  • Recrystallization: Effective for purifying solid products when there is a significant difference in solubility between the product and the impurity in a given solvent system.[6][7]

Q3: My desired product is neutral. What is the quickest way to remove the unreacted acid?

A3: An acid-base extraction is the most efficient method in this scenario. The principle is to convert the acidic 2-bromo-5-methylbenzoic acid into its water-soluble salt (carboxylate), which will then partition into an aqueous layer, leaving your neutral organic product in the organic layer.[8][9][10]

The Causality: 2-Bromo-5-methylbenzoic acid has a predicted pKa of approximately 2.92, making it a relatively strong organic acid.[3] It readily reacts with a mild base like sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH) to form the highly polar and water-soluble sodium 2-bromo-5-methylbenzoate salt.

We generally recommend starting with a saturated aqueous solution of sodium bicarbonate.

Why Sodium Bicarbonate?

  • Selectivity: NaHCO₃ is a weak base and will selectively deprotonate carboxylic acids without affecting less acidic functional groups (like phenols, pKa ~10) that might be present on your product.[11][12]

  • Safety: The reaction produces CO₂ gas, which is a clear visual indicator that the acid is being neutralized.[13] This must be done with frequent venting of the separatory funnel to prevent pressure buildup.

See the Detailed Protocols section for a step-by-step guide.

Q4: I'm performing a basic wash with NaHCO₃ and my layers are not separating. What should I do about this emulsion?

A4: Emulsions are common during extractions, especially when fine precipitates are present or when the densities of the aqueous and organic layers are similar.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force the separation of the layers.[8]

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: If the emulsion is caused by a fine solid precipitate at the interface, you may need to filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the solids before re-introducing the filtrate into the separatory funnel.

Q5: My product is also an acid. Extraction won't work. What is the best approach now?

A5: When your product and the impurity share the same acidic functional group, you must rely on differences in other physical properties. Flash column chromatography is typically the most effective method.[14]

The Principle: Separation on silica gel is based on polarity. Although both compounds are polar carboxylic acids, differences in their overall structure (e.g., size, presence of other functional groups) will lead to differential interaction with the stationary phase (silica).

Critical Tip for Acid Chromatography: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel columns, leading to poor separation. This occurs because the acidic protons on the molecule can interact strongly and inconsistently with the acidic silanol groups on the silica surface.

The Solution: To achieve sharp, well-defined peaks, you must suppress this unwanted interaction. This is done by adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent (mobile phase).[15] This acidic modifier ensures that your carboxylic acid (and the impurity) remains fully protonated, reducing its interaction with the silica and allowing it to elute as a compact band.

Q6: How can I be certain that I have successfully removed all the unreacted 2-bromo-5-methylbenzoic acid?

A6: Visual confirmation is not sufficient. You must use analytical techniques to validate the purity of your final compound.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your purified product alongside a reference spot of pure 2-bromo-5-methylbenzoic acid on the same TLC plate. After developing the plate in an appropriate solvent system, the absence of a spot in your product lane that corresponds to the starting material's Rf value indicates successful removal.

  • Proton NMR (¹H NMR): This provides definitive structural confirmation. The ¹H NMR spectrum of 2-bromo-5-methylbenzoic acid has characteristic aromatic and methyl proton signals. Compare the spectrum of your purified product to that of the starting material to ensure these characteristic peaks are absent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can detect trace amounts of impurities. It provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS) of the impurity, confirming its identity and quantity.

Data & Properties Summary

For effective purification, understanding the physical properties of the impurity is essential.

PropertyValueSignificance for Purification
Molecular Formula C₈H₇BrO₂-
Molecular Weight 215.04 g/mol Used in calculating molar equivalents and monitoring by mass spectrometry.[3]
Appearance White to off-white crystalline powderAllows for purification by recrystallization if the product has different crystal morphology.[3]
Melting Point 136-140 °CA sharp melting point of your final product indicates high purity.[3]
pKa (Predicted) ~2.92Its strong acidity allows for easy deprotonation with a weak base for extraction.[3]
Solubility Insoluble in water; Slightly soluble in chloroform and methanol.Dictates choice of solvents for extraction, chromatography, and recrystallization.[3][16]

Purification Workflows & Diagrams

A logical decision-making process is key to selecting the right purification strategy.

decision_tree start Start: Crude Product (contains unreacted acid) check_product Is the desired product acidic? start->check_product extraction Use Acid-Base Liquid-Liquid Extraction check_product->extraction  No   check_solid Is the product a solid? check_product->check_solid  Yes   end Pure Product extraction->end chromatography Use Flash Column Chromatography end2 Pure Product chromatography->end2 check_solid->chromatography  No or Solubility is similar   recrystallize Consider Recrystallization as an alternative check_solid->recrystallize  Yes & Solubility differs   recrystallize->end2

Caption: Decision tree for selecting a purification method.

extraction_workflow cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) wash 2. Add aqueous NaHCO₃ solution. Shake and vent frequently. start->wash separate 3. Allow layers to separate wash->separate org_layer Contains: Neutral/Basic Product + Trace Water separate->org_layer Top or Bottom Layer (check densities) aq_layer Contains: Water-soluble sodium 2-bromo-5-methylbenzoate separate->aq_layer dry 4. Dry with Na₂SO₄ or MgSO₄, filter, and evaporate solvent org_layer->dry product Pure Product dry->product acidify 5. (Optional) Acidify with HCl to recover starting material aq_layer->acidify waste Waste or Recovered Acid acidify->waste

Caption: Workflow for removal by acid-base extraction.

Detailed Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is designed for the separation of 2-bromo-5-methylbenzoic acid from a neutral or basic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) in a volume that fully dissolves the material (e.g., 10 mL per 1 g of crude product).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the organic layer volume.

  • Mixing & Venting (CRITICAL): Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the CO₂ gas that is evolved. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process 3-4 times. Vigorous shaking initially can cause excessive pressure buildup.[11][13]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower layer. Note: You must know which layer is which. Most chlorinated solvents are denser than water, while ethers and ethyl acetate are less dense.

  • Repeat Wash: Repeat steps 3-6 one or two more times to ensure all the acid is removed. You can test the final aqueous wash with pH paper; it should be basic.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove any residual dissolved water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield your purified product.

Protocol 2: Removal by Flash Column Chromatography

This protocol is for separating 2-bromo-5-methylbenzoic acid from an acidic or polar neutral product.

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) should show good separation between your product and the starting material, with Rf values ideally between 0.2 and 0.5.

  • Prepare Eluent with Acid: Prepare a bulk volume of the chosen eluent and add 0.5-1% glacial acetic acid . For example, for 1 L of eluent, add 5-10 mL of acetic acid. Mix thoroughly.

  • Pack the Column: Pack a flash chromatography column with silica gel using the acid-modified eluent. Ensure the column is packed uniformly without cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimum amount of the chromatography eluent or another strong solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the elution of compounds using TLC on the collected fractions.

  • Combine and Evaporate: Combine the fractions containing your pure product. Remove the eluent under reduced pressure. Note: The acetic acid is volatile and should co-evaporate, but for highly sensitive applications, an additional azeotropic distillation with a solvent like toluene may be required to remove the final traces.

References

Technical Support Center: Strategies for Minimizing Debromination of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the undesired debromination of Methyl 2-bromo-5-methylbenzoate during cross-coupling reactions. As a sterically hindered aryl bromide, this substrate presents unique challenges, and this document is designed to equip you with the expert knowledge to optimize your reaction conditions and maximize the yield of your desired product.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I've confirmed the presence of a significant amount of Methyl 5-methylbenzoate in my crude reaction mixture via GC-MS and ¹H NMR. What is the primary cause of this byproduct?

Answer: The formation of Methyl 5-methylbenzoate is a classic case of hydrodehalogenation (or debromination), a common side reaction in palladium-catalyzed cross-couplings.[1] This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.[2]

The root cause is almost always the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This reactive intermediate can arise from several sources in your reaction mixture:

  • Bases: Certain bases, particularly strong ones, can act as hydride donors or promote pathways that generate Pd-H species.[3]

  • Solvents: Protic solvents, such as alcohols, are easily oxidized by the palladium complex to generate hydride ligands.[1][4]

  • Impurities: Trace amounts of water or other impurities can also contribute to the formation of palladium hydrides.[5]

Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the undesired debrominated product (Ar-H), competing directly with the desired cross-coupling pathway.[4][5]

Question 2: My Suzuki-Miyaura coupling of this compound is sluggish, and I'm observing over 30% debromination. What is the first thing I should change?

Answer: When facing both a sluggish reaction and significant debromination, the goal is to accelerate the desired catalytic cycle to outcompete the parasitic debromination pathway. The most critical parameters to investigate first are your ligand and base .

The steric hindrance from the ortho-bromo and meta-methyl groups on your substrate can slow down key steps in the catalytic cycle.[6][7] Your catalyst system must be active enough to overcome this barrier.

Recommended Troubleshooting Workflow:

  • Re-evaluate Your Ligand: If you are using a standard, less bulky ligand like triphenylphosphine (PPh₃), it is likely not optimal for this sterically demanding substrate. Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands are known to promote the crucial reductive elimination step, which forms your desired product, thereby minimizing the lifetime of intermediates that could lead to side reactions.[1][8]

    • Primary Recommendation: SPhos or XPhos. These have proven highly effective for challenging Suzuki-Miyaura couplings.[9]

  • Optimize the Base: Strong bases can accelerate Pd-H formation.[3] If you are using an alkoxide base (e.g., NaOt-Bu, KOt-Bu), switch to a milder inorganic base.

    • Primary Recommendation: Potassium phosphate (K₃PO₄). It is highly effective and generally shows low propensity for inducing debromination.[3][5] Cesium carbonate (Cs₂CO₃) is also an excellent alternative.

  • Check the Solvent: Ensure you are using an anhydrous, aprotic solvent. Toluene and 1,4-dioxane are preferred choices.[10] Avoid alcoholic solvents entirely.

  • Control the Temperature: High temperatures can sometimes favor side reactions.[11] Once you have an appropriate ligand and base, aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80–100 °C).

The diagram below illustrates a logical workflow for troubleshooting this common issue.

G cluster_0 start Significant Debromination Observed? q_ligand Using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? start->q_ligand sol_ligand ACTION: Switch from PPh₃ or similar to SPhos, XPhos, or an appropriate Buchwald ligand. q_ligand->sol_ligand No q_base Using a mild base (e.g., K₃PO₄, Cs₂CO₃)? q_ligand->q_base Yes sol_ligand->q_base sol_base ACTION: Switch from strong bases (alkoxides) to K₃PO₄ or Cs₂CO₃. q_base->sol_base No q_solvent Using an anhydrous, aprotic solvent (e.g., Toluene)? q_base->q_solvent Yes sol_base->q_solvent sol_solvent ACTION: Replace protic solvents (alcohols) with Toluene or Dioxane. q_solvent->sol_solvent No end_node Re-evaluate reaction at optimized temperature (80-100 °C) q_solvent->end_node Yes sol_solvent->end_node

Caption: A step-by-step troubleshooting workflow for debromination.

Question 3: I am performing a Buchwald-Hartwig amination and experiencing significant debromination. Are the corrective measures different from those for a Suzuki coupling?

Answer: The underlying principles are identical, as the formation of a Pd-H species is also the primary cause of debromination in Buchwald-Hartwig aminations.[12] However, the choice of base is particularly critical in this reaction.

  • Base Selection: The reaction requires a strong base to deprotonate the amine. While potassium t-butoxide is common, it can sometimes promote debromination. Consider using a non-nucleophilic strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or carefully screening bases like K₃PO₄.

  • Ligand Choice: The use of specialized, bulky, electron-rich ligands is standard for this reaction. Ensure you are using a ligand appropriate for your specific amine and the sterically hindered aryl bromide. Ligands like XPhos are often robust choices for such systems.[13]

  • Solvent: As with other cross-couplings, rigorously anhydrous aprotic solvents like toluene or dioxane are essential.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for debromination, and how does it compete with the desired cross-coupling reaction?

A1: The debromination side reaction is a competing catalytic cycle that branches off from the main cross-coupling pathway. The key point of divergence is after the oxidative addition step, where the Ar-Pd(II)-Br intermediate is formed.

  • Desired Pathway (e.g., Suzuki Coupling): The Ar-Pd(II)-Br complex undergoes transmetalation with the boronic acid derivative, followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4]

  • Undesired Pathway (Debromination): A hydride source in the reaction mixture (from the solvent, base, or water) generates a Pd-H species. This can lead to an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to form the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst.[5]

The following diagram illustrates this competition:

G cluster_main Desired Suzuki Cycle cluster_side Competing Debromination Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br arpdbr Ar-Pd(II)L₂(Br) ox_add->arpdbr transmetal Transmetalation (with R-B(OH)₂) arpdbr->transmetal pdh_formation Pd-H Formation arpdbr->pdh_formation arpdr Ar-Pd(II)L₂(R) transmetal->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pdh_formation arpdh Ar-Pd(II)L₂(H) pdh_formation->arpdh Ligand Exchange red_elim_debrom Reductive Elimination arpdh->red_elim_debrom red_elim_debrom->pd0 byproduct Debrominated Byproduct (Ar-H) red_elim_debrom->byproduct

Caption: Competing catalytic cycles of Suzuki coupling and debromination.

Q2: How do I analytically confirm and quantify the extent of debromination?

A2: A combination of techniques is recommended for robust analysis:

  • Thin Layer Chromatography (TLC): The debrominated product, Methyl 5-methylbenzoate, will be less polar than the starting material, this compound, and will appear as a new spot with a higher Rf value.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It will separate the starting material, desired product, and the debrominated byproduct. The mass spectrometer will confirm the identity of the byproduct by its molecular weight (Methyl 5-methylbenzoate: C₉H₁₀O₂, MW ≈ 150.17 g/mol ) versus the starting material (C₉H₉BrO₂, MW ≈ 229.07 g/mol ).[2][14]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the debrominated product, the bromine at the 2-position is replaced by a proton. You will observe a new aromatic proton signal. By integrating this new signal against a known peak from the starting material or the desired product in the crude mixture, you can quantify the relative amounts.[2]

Q3: Are certain cross-coupling reactions more prone to debromination with this substrate?

A3: While debromination can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can depend on the reaction conditions and the nucleophile. Reactions that are inherently slow or require very high temperatures or extremely strong bases can be more susceptible. For instance, a sluggish Suzuki or Heck coupling is a prime candidate for debromination. Buchwald-Hartwig aminations, which often require very strong bases, must be carefully optimized to avoid this side reaction.[12] Sonogashira couplings can also be affected, and careful selection of the catalyst system is important.[15]

Data Summary: Optimizing Reaction Parameters

The selection of the correct ligand, base, and solvent combination is critical. The following table provides a comparative guide for a Suzuki-Miyaura coupling to minimize debromination.

ParameterSub-Optimal Choice (High Debromination Risk)Optimized Choice (Low Debromination Risk)Rationale
Palladium Ligand PPh₃ (Triphenylphosphine)SPhos, XPhos, or other bulky biaryl phosphinesBulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.[1][5]
Base NaOt-Bu, KOt-Bu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Milder inorganic bases are less likely to act as hydride sources or promote the formation of Pd-H species.[3]
Solvent Methanol, Ethanol, IsopropanolAnhydrous Toluene, 1,4-DioxaneAprotic solvents do not act as hydride donors, unlike alcoholic solvents which can be readily oxidized by palladium.[4][10]
Temperature > 120 °C80 - 100 °CLowering the temperature can disfavor the debromination pathway, which may have a higher activation energy.[3][11]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[5]

  • Catalyst Addition: In the same flask, add the palladium source (Pd₂(dba)₃) and the ligand (SPhos).[3]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (to a concentration of approx. 0.1 M with respect to the aryl bromide).

  • Degassing: To ensure an oxygen-free environment, bubble an inert gas through the stirred solution for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Scaling Up Reactions with Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-methylbenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for scaling up reactions involving this versatile building block, from laboratory-scale experiments to pilot plant production. As you transition to larger scales, unforeseen challenges can arise. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively, ensuring the safety, efficiency, and success of your chemical processes.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom ortho to an ester and a methyl group on the aromatic ring, provides multiple reactive sites for further functionalization.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
CAS Number 90971-88-3[3]
Appearance Colorless oil or white to light yellow powder/crystal[3]
Boiling Point ~265 °C (lit.)[4]
Melting Point 46.0 to 50.0 °C

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems that may be encountered during the scale-up of reactions involving this compound.

I. Synthesis of this compound

Question 1: My esterification reaction of 2-bromo-5-methylbenzoic acid is sluggish and gives low yields on a larger scale. What are the likely causes and how can I optimize it?

Answer:

Scaling up esterification reactions often presents challenges related to reaction equilibrium and water removal.[5][6]

  • Causality: The Fischer esterification is a reversible reaction.[6] Water, a byproduct, can hydrolyze the ester back to the carboxylic acid and alcohol, thus limiting the yield.[6] On a small scale, a large excess of alcohol can effectively drive the reaction forward. However, in a pilot plant setting, this is often not economically or practically feasible.

  • Troubleshooting Steps:

    • Water Removal: The most critical factor for driving the reaction to completion is the efficient removal of water. On a pilot scale, a Dean-Stark apparatus is a highly effective method for azeotropically removing water.[7]

    • Catalyst Choice and Loading: While sulfuric acid is a common catalyst, its corrosive nature can be problematic for larger reactors.[5] Consider solid acid catalysts or other less corrosive options. Ensure the catalyst loading is optimized; insufficient catalyst will lead to slow reaction rates.

    • Temperature Control: While higher temperatures increase the reaction rate, they can also lead to side reactions or decomposition.[5] Monitor the reaction temperature closely.

    • Stoichiometry: While a large excess of methanol is used in the lab, on a larger scale, a more moderate excess (e.g., 1.5-3 equivalents) combined with efficient water removal is a more practical approach.

Question 2: During the bromination of 2-methylbenzoic acid, I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the reaction?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution reactions like bromination is crucial for product purity.

  • Causality: The directing effects of the substituents on the aromatic ring (the activating methyl group and the deactivating but ortho-, para-directing carboxylic acid) influence the position of bromination. The formation of the 3-bromo and 5-bromo isomers is a common issue.[8]

  • Troubleshooting Steps:

    • Reaction Conditions: The choice of brominating agent and reaction solvent can significantly impact regioselectivity. Using N-bromosuccinimide (NBS) in a suitable solvent is a common method.[4] The reaction temperature should be carefully controlled, as higher temperatures can lead to decreased selectivity.

    • Catalyst: The use of a catalyst, such as iron(III) bromide, can influence the regioselectivity. Experiment with different catalysts and loadings to find the optimal conditions.

    • Purification: If isomeric impurities are unavoidable, an efficient purification method is essential. Fractional crystallization can be an effective technique for separating isomers on a larger scale.[8] The solubility differences between the 5-bromo and 3-bromo isomers in solvents like ethanol can be exploited for purification.[8]

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Question 3: My Suzuki-Miyaura coupling reaction with this compound is not going to completion in the pilot plant, and I'm observing significant debromination of my starting material. What's going wrong?

Answer:

Incomplete conversion and side reactions are common hurdles when scaling up Suzuki-Miyaura couplings.[9]

  • Causality:

    • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures or in the presence of impurities.

    • Insufficient Base: The base plays a crucial role in the catalytic cycle by activating the boronic acid.[10][11] Inadequate mixing or insufficient base can stall the reaction.

    • Debromination: This side reaction is often caused by the presence of water or other protic sources that can protonate the organopalladium intermediate before reductive elimination.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a rigorously inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Oxygen can oxidize and deactivate the palladium(0) catalyst.

    • Reagent Quality: Use high-purity reagents. The boronic acid should be dry and of good quality. Solvents should be anhydrous.

    • Base Selection and Mixing: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility in the reaction medium are critical.[12] Ensure efficient stirring to maintain a homogeneous mixture, especially when using solid bases.

    • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway. For sterically hindered substrates, bulky electron-rich ligands are often beneficial.

    • Temperature Control: While heating is often necessary, excessive temperatures can promote catalyst decomposition and side reactions.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents This compound Boronic Acid Base (e.g., K₂CO₃) charge Charge Reagents & Solvent reagents->charge solvent Solvent (e.g., Toluene/H₂O) solvent->charge catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) setup Assemble Reactor under Inert Gas setup->charge degas Degas Mixture charge->degas add_catalyst Add Catalyst degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by HPLC/TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization/Chromatography concentrate->purify product Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Question 4: I'm attempting a Buchwald-Hartwig amination with a primary amine, but I'm getting low yields and significant side product formation. How can I improve this?

Answer:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the choice of catalyst system and reaction conditions.[13][14]

  • Causality:

    • Ligand Choice: The nature of the phosphine ligand is paramount in Buchwald-Hartwig aminations.[15] The ligand must facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

    • Base Sensitivity: Some substrates or products may be sensitive to the strong bases typically used in these reactions (e.g., sodium tert-butoxide), leading to decomposition.

    • Steric Hindrance: Steric hindrance around the bromine atom or the amine can slow down the reaction.

  • Troubleshooting Steps:

    • Ligand Screening: For primary amines, a variety of specialized biaryl phosphine ligands (e.g., XPhos, SPhos) have been developed that are often more effective than traditional ligands like P(t-Bu)₃.[16] A ligand screening is highly recommended.

    • Base Selection: While sodium tert-butoxide is common, other bases like potassium phosphate or cesium carbonate can be milder and more effective for certain substrates.[15] The solubility of the base is also a key factor.[17]

    • Solvent Choice: The choice of solvent (e.g., toluene, dioxane, THF) can significantly influence the reaction rate and outcome.

    • Temperature Optimization: These reactions are often run at elevated temperatures, but excessive heat can lead to catalyst decomposition. An optimal temperature profile should be determined.

III. Grignard Reagent Formation and Subsequent Reactions

Question 5: My attempt to form a Grignard reagent from this compound is failing to initiate. What are the common pitfalls?

Answer:

The formation of Grignard reagents is notoriously sensitive to reaction conditions, especially the presence of moisture and the quality of the magnesium.[18]

  • Causality:

    • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[18]

    • Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[19]

    • Ester Functionality: The ester group within the this compound molecule is incompatible with Grignard reagents. The newly formed Grignard reagent can react with the ester of another molecule.[20]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried). Solvents (typically THF or diethyl ether) must be anhydrous.[18][19]

    • Magnesium Activation: The magnesium turnings must be activated to remove the oxide layer. This can be achieved by:

      • Adding a small crystal of iodine (the color will disappear upon activation).[19][21][22]

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings.[21]

    • Initiation: A small amount of the aryl halide solution can be added initially, and gentle warming may be applied to initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.[21]

    • Protecting Group Strategy: Due to the incompatibility of the ester group, it is generally not advisable to form the Grignard reagent directly from this compound. A more viable strategy would be to start with a precursor where the carboxylic acid is protected, form the Grignard reagent, perform the desired reaction, and then deprotect and esterify in a later step.

dot

Grignard_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Grignard Reaction Fails to Initiate cause1 Inactive Magnesium Surface (MgO layer) start->cause1 cause2 Presence of Moisture (Wet Glassware/Solvent) start->cause2 cause3 Incompatible Functional Groups (Ester) start->cause3 solution1 Activate Magnesium (Iodine, 1,2-Dibromoethane, Crushing) cause1->solution1 solution2 Ensure Rigorously Anhydrous Conditions cause2->solution2 solution3 Use a Protecting Group Strategy for the Ester cause3->solution3

Caption: Troubleshooting guide for Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: According to safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][23] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dusts or aerosols are generated.[24] Work in a well-ventilated area.[24] A comprehensive Process Safety Management (PSM) program should be in place, which includes a thorough Process Hazard Analysis (PHA) to identify and mitigate potential risks associated with the process.[25][26][27][28]

Q2: How can I effectively monitor the progress of my reaction when scaling up?

A2: While Thin Layer Chromatography (TLC) is useful in the lab, High-Performance Liquid Chromatography (HPLC) is generally the preferred method for quantitative reaction monitoring in a pilot plant setting. It provides accurate data on the consumption of starting materials and the formation of products and impurities. In-situ monitoring techniques, such as FT-IR or Raman spectroscopy, can also be valuable for real-time process understanding and control.

Q3: My reaction is highly exothermic. What are the key considerations for thermal safety during scale-up?

A3: Managing exotherms is a critical safety consideration during scale-up.[29][30]

  • Reaction Calorimetry: Before moving to the pilot plant, it is essential to perform reaction calorimetry studies to determine the heat of reaction, the maximum heat release rate, and the adiabatic temperature rise.[31][32][33] This data is crucial for designing a safe process and an adequate cooling system.

  • Dosing Control: For highly exothermic reactions, adding one of the reactants slowly over time (semi-batch process) is a common strategy to control the rate of heat generation.

  • Emergency Planning: Have a clear emergency plan in place in case of a cooling failure, which may include a quenching system.[29]

Q4: What are the best practices for purifying this compound and its derivatives on a large scale?

A4: The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.[34] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[34] For esters, it is important to use non-hydroxylic solvents or the corresponding alcohol from which the ester is derived to avoid transesterification.[35]

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a good option.

  • Liquid-Liquid Extraction: A series of aqueous washes can be used to remove acidic or basic impurities.[35]

Q5: What are the key elements of a Process Safety Management (PSM) program that I should consider?

A5: An effective PSM program is essential for safely handling hazardous chemicals in a pilot plant or manufacturing setting.[25][26][27] Key elements include:

  • Process Safety Information: A compilation of written information on the hazards of the chemicals, the technology of the process, and the equipment used.[26][36]

  • Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process.[25]

  • Operating Procedures: Clear, written instructions for safely conducting each operating phase.[26][36]

  • Employee Training: Comprehensive training for all employees involved in operating the process.[25]

  • Management of Change: A formal system to review and authorize any changes to the process.[36]

  • Emergency Planning and Response: Procedures for handling emergencies.[25]

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Synthesis and Characterization of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of Methyl 2-bromo-5-methylbenzoate and its primary precursor, 2-bromo-5-methylbenzoic acid. Designed for researchers and professionals in synthetic chemistry and drug development, this document provides a comprehensive look at the spectroscopic transformations that signify the successful conversion of a carboxylic acid to its corresponding methyl ester. We will explore the underlying principles of NMR, FT-IR, and Mass Spectrometry in this context, supported by detailed experimental protocols and validated data.

Introduction: The Utility of a Versatile Building Block

This compound is a valuable intermediate in organic synthesis, frequently employed in the construction of more complex molecular architectures for pharmaceuticals and agrochemicals. The presence of three distinct functional handles—the bromo group, the methyl ester, and the aromatic ring—allows for selective and sequential modification, making it a versatile building block. Accurate characterization of this compound and its precursors is paramount to ensure purity and confirm structural integrity before its use in multi-step syntheses. This guide provides the necessary spectroscopic framework for that validation.

Synthetic Pathway: From Carboxylic Acid to Ester

The most common and efficient synthesis of this compound involves a two-step, one-pot esterification of 2-bromo-5-methylbenzoic acid.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Direct Fischer esterification of carboxylic acids is often slow. To accelerate the process, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. Thionyl chloride is an excellent choice for this transformation as it converts the carboxylic acid into a highly reactive acyl chloride intermediate.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[2]

  • Methanol (CH₃OH): Serves as both the reagent to form the methyl ester and, in many protocols, as the solvent.

The overall transformation is illustrated below.

G cluster_0 Synthesis of this compound Precursor 2-Bromo-5-methylbenzoic acid Intermediate 2-Bromo-5-methylbenzoyl chloride (in situ) Precursor->Intermediate  SOCl₂ (cat. DMF) Product This compound Intermediate->Product  Methanol (CH₃OH)

Caption: Reaction scheme for the synthesis of this compound.

Comparative Spectroscopic Analysis

The conversion of the carboxylic acid to the ester is accompanied by distinct and predictable changes in the compound's spectroscopic signature. By comparing the spectra of the starting material and the product, one can unequivocally confirm the reaction's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The most telling transformation in the ¹H NMR spectrum is the disappearance of the acidic proton and the appearance of the methoxy group protons.

Compound NameAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)
2-Bromo-5-methylbenzoic acid ~7.2-7.8 (3H, m)~2.35 (3H, s)>10 (1H, br s, -COOH)
This compound 7.58 (d, 1H), 7.51 (d, 1H), 7.13 (dd, 1H)2.33 (s, 3H, Ar-CH₃)3.92 (s, 3H, -OCH₃)[3]
  • Key Observation: The disappearance of the very broad singlet corresponding to the carboxylic acid proton (-COOH) above 10 ppm is the clearest indicator of a successful reaction.

  • Confirmation: The appearance of a sharp singlet at approximately 3.92 ppm, integrating to 3 protons, confirms the incorporation of the methyl ester's methoxy group (-OCH₃).[3]

  • Aromatic Region: The chemical shifts and splitting patterns of the aromatic protons remain similar but experience slight shifts due to the change in the electronic nature of the carbonyl group.

The ¹³C NMR spectrum provides complementary evidence, primarily through the chemical shift of the carbonyl carbon.

Compound NameCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
2-Bromo-5-methylbenzoic acid ~171~120-140~20 (Ar-CH₃)
This compound ~166~121-141~52 (-OCH₃), ~20 (Ar-CH₃)
  • Key Observation: The carbonyl carbon of the ester (~166 ppm) is typically found slightly upfield (at a lower ppm value) compared to the carboxylic acid (~171 ppm).[4]

  • Confirmation: A new peak appears around 52 ppm, characteristic of the methoxy carbon (-OCH₃) of the methyl ester.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally powerful for identifying functional groups. The conversion from a carboxylic acid to an ester results in a dramatic change in the high-frequency region of the spectrum.

Compound NameO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-Bromo-5-methylbenzoic acid 2500-3300 (very broad)~1700 (strong)~1300 (medium)
This compound Absent~1725 (strong)~1280 (strong, asymmetric)
  • Key Observation: The most definitive change is the complete disappearance of the extremely broad O-H stretching band that characterizes carboxylic acid dimers (2500-3300 cm⁻¹).[5]

  • Confirmation: The sharp, strong carbonyl (C=O) peak shifts to a higher wavenumber (from ~1700 cm⁻¹ to ~1725 cm⁻¹) upon ester formation.[6] Additionally, the C-O stretching region shows a prominent, strong band characteristic of esters.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For halogenated compounds, it provides a unique isotopic signature.

Compound NameMolecular FormulaMolecular WeightKey MS Features
2-Bromo-5-methylbenzoic acid C₈H₇BrO₂215.04 g/mol M⁺ and M⁺+2 peaks at m/z 214 and 216 (1:1 ratio)
This compound C₉H₉BrO₂229.07 g/mol [6]M⁺ and M⁺+2 peaks at m/z 228 and 230 (1:1 ratio)
  • Key Observation: A successful reaction is confirmed by the molecular ion peak shifting from m/z 214/216 to 228/230, corresponding to the addition of a CH₂ group (14 Da).

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This signature is a powerful tool for identifying bromine-containing compounds and should be present in both the precursor and the product.[8]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and analysis of this compound.

Synthesis Protocol
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzoic acid (2.15 g, 10.0 mmol).

  • Acyl Chloride Formation: Add dichloromethane (DCM, 20 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Esterification: Cool the mixture back to 0 °C and slowly add methanol (10 mL). After addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.[3]

  • Workup: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Spectroscopic Analysis Workflow

The following diagram outlines a logical workflow for the characterization of the synthesized product.

G cluster_1 Post-Synthesis Workflow Crude Crude Product Purify Purification (Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure NMR NMR Analysis (¹H, ¹³C) Pure->NMR IR FT-IR Analysis Pure->IR MS MS Analysis Pure->MS Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

References

Alternative reagents to Methyl 2-bromo-5-methylbenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Electrophiles for Methyl 2-bromo-5-methylbenzoate in Cross-Coupling Reactions

Introduction: Beyond the Aryl Bromide

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. In this landscape, aryl halides are cornerstone electrophiles, with aryl bromides like this compound serving as a reliable and versatile workhorse. Their balance of reactivity, stability, and cost makes them a frequent choice in academic and industrial laboratories.

However, the "best" electrophile is context-dependent. Factors such as cost, the availability of starting materials, desired reactivity, and functional group tolerance can necessitate a move beyond aryl bromides. This guide provides a comparative analysis of common and emerging alternatives to this compound, offering researchers the data and rationale needed to select the optimal reagent for their specific cross-coupling challenge. We will explore the performance of alternative aryl halides (iodides, chlorides, and fluorides) and sulfonate-based electrophiles (triflates, tosylates), supported by experimental insights and mechanistic principles.

The Critical Role of the Leaving Group in Catalysis

The efficacy of an aryl electrophile in cross-coupling is fundamentally tied to the nature of its leaving group (the halide or sulfonate). In many palladium-catalyzed reactions, the rate-determining step is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. During this step, the C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed. The strength of the C-X bond is a primary determinant of the reaction rate. A weaker C-X bond leads to a faster oxidative addition and, typically, a more efficient overall reaction under milder conditions.

This principle establishes a general reactivity trend for aryl halides and sulfonates:

I > OTf (triflate) > Br ≈ OTs (tosylate) > Cl >> F

This trend is central to understanding the advantages and disadvantages of each class of alternative reagent.

Comparative Analysis of Alternative Reagents

Aryl Iodides: The High-Reactivity Option

Aryl iodides represent the most reactive class of aryl halides in palladium-catalyzed cross-coupling. The weak carbon-iodine bond facilitates rapid oxidative addition, often allowing reactions to proceed at room temperature where their bromide counterparts would require heating.[1][2]

  • Advantages:

    • High Reactivity: Enables milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for sensitive substrates.

    • High Yields: Often provides superior yields, especially in challenging couplings.

    • Chemoselectivity: In molecules containing multiple halide types, the iodide can often be coupled selectively over bromide or chloride.[1]

  • Disadvantages:

    • Cost and Availability: Aryl iodides are generally more expensive and less commercially available than the corresponding bromides and chlorides.

    • Stability: They can be sensitive to light and prone to degradation, requiring careful storage and handling.

Aryl Chlorides: The Economical and Abundant Choice

Aryl chlorides are highly attractive from an industrial and economic perspective due to their low cost and vast commercial availability.[3][4] However, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition.

  • Advantages:

    • Low Cost: Significantly cheaper than aryl bromides and iodides, making them ideal for large-scale synthesis.

    • Wide Availability: A vast array of structurally diverse aryl chlorides are commercially available.

  • Disadvantages:

    • Low Reactivity: The strong C-Cl bond requires more forcing reaction conditions (higher temperatures, longer reaction times).[5]

    • Specialized Catalysts: Efficient coupling of aryl chlorides necessitates the use of highly active, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands (e.g., Buchwald or Herrmann-type ligands) to promote the difficult oxidative addition step.[4][6][7]

Aryl Sulfonates (Triflates, Tosylates, Mesylates): The Versatile Phenol Derivatives

Aryl sulfonates, particularly triflates (OTf), tosylates (OTs), and mesylates (OMs), are excellent alternatives to aryl halides. They are readily prepared from phenols, which are a large and inexpensive class of starting materials. Their reactivity is often comparable to or even greater than that of aryl bromides.[8][9]

  • Advantages:

    • High Reactivity: Aryl triflates are highly reactive, often matching or exceeding the reactivity of aryl iodides, allowing for mild reaction conditions.[10][11] Tosylates and mesylates are generally similar in reactivity to aryl bromides.[12]

    • Access from Phenols: This provides a synthetic entry point when the corresponding aryl halide is unavailable or difficult to prepare.

    • Orthogonal Reactivity: The differential reactivity of sulfonates and halides can be exploited for sequential cross-coupling reactions on the same molecule.[8]

  • Disadvantages:

    • Cost of Reagents: The reagents used to prepare sulfonates (e.g., triflic anhydride) can be expensive.

    • Stability: Sulfonates can be sensitive to hydrolysis, particularly under basic conditions.

Aryl Fluorides: The Final Frontier

Aryl fluorides are the most challenging class of aryl halides to activate due to the exceptional strength of the C-F bond. For many years, they were considered inert in standard cross-coupling reactions. However, recent advances in catalyst design, often employing nickel or specialized palladium systems, have enabled their use in reactions like the Kumada coupling.[13][14][15] Their use remains specialized and is not yet a routine alternative.

Data Presentation: Summary of Alternatives

Reagent ClassRelative ReactivityCostAvailabilityKey Experimental Considerations
Aryl Iodides Very HighHighModerateMilder conditions (often room temp); light-sensitive.[1][2]
Aryl Bromides HighModerateHighThe benchmark standard; often requires heating (e.g., 80-100 °C).[16]
Aryl Triflates (OTf) Very HighHigh (reagent)High (from phenols)Reactivity similar to iodides; sensitive to hydrolysis.[10][17]
Aryl Tosylates (OTs) HighModerate (reagent)High (from phenols)Reactivity similar to bromides; requires active catalysts.[18][19]
Aryl Chlorides LowLowVery HighRequires highly active, bulky ligands and often higher temperatures.[3][4]
Aryl Fluorides Very LowLowVery HighGenerally requires specialized Ni catalysts; not routine for Pd.[13][20]

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the general catalytic cycle for the Suzuki-Miyaura reaction. The critical Oxidative Addition step, where the aryl electrophile (Ar-X) reacts with the Pd(0) catalyst, is heavily influenced by the C-X bond strength. Weaker bonds (as in Ar-I or Ar-OTf) facilitate this step, accelerating the entire cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Electrophile) arpdx Ar-Pd(II)-X(L₂) Oxidative Adduct oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation Ar'-B(OR)₂ + Base arpdar Ar-Pd(II)-Ar'(L₂) Di-organopalladium Complex transmetalation->arpdar reductive_elimination Reductive Elimination arpdar->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Electrophile Selection

Choosing the right electrophile involves balancing chemical reactivity with practical constraints like cost and the synthetic route.

Electrophile_Selection start Project Goal: Synthesize Target Molecule is_phenol Is the corresponding phenol readily available? start->is_phenol use_sulfonate Consider Aryl Triflate (high reactivity) or Tosylate (moderate reactivity) is_phenol->use_sulfonate Yes is_halide Is the corresponding halide available? is_phenol->is_halide No no_precursor Synthesize Precursor is_halide->no_precursor No select_halide Select Halide Based on Cost vs. Reactivity is_halide->select_halide Yes use_iodide Use Aryl Iodide (High Reactivity, High Cost) select_halide->use_iodide Need Mild Conditions use_bromide Use Aryl Bromide (Good Balance) select_halide->use_bromide Standard Conditions use_chloride Use Aryl Chloride (Low Reactivity, Low Cost) Requires special ligands select_halide->use_chloride Cost is critical

Decision workflow for selecting an appropriate aryl electrophile.

Experimental Protocols

To illustrate the practical differences between these reagents, here are three representative protocols for a Suzuki-Miyaura coupling reaction. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is based on general procedures for the Suzuki coupling of aryl bromides.[16]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the dioxane/water solvent mixture. Degas the solution by bubbling with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Coupling with an Aryl Chloride using a Specialized Ligand

This protocol is adapted for less reactive aryl chlorides and requires a more active catalyst system.[4]

  • Materials:

    • Methyl 2-chloro-5-methylbenzoate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Toluene and Water (10:1 v/v)

  • Procedure:

    • In a glovebox or under inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction tube.

    • Add the aryl chloride, arylboronic acid, and the toluene/water solvent mixture.

    • Seal the tube and heat to 100-110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Follow a standard aqueous workup and purification as described in Protocol 1.

Protocol 3: Mild Coupling with an Aryl Triflate

This protocol takes advantage of the high reactivity of aryl triflates, often allowing for lower temperatures.[10][21]

  • Materials:

    • Methyl 5-methyl-2-(trifluoromethylsulfonyloxy)benzoate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried flask under argon, add the aryl triflate, arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

    • Add anhydrous THF via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench with water and perform a standard aqueous workup and purification.

Conclusion and Future Outlook

While this compound and other aryl bromides remain excellent general-purpose electrophiles, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. Aryl iodides and triflates offer a path to milder reaction conditions for sensitive substrates, albeit at a higher cost. Conversely, the economic and environmental advantages of using abundant aryl chlorides are undeniable, provided the challenges of their lower reactivity can be overcome with advanced catalyst systems. The strategic selection of an electrophile based on reactivity, cost, and synthetic accessibility allows for greater flexibility and efficiency in the design and execution of cross-coupling strategies, ultimately accelerating the discovery and development of new molecules.

References

A Comparative Guide to HPLC Purity Validation of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-bromo-5-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, contextualized with alternative analytical techniques to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Criticality of Purity for Pharmaceutical Intermediates

This compound is synthesized from precursors like 2-bromo-5-methylbenzoic acid[1][2]. The synthesis process can introduce a variety of impurities, including residual starting materials, reagents, and structurally related isomers such as 5-bromo-2-methylbenzoic acid or other positional isomers that may form during the bromination of 2-methylbenzoic acid[3]. These impurities, if not controlled, can carry through the synthetic route, potentially leading to the formation of undesired side products in the final API, which can have significant implications for the drug's safety and efficacy. A robust, validated analytical method is therefore indispensable for the quality control of this intermediate.

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of organic molecules.[4] For this compound, an aromatic ester, RP-HPLC with UV detection is the method of choice.

Causality Behind Method Design

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation of the main component from its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for non-polar to moderately polar compounds like aromatic esters.[5] The alkyl chains of the C18 packing interact with the aromatic ring and ester group of the analyte, leading to its retention.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile is ideal. The acidic modifier suppresses the ionization of any acidic impurities (like the precursor 2-bromo-5-methylbenzoic acid), ensuring they are well-retained and have good peak shapes. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient is employed to ensure that both more polar impurities and the less polar main peak are eluted with optimal resolution and within a reasonable timeframe.[4]

  • Detection: this compound contains a benzene ring, a strong chromophore, making UV detection highly sensitive and appropriate. The detection wavelength is typically set near the absorbance maximum of the analyte (around 220-230 nm) to ensure high sensitivity for both the main peak and related impurities.

Experimental Protocol: Primary RP-HPLC Method

This protocol outlines a robust starting point for the purity validation of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade or Milli-Q).
  • Formic Acid (or Phosphoric Acid), analytical grade.
  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Gradient Program:
  • 0-5 min: 50% B
  • 5-20 min: 50% to 90% B
  • 20-25 min: 90% B
  • 25.1-30 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 227 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

4. Method Validation (Trustworthiness): The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: This is arguably the most critical parameter for a purity method. It is established through forced degradation studies. The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.[6][7] The method must demonstrate that the main peak is resolved from all degradation products and potential process-related impurities.
  • Linearity: A series of solutions of the reference standard are prepared over a range (e.g., LOQ to 150% of the sample concentration) and analyzed. The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) of >0.999.
  • Accuracy: Determined by spiking the sample with known amounts of impurities or by comparing the results to a second, validated method. Recovery should typically be within 98-102%.
  • Precision (Repeatability and Intermediate Precision): The method's precision is assessed by multiple analyses of the same sample by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparison with an Alternative HPLC Method

To provide a comparative perspective within the HPLC domain, an alternative method using a different stationary phase could be considered.

  • Alternative Stationary Phase: Phenyl-Hexyl Column A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can be particularly useful for resolving isomers that are difficult to separate on a C18 column.

ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)Rationale for Alternative
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µmProvides alternative selectivity through π-π interactions, potentially resolving co-eluting peaks.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNA: 0.1% H₃PO₄ in H₂OB: MethanolMethanol can alter selectivity compared to acetonitrile. Phosphoric acid is a stronger acid and can improve peak shape for acidic impurities.
Gradient 50% to 90% B in 15 min60% to 95% B in 15 minAdjusted to accommodate different retention characteristics of the column and mobile phase.
Detection 227 nm227 nmUnchanged, as it is a property of the analyte.

Comparison with Orthogonal Analytical Techniques

While HPLC is the primary technique, orthogonal methods provide a more complete picture of a sample's purity by using different separation or detection principles.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][4] this compound is sufficiently volatile to be analyzed by GC.

  • Advantages over HPLC:

    • Higher Resolution: Capillary GC columns can provide much higher separation efficiency than HPLC columns, leading to sharper peaks and better resolution of closely related volatile impurities.[8]

    • Lower Solvent Consumption: GC uses a gas mobile phase, making it a "greener" and more cost-effective technique in terms of solvent usage.[1]

    • Sensitive Detectors: Flame Ionization Detection (FID) is a universal and sensitive detector for organic compounds. Mass Spectrometry (GC-MS) provides structural information for impurity identification.[6][9]

  • Disadvantages compared to HPLC:

    • Thermal Lability: The high temperatures required in the GC injector and column can cause degradation of thermally sensitive impurities.

    • Non-Volatile Impurities: Non-volatile impurities, such as the starting material 2-bromo-5-methylbenzoic acid, will not elute from the GC column and will not be detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard for each impurity.[10][11]

  • Advantages over HPLC:

    • Universal Detection: ¹H NMR detects all hydrogen-containing molecules in a sample, providing a comprehensive impurity profile. It can detect impurities that may not have a UV chromophore and would be invisible to HPLC-UV.

    • Absolute Quantification: Purity can be determined by integrating the signals of the main compound against a certified internal standard of known purity and concentration.[11]

    • Structural Information: NMR provides structural information about any detected impurities, aiding in their identification.

  • Disadvantages compared to HPLC:

    • Lower Sensitivity: NMR is significantly less sensitive than HPLC, making it difficult to detect and quantify impurities at very low levels (e.g., <0.1%).

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.

Comparative Summary of Techniques
FeatureRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phaseNuclear spin resonance in a magnetic field
Applicability Wide range of non-volatile and thermally stable/labile compoundsVolatile and thermally stable compoundsAll soluble compounds with NMR-active nuclei
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (µg to mg level)
Quantification Relative (requires reference standards for each impurity)Relative (requires reference standards)Absolute (with internal standard)
Impurity ID Requires hyphenation (e.g., LC-MS)Hyphenation with MS is standardProvides direct structural information
Key Advantage Versatility and robustness for routine QCSuperior resolution for volatile impuritiesUniversal detection and absolute quantification
Key Limitation Requires UV-active impurities; relative quantificationNot suitable for non-volatile or thermally labile compoundsLow sensitivity; potential for signal overlap

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std HPLC HPLC System (Pump, Autosampler, Column, Detector) Dissolve_Sample->HPLC Inject Sample Dissolve_Std->HPLC Inject Standard Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity / % Impurity Integrate->Calculate Report Final Report Calculate->Report

Caption: HPLC workflow for purity validation.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality of downstream APIs. While RP-HPLC stands out as the most practical and robust technique for routine quality control, a comprehensive purity assessment benefits from a multi-faceted approach. The primary C18-based HPLC method, when properly validated according to ICH guidelines, provides reliable quantification of the main component and its known impurities. However, employing an orthogonal method like GC can offer superior resolution for volatile byproducts, and qNMR provides an invaluable, unbiased assessment of absolute purity. By understanding the strengths and limitations of each technique, drug development professionals can design a scientifically sound and defensible control strategy, ensuring the integrity of their final product.

References

Unraveling Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for identifying and characterizing molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-bromo-5-methylbenzoate, a substituted aromatic ester.

To provide a robust analytical framework, we will compare its predicted fragmentation with the experimentally determined patterns of structurally related compounds: the parent molecule Methyl Benzoate , a close analog Methyl 2-bromobenzoate , and an isomeric analog Methyl 3-methylbenzoate . This comparative approach, supported by data from established spectral databases, offers a deeper understanding of how substituents on a benzene ring influence fragmentation pathways.

Predicted Fragmentation Pattern of this compound

This compound (C₉H₉BrO₂) possesses several key structural features that dictate its fragmentation under electron ionization: a methyl ester group, a bromine atom, and a methyl group on the aromatic ring. The presence of bromine is particularly significant, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic "M/M+2" isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks separated by two m/z units with roughly equal intensity.[1][2]

The molecular ion (M⁺) peaks for this compound are therefore expected at m/z 228 (containing ⁷⁹Br) and m/z 230 (containing ⁸¹Br). Following ionization, the molecule undergoes a series of predictable cleavage reactions.

Key Fragmentation Pathways
  • Loss of a Methoxy Radical ([M-OCH₃]⁺): A common and often dominant fragmentation pathway for methyl esters is the α-cleavage at the ester group, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[3] This leads to the formation of a stable acylium ion.

  • Loss of a Carbomethoxy Radical ([M-COOCH₃]⁺): The entire ester group can be lost as a carbomethoxy radical (•COOCH₃), with a mass of 59 Da.

  • Loss of a Bromine Radical ([M-Br]⁺): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (•Br). This fragmentation results in a single peak, as the distinguishing isotopic feature is lost with the bromine atom.

  • Sequential Loss of CO: Acylium ions formed from the initial loss of the methoxy group are prone to further fragmentation by losing a neutral carbon monoxide (CO) molecule (28 Da).

The predicted major fragments for this compound are summarized in the table below.

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayNotes
228/230[C₉H₉BrO₂]⁺Molecular Ion (M⁺)Characteristic M/M+2 isotope pattern confirms the presence of one bromine atom.
197/199[C₉H₈BrO]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.Expected to be a high-abundance fragment due to stable acylium ion formation.
169/171[C₈H₆Br]⁺Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.Represents the 2-bromo-5-methylphenyl cation.
149[C₉H₉O₂]⁺Loss of a bromine radical (•Br) from the molecular ion.A single peak, as the bromine isotope is lost.
91[C₇H₇]⁺Cleavage of the bromotoluene ring, likely forming a tropylium ion.A common fragment for toluene and its derivatives.
Predicted Fragmentation Diagram

The logical flow of the primary fragmentation events for this compound is illustrated below.

G M [C₉H₉BrO₂]⁺˙ m/z 228/230 M_OCH3 [M - •OCH₃]⁺ m/z 197/199 M->M_OCH3 - •OCH₃ M_Br [M - •Br]⁺ m/z 149 M->M_Br - •Br M_OCH3_CO [[M - •OCH₃] - CO]⁺ m/z 169/171 M_OCH3->M_OCH3_CO - CO

Caption: Predicted EI fragmentation pathways of this compound.

Comparison with Alternative Compounds

To validate our predictions, we compare the expected fragmentation of this compound with the known mass spectra of three related molecules obtained from the NIST Mass Spectrometry Data Center.[4][5][6] This comparison highlights how different substituents guide fragmentation.

Comparative Fragmentation Data
Compound NameMolecular Ion (m/z)[M-OCH₃]⁺ (m/z)[M-Br]⁺ (m/z)[[M-OCH₃]-CO]⁺ or [C₆H₅]⁺ (m/z)Other Key Fragments (m/z)
This compound (Predicted) 228/230197/199149169/17191
Methyl 2-bromobenzoate (Experimental) [4][7]214/216183/185135155/15776
Methyl 3-methylbenzoate (Experimental) [5]150119N/A9165
Methyl Benzoate (Experimental) [3][6][8][9]136105N/A7751
Analysis of Comparative Data
  • Methyl Benzoate (C₈H₈O₂): The simplest analog shows a clear fragmentation pattern. The molecular ion appears at m/z 136. The most abundant fragment (the base peak) is at m/z 105, corresponding to the loss of a methoxy radical (•OCH₃) to form the benzoyl cation. This further fragments by losing CO (28 Da) to produce the phenyl cation at m/z 77.[3][6]

  • Methyl 2-bromobenzoate (C₈H₇BrO₂): This compound is the closest analog with experimental data available.[4][7] Its mass spectrum confirms the predicted pathways. The molecular ion pair is at m/z 214/216. The base peaks are at m/z 183/185, resulting from the loss of •OCH₃. A subsequent loss of CO yields another strong pair of peaks at m/z 155/157. This strongly supports the prediction that the loss of the methoxy radical followed by CO is the dominant fragmentation route for our target molecule.

  • Methyl 3-methylbenzoate (C₉H₁₀O₂): This isomer helps demonstrate the influence of the methyl group. The molecular ion is at m/z 150. The loss of •OCH₃ gives the base peak at m/z 119 (the methylbenzoyl cation). This ion can then lose CO to form the methylphenyl cation at m/z 91, which can rearrange to the stable tropylium ion.[5] This confirms m/z 91 as a likely fragment for our target molecule, which also contains a methyl-substituted ring.

The comparison clearly shows that the fragmentation of this compound can be reliably predicted by combining the known fragmentation patterns of its constituent functional groups. The loss of the methoxy radical is a primary event for all the benzoate esters, and the bromine atom's presence is definitively indicated by the M/M+2 isotopic pattern in all bromine-containing fragments.

Experimental Protocol: GC-MS Analysis

To acquire a mass spectrum for compounds like this compound, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the standard method. Below is a representative protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent single quadrupole detector.

    • GC Column: A non-polar or medium-polarity column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column, such as an HP-5MS or DB-5MS.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Instrument Method Parameters:

    • Injection:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1 (adjust as needed based on sample concentration).

    • GC Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Temperature Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450.

      • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's control software.

    • Analyze the resulting chromatogram to identify the peak corresponding to the analyte.

    • Extract and examine the mass spectrum of the target peak.

    • Identify the molecular ion (M⁺) and major fragment ions. Compare the observed fragmentation pattern to the predicted pattern and library spectra for confirmation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Analyte in Solvent (1 mg/mL) Dilute Dilute to ~50 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole MS) Ionize->Detect Acquire Acquire Spectrum (m/z 40-450) Detect->Acquire Analyze Analyze Fragmentation Pattern

Caption: Workflow for the GC-MS analysis of an organic compound.

Conclusion

While no experimental mass spectrum for this compound is publicly available, its fragmentation pattern can be confidently predicted by applying fundamental principles of mass spectrometry and by comparison with structurally similar compounds. The key identifiers for this molecule are the M/M+2 molecular ion peaks at m/z 228/230, a prominent fragment ion pair at m/z 197/199 due to the loss of a methoxy radical, and a subsequent fragment at m/z 169/171 from the loss of carbon monoxide. This detailed analysis serves as a valuable guide for researchers in identifying this compound and understanding the predictable nature of fragmentation in substituted aromatic esters.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to construct complex molecular architectures. This guide provides a comparative analysis of common palladium catalysts for reactions involving Methyl 2-bromo-5-methylbenzoate, a versatile building block in organic synthesis. We will delve into the practical and mechanistic considerations that underpin catalyst selection for various transformations, supported by experimental data and detailed protocols.

The structure of this compound, with its ortho-bromo substituent and meta-methyl group, presents a unique set of steric and electronic challenges that necessitate a careful choice of catalyst to achieve optimal reactivity and yield. This guide will explore the performance of several classes of palladium catalysts in key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

The Impact of Catalyst Choice on Reaction Efficiency

The success of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the catalyst system employed. This system typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating the oxidative addition of the aryl bromide, and promoting the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

For a sterically hindered substrate like this compound, the choice of ligand is particularly critical. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, are often essential to promote efficient catalysis by creating a coordinatively unsaturated and highly reactive palladium center.

Comparative Performance of Palladium Catalysts

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For a substrate like this compound, the steric hindrance around the bromine atom can slow down the rate-limiting oxidative addition step.

Catalyst SystemAryl Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s) for similar substrates
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O1001275-85[1][2]
Pd(dppf)Cl₂4-Methoxyphenylboronic acidCs₂CO₃Dioxane90885-95[2]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene1004>95[1]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ : This is a classic, air-sensitive catalyst that is often effective for less demanding Suzuki couplings. For ortho-substituted substrates, higher temperatures and longer reaction times may be necessary.

  • Pd(dppf)Cl₂ : The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand offers greater stability and can be more effective than PPh₃ for more challenging substrates. The wider bite angle of dppf can facilitate reductive elimination.

  • Pd(OAc)₂ / SPhos : The use of a bulky, electron-rich biarylphosphine ligand like SPhos (a Buchwald ligand) in conjunction with a palladium(II) precatalyst like Pd(OAc)₂ is often the most effective approach for sterically hindered aryl bromides. The ligand's steric bulk promotes the formation of a highly reactive monoligated palladium(0) species, which readily undergoes oxidative addition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and cesium carbonate.

  • Add the palladium catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene. For substrates like this compound, achieving high regioselectivity can be a challenge.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s) for similar substrates
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1001660-70[3]
Pd(dppf)Cl₂n-Butyl acrylateK₂CO₃DMA1201270-80[2]
Palladacycle (e.g., Herrmann's catalyst)StyreneNaOAcNMP1108>85[4]

Causality Behind Experimental Choices:

  • Pd(OAc)₂ / PPh₃ : A standard catalyst system for the Heck reaction. The phosphine ligand is crucial for the stability and activity of the palladium catalyst.

  • Pd(dppf)Cl₂ : The bidentate dppf ligand can improve catalyst stability at higher temperatures, which are often required for less reactive aryl bromides.

  • Palladacycles : These pre-catalysts are often highly active and stable, allowing for lower catalyst loadings and shorter reaction times. They are particularly effective for challenging substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of arylamines. The choice of ligand is paramount for achieving high yields, especially with sterically hindered substrates.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s) for similar substrates
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene1001270-80[5]
Pd(OAc)₂ / XPhosAnilineK₃PO₄t-BuOH906>90[6][7]
[Pd(allyl)Cl]₂ / t-BuBrettPhosn-ButylamineLiHMDSDioxane808>95

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ / BINAP : An early generation catalyst system that is effective for a range of aminations.

  • Pd(OAc)₂ / XPhos : XPhos is a highly effective Buchwald ligand for the amination of sterically hindered aryl bromides. Its bulk and electron-donating properties facilitate the challenging reductive elimination step.

  • [Pd(allyl)Cl]₂ / t-BuBrettPhos : This combination is a modern, highly active catalyst system that can often effect aminations at lower temperatures and with a broader range of amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s) for similar substrates
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF60680-90[8][9]
Pd(dppf)Cl₂ / CuI1-OctyneDIPADMF804>90[8]
[Pd(allyl)Cl]₂ / cataCXium® A / CuIPhenylacetylenei-Pr₂NHTolueneRT2>95[10]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₂Cl₂ / CuI : The classic Sonogashira catalyst system. The copper(I) co-catalyst is believed to facilitate the transmetalation step.

  • Pd(dppf)Cl₂ / CuI : The use of the dppf ligand can lead to a more stable and active catalyst, particularly for more challenging substrates.

  • [Pd(allyl)Cl]₂ / cataCXium® A / CuI : Modern, highly active catalyst systems utilizing specialized phosphine ligands can often allow for room temperature reactions and lower catalyst loadings.

Mechanistic Considerations

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.

Catalytic_Cycle

For this compound, the ortho-bromo substituent can sterically hinder the approach of the palladium catalyst for oxidative addition. This is why bulky, electron-rich ligands are often required. These ligands promote the formation of a more reactive, monoligated Pd(0) species that can more readily access the C-Br bond. The electron-donating nature of the methyl group has a less pronounced electronic effect compared to the steric hindrance of the ortho-bromo and ester groups.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For routine transformations, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide satisfactory results. However, for more challenging couplings, particularly those requiring high yields and mild reaction conditions, the use of catalyst systems based on bulky, electron-rich phosphine ligands, such as the Buchwald ligands, is often necessary. The experimental data, extrapolated from similar substrates, provides a valuable starting point for reaction optimization. Researchers should consider screening a variety of catalyst systems, bases, and solvents to identify the optimal conditions for their specific application.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-bromo-5-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of complex pharmaceutical intermediates, such as derivatives of Methyl 2-bromo-5-methylbenzoate, seemingly minor changes in substituent positions on the aromatic ring can lead to vastly different pharmacological activities and impurity profiles. This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of this compound, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the logic of a multi-faceted validation strategy. Our approach is designed to be a self-validating system, ensuring the highest degree of confidence in your molecular structure.

The Imperative of Orthogonal Validation

In the synthesis of this compound, a number of positional isomers can potentially be formed. For instance, the starting material, 2-bromo-5-methylbenzoic acid, could be contaminated with isomers, or rearrangement could occur under certain reaction conditions.[1] Relying on a single analytical technique can be misleading, as different isomers may exhibit very similar properties in one analytical dimension. A robust validation strategy, therefore, employs a suite of orthogonal techniques—methods that measure different properties of the molecule—to build an unshakeable, multi-dimensional confirmation of the structure. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Comparative Analysis of Key Validation Techniques

The choice of analytical technique is dictated by the specific questions we need to answer about the molecule's structure. For this compound, our primary goals are to confirm the connectivity of all atoms and to definitively establish the substitution pattern on the benzene ring.

Technique Primary Application for this Molecule Strengths Limitations
¹H NMR Spectroscopy Determination of proton environment and connectivity.Provides detailed information on the number of different protons, their chemical environment, and their proximity to other protons.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Provides a count of the number of non-equivalent carbon atoms, which is crucial for distinguishing isomers.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the structure.Isomers often have identical molecular weights and may show similar fragmentation, making it difficult to distinguish them by MS alone.
Chromatography (GC/HPLC) Separation of isomers and purity assessment.Highly effective at separating positional isomers, allowing for their individual characterization. Provides a quantitative measure of purity.Does not provide direct structural information; requires coupling with a detector like MS or the use of reference standards.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] It provides a detailed picture of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei.

Expertise in Action: Why NMR is Critical for Isomer Differentiation

For this compound, the key challenge is to confirm the 1,2,4-substitution pattern on the benzene ring and differentiate it from other possible isomers. ¹H NMR allows us to do this by analyzing the chemical shifts and coupling patterns of the aromatic protons. The number of signals, their splitting patterns (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) provide definitive information about the relative positions of the substituents.

Expected ¹H NMR Data for this compound (400 MHz, CDCl₃): [1]

  • δ 7.60 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C6 position, which is a doublet due to coupling with the proton at C4. The small coupling constant is characteristic of a meta-coupling.

  • δ 7.53 (d, J = 8.8 Hz, 1H): This represents the proton at the C3 position, appearing as a doublet due to coupling with the proton at C4. The larger coupling constant is typical for ortho-coupling.

  • δ 7.15 (dd, J = 8.8, 1.6 Hz, 1H): This signal is from the proton at the C4 position, which is split into a doublet of doublets by the protons at C3 (ortho-coupling) and C6 (meta-coupling).

  • δ 3.92 (s, 3H): A singlet corresponding to the three protons of the methyl ester group.

  • δ 2.33 (s, 3H): A singlet corresponding to the three protons of the methyl group on the ring.

¹³C NMR Spectroscopy: Confirming the Carbon Framework

While ¹H NMR provides information about the protons, ¹³C NMR confirms the carbon backbone of the molecule. For this compound, we expect to see nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, providing another layer of confirmation for the substitution pattern.

Predicted ¹³C NMR Chemical Shifts for this compound:

  • Aromatic Carbons: Expected in the range of 120-140 ppm.

  • Carbonyl Carbon: Expected around 165-170 ppm.

  • Methyl Ester Carbon: Expected around 52 ppm.

  • Ring Methyl Carbon: Expected around 20 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound derivative in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, integration values, and coupling patterns. Compare the observed spectra with the expected data and with data from known isomers if available.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. For this compound (C₉H₉BrO₂), the expected monoisotopic mass is approximately 227.9786 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units.

Expertise in Action: Deciphering the Fragmentation Pattern

While the molecular ion is crucial, the fragmentation pattern provides additional structural clues. In electron ionization (EI) mass spectrometry, the molecular ion is a high-energy species that can break apart into smaller, characteristic fragments. For this compound, key expected fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 197/199.

  • Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at m/z 169/171.

  • Loss of the bromine atom (-Br): This would give a fragment at m/z 149.

The presence and relative abundance of these fragments can help to confirm the overall structure and distinguish it from isomers that might fragment differently.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components of the sample.

  • MS Detection: The eluent from the GC column is directed into the ion source of a mass spectrometer. Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion and the characteristic bromine isotope pattern. Interpret the fragmentation pattern to further support the structural assignment.

Chromatography: The Purity and Isomer Separation Specialist

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compound and for separating it from any positional isomers.[3] The choice between GC and HPLC depends on the volatility and thermal stability of the compound. This compound is sufficiently volatile and thermally stable for GC analysis, which often provides higher resolution for separating isomers.

Expertise in Action: Developing a Separation Method

The key to a successful chromatographic separation of isomers lies in the selection of the stationary phase (the column) and the mobile phase (for HPLC) or temperature program (for GC). Positional isomers often have very similar polarities, making their separation challenging. For the bromo-methyl-benzoate isomers, a mid-polarity GC column (e.g., a DB-17 or DB-225) or a reversed-phase HPLC column with a methanol/water or acetonitrile/water mobile phase would be a good starting point.[4] Method development would involve optimizing the mobile phase composition or temperature gradient to achieve baseline separation of all potential isomers.

Experimental Protocol: HPLC Purity and Isomer Analysis

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 50% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the relative peak areas. The presence of isomers would be indicated by additional peaks with the same mass-to-charge ratio in LC-MS analysis.

Visualizing the Validation Workflow

A systematic approach is crucial for efficient and reliable structural validation. The following workflow illustrates the logical progression of experiments.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_decision Decision Synthesis Synthesis of Methyl 2-bromo-5-methylbenzoate Purification Column Chromatography (Silica Gel) Synthesis->Purification TLC TLC Analysis for Purity Check Purification->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR Pure fraction MS Mass Spectrometry (GC-MS) NMR->MS Initial Structure Proposed HPLC HPLC Analysis (Purity & Isomer Check) MS->HPLC Molecular Weight Confirmed Decision Structure Confirmed? HPLC->Decision Purity & Isomer Profile Confirmed Final Structure Confirmed Decision->Confirmed Yes Reevaluate Re-evaluate Synthesis and Purification Decision->Reevaluate No

Caption: A typical workflow for the synthesis, purification, and structural validation of this compound derivatives.

Conclusion

The structural validation of a molecule like this compound is a process of building a compelling, evidence-based argument. No single piece of data is sufficient on its own. It is the congruence of results from orthogonal techniques—the clear proton and carbon environment from NMR, the unambiguous molecular weight and isotopic pattern from mass spectrometry, and the confirmation of purity and isomeric separation by chromatography—that provides the unshakeable confidence required in research and development. By understanding the "why" behind each experimental choice and by integrating the data in a logical workflow, researchers can ensure the scientific integrity of their work and the reliability of their downstream applications.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-bromo-5-methylbenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 2-bromo-5-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical cost-benefit analysis supported by experimental data and protocols.

Introduction to this compound

This compound, with the molecular formula C₉H₉BrO₂, is an aromatic ester containing a bromine atom and a methyl group on the benzene ring.[1][2] Its structure makes it a versatile intermediate for introducing the 2-bromo-5-methylbenzoyl moiety into larger molecules through reactions such as cross-coupling, nucleophilic substitution, and further functional group transformations. The strategic placement of the bromo and methyl groups allows for regioselective modifications, which is a crucial aspect of complex molecule synthesis.

This guide will focus on two primary and divergent synthetic strategies: the bromination of m-toluic acid followed by esterification, and the Sandmeyer reaction of 2-amino-5-methylbenzoic acid, also followed by esterification. Each route will be dissected in terms of its chemical principles, procedural details, and a thorough cost-benefit analysis to aid in selecting the most appropriate method for your specific laboratory or manufacturing needs.

Synthetic Route 1: Bromination of m-Toluic Acid and Subsequent Esterification

This classical two-step approach involves the electrophilic aromatic substitution of m-toluic acid to introduce the bromine atom, followed by a standard esterification to yield the final product.

Scientific Principle

The first step is the bromination of m-toluic acid. The carboxylic acid and methyl groups are both ortho-, para-directing activators. However, the carboxylic acid group is deactivating overall due to its electron-withdrawing nature. The methyl group is an activating group. The directing effects of both substituents must be considered. The bromine will preferentially add to the positions most activated and sterically accessible. In the case of m-toluic acid, the bromine atom is directed to the position ortho to the carboxylic acid group and para to the methyl group. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst.[3]

The second step is the Fischer-Speier esterification of the resulting 2-bromo-5-methylbenzoic acid. This acid-catalyzed reaction with methanol converts the carboxylic acid into its corresponding methyl ester.[3]

Experimental Protocol

Step 1: Bromination of m-Toluic Acid

  • To a solution of m-toluic acid (1 equivalent) in a suitable solvent such as concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 5-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3][4]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid, 2-bromo-5-methylbenzoic acid, is collected by filtration, washed with water, and dried.[4]

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Esterification of 2-bromo-5-methylbenzoic acid

  • Dissolve the dried 2-bromo-5-methylbenzoic acid (1 equivalent) in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 16 hours or until the reaction is complete as monitored by TLC.[3]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]

Visualization of the Workflow

Synthetic Route 1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification m-Toluic Acid m-Toluic Acid NBS, H2SO4 NBS, H2SO4 m-Toluic Acid->NBS, H2SO4 Reaction 2-bromo-5-methylbenzoic acid 2-bromo-5-methylbenzoic acid NBS, H2SO4->2-bromo-5-methylbenzoic acid Product Methanol, H2SO4 Methanol, H2SO4 2-bromo-5-methylbenzoic acid->Methanol, H2SO4 Reaction This compound This compound Methanol, H2SO4->this compound Final Product

Caption: Workflow for the synthesis of this compound via bromination of m-toluic acid.

Cost-Benefit Analysis
FactorAnalysis
Cost m-Toluic acid is a relatively inexpensive starting material.[5][6][7][8][9] N-Bromosuccinimide is also readily available and moderately priced.[10][11][12][13][14] Overall, the raw material cost for this route is generally low.
Yield The bromination step can yield up to 88% of the desired product.[3] The subsequent esterification is also typically high-yielding, often exceeding 90%.[1][3]
Safety Concentrated sulfuric acid is corrosive and requires careful handling. NBS is a lachrymator and should be handled in a well-ventilated fume hood. The reaction should be quenched carefully to avoid excessive heat generation.
Environmental Impact The use of concentrated sulfuric acid and organic solvents contributes to waste generation. Proper disposal procedures must be followed.
Simplicity The procedures are straightforward and utilize common laboratory techniques, making this route accessible for most organic synthesis labs.

Synthetic Route 2: Sandmeyer Reaction of 2-Amino-5-methylbenzoic Acid

This route offers an alternative approach, starting from an amino-substituted benzoic acid and utilizing the versatile Sandmeyer reaction to introduce the bromine atom.

Scientific Principle

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[15][16] The first step is the diazotization of the primary aromatic amine, 2-amino-5-methylbenzoic acid, with sodium nitrite in the presence of a strong acid (like hydrobromic acid) at low temperatures to form the corresponding diazonium salt.[17] This intermediate is generally unstable and is used in situ.

In the second step, the diazonium salt is treated with a copper(I) bromide solution. The copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.[15][16][18] The resulting 2-bromo-5-methylbenzoic acid is then esterified as in Route 1.

Experimental Protocol

Step 1: Sandmeyer Reaction of 2-Amino-5-methylbenzoic Acid

  • Suspend 2-amino-5-methylbenzoic acid (1 equivalent) in an aqueous solution of hydrobromic acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.[17] Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1 equivalent) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.[17]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain crude 2-bromo-5-methylbenzoic acid.

Step 2: Esterification of 2-bromo-5-methylbenzoic acid

This step is identical to the esterification procedure described in Synthetic Route 1.

Visualization of the Workflow

Synthetic Route 2 cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Esterification 2-Amino-5-methylbenzoic Acid 2-Amino-5-methylbenzoic Acid NaNO2, HBr, 0-5°C NaNO2, HBr, 0-5°C 2-Amino-5-methylbenzoic Acid->NaNO2, HBr, 0-5°C Diazotization Diazonium Salt Diazonium Salt NaNO2, HBr, 0-5°C->Diazonium Salt CuBr CuBr Diazonium Salt->CuBr Substitution 2-bromo-5-methylbenzoic acid 2-bromo-5-methylbenzoic acid CuBr->2-bromo-5-methylbenzoic acid Methanol, H2SO4 Methanol, H2SO4 2-bromo-5-methylbenzoic acid->Methanol, H2SO4 Reaction This compound This compound Methanol, H2SO4->this compound Final Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Cost-Benefit Analysis
FactorAnalysis
Cost 2-Amino-5-methylbenzoic acid is generally more expensive than m-toluic acid.[19][20][21][22][23] Sodium nitrite and copper(I) bromide are relatively inexpensive.[24][25][26][27][28][29][30][31] The higher cost of the starting material is a significant factor.
Yield The Sandmeyer reaction can be high-yielding, often in the range of 70-90%, but can be sensitive to reaction conditions.[17] The subsequent esterification is also high-yielding.
Safety Diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be handled in solution and at low temperatures. Sodium nitrite is toxic. The reaction produces nitrogen gas, which should be properly vented.
Environmental Impact The use of copper salts can lead to heavy metal waste, which requires specialized disposal procedures.
Versatility The Sandmeyer reaction is a very versatile method for introducing a wide range of substituents onto an aromatic ring, not just bromine.

Comparative Analysis

MetricRoute 1: BrominationRoute 2: Sandmeyer Reaction
Starting Material Cost LowHigh
Overall Yield Generally high and reliableCan be high, but more variable
Safety Concerns Corrosive acid, lachrymatorPotentially explosive intermediate, toxic reagent
Environmental Impact Acid and solvent wasteHeavy metal waste
Procedural Complexity Simpler, less temperature-sensitiveRequires strict temperature control
Scalability More easily scalableScalability requires careful safety considerations

Conclusion and Recommendations

Both synthetic routes are viable for the preparation of this compound. The choice between them will largely depend on the specific needs and constraints of the researcher or organization.

Route 1 (Bromination of m-Toluic Acid) is recommended for:

  • Large-scale synthesis: Due to the lower cost of starting materials and simpler procedure.

  • Laboratories with limited resources: As it does not require specialized equipment for handling potentially explosive intermediates.

  • Applications where cost is a primary driver.

Route 2 (Sandmeyer Reaction) is a better choice when:

  • The starting material, 2-amino-5-methylbenzoic acid, is readily available or is an intermediate in a longer synthetic sequence.

  • A high degree of regioselectivity is required, and other isomers are problematic.

  • The laboratory is well-equipped to handle diazotization reactions safely.

Ultimately, for most applications, the bromination of m-toluic acid followed by esterification (Route 1) presents a more favorable cost-benefit profile due to its lower raw material costs, high and reliable yields, and simpler, safer procedure.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 2-bromo-5-methylbenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of foundational building blocks is a decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzoic acids and their esters are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors to metabolic modulators.[1][2] Among these, Methyl 2-bromo-5-methylbenzoate serves as a versatile and reliable intermediate.

This guide provides an in-depth, objective comparison of this compound against its primary halogenated alternatives. We will move beyond catalog data, delving into the mechanistic nuances and practical considerations that govern performance in key, industry-relevant transformations. The insights presented herein are grounded in established chemical principles and supported by representative experimental data to empower you, the synthetic chemist, to make the most informed strategic decisions for your project.

The Strategic Importance of the 2-Halo-5-methylbenzoate Scaffold

The 2-halo-5-methylbenzoate core is a valuable starting point for building molecular complexity. The halogen at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ester at the 1-position can be readily hydrolyzed or converted to an amide. The methyl group at the 5-position offers a point for metabolic blocking or can be involved in crucial binding interactions within a target protein. This trifecta of functionalities makes it a staple in the synthesis of complex APIs, including inhibitors of Bruton's Tyrosine Kinase (BTK) and Poly (ADP-ribose) polymerase (PARP), both critical targets in oncology.[3][4][5]

The choice of the halogen (Cl, Br, or I) is not trivial; it profoundly impacts reactivity, cost, and the required catalytic system. While bromine often represents a "goldilocks" option, a thorough understanding of the alternatives is essential for process optimization and cost management.[6]

Comparative Reactivity in Cross-Coupling Reactions

The utility of aryl halides in modern API synthesis is largely defined by their performance in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles, such as the Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy.

The established reactivity trend for aryl halides is: I > Br > Cl .[6] This is because the C-I bond is the weakest and most readily cleaved, while the C-Cl bond is the strongest and requires a more active catalyst system, often involving specialized, electron-rich ligands, and potentially higher temperatures to facilitate the oxidative addition.[8][9]

dot graph Suzuki_Catalytic_Cycle { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 1: The Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c, pad=0.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; pd2_complex [label="Ar-Pd(II)-X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.5!"]; transmetal_complex [label="Ar-Pd(II)-Ar'(Ln)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,0!"]; product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];

// Edges with labels pd0 -> pd2_complex [label=" Oxidative\n Addition\n (Ar-X)"]; pd2_complex -> transmetal_complex [label=" Transmetalation\n (Ar'-B(OR)2, Base)"]; transmetal_complex -> product [label=" Reductive\n Elimination"]; product -> pd0 [label=" Regeneration", style=dashed]; } . Caption: The Suzuki-Miyaura Catalytic Cycle.[7]

Performance Benchmark: A Quantitative Comparison

To illustrate the practical implications of the C-X bond strength, we've compiled representative data for the Suzuki-Miyaura coupling performance of Methyl 2-halo-5-methylbenzoates. While a single head-to-head study is not available, the following data, synthesized from analogous systems, provides a reliable benchmark for expected performance.

ParameterMethyl 2-chloro-5-methylbenzoateThis compound Methyl 2-iodo-5-methylbenzoate
Relative Reactivity LowerIntermediate (Benchmark) Higher
Typical Catalyst System Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands)[8]Pd(PPh₃)₄ or Pd(dppf)Cl₂[10][11]Pd(OAc)₂ or Pd(PPh₃)₄ (often ligand-free is possible)[12]
Typical Conditions Higher Temperatures (e.g., 100-120 °C), Stronger Base (e.g., K₃PO₄)[8]Moderate Temperatures (e.g., 80-100 °C), Milder Base (e.g., K₂CO₃) [7]Lower Temperatures (e.g., RT-80 °C), Milder Base (e.g., K₂CO₃)
Representative Yield Moderate to Good (Often requires optimization)Good to Excellent Excellent
Relative Cost LowModerate High

Analysis & Field Insights:

  • Methyl 2-chloro-5-methylbenzoate: This is the most cost-effective starting material, making it highly attractive for large-scale synthesis. However, its lower reactivity necessitates more forceful reaction conditions and specialized, often expensive, catalyst systems.[9] The risk of side reactions can be higher, and process optimization may be more time-consuming.

  • This compound: This reagent offers a robust balance of reactivity and cost.[13][14] It is reactive enough to participate efficiently in a wide range of cross-coupling reactions under relatively mild conditions, using standard, commercially available catalysts.[11] This reliability makes it an ideal choice for discovery chemistry and initial scale-up, where predictability and high success rates are paramount.

  • Methyl 2-iodo-5-methylbenzoate: As the most reactive of the trio, the iodo-analogue allows for the mildest reaction conditions, sometimes even proceeding at room temperature.[15][16] This is particularly advantageous for substrates bearing sensitive functional groups. However, its significantly higher cost and potential for light sensitivity often limit its use to small-scale syntheses or particularly challenging transformations where its high reactivity is indispensable.[15][17]

dot graph Logic_Diagram { rankdir=LR; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 2: Decision Matrix for Halogenated Benzoates", labelloc=b, labeljust=c]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Choice of\nMethyl 2-halo-5-methylbenzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chloro [label="{Methyl 2-chloro-...|Cost: Low\nReactivity: Low\nCatalyst: Specialized}", fillcolor="#F1F3F4", fontcolor="#202124"]; bromo [label="{Methyl 2-bromo-...|Cost: Moderate\nReactivity: Good\nCatalyst: Standard}", fillcolor="#FBBC05", fontcolor="#202124"]; iodo [label="{Methyl 2-iodo-...|Cost: High\nReactivity: High\nCatalyst: Simple/None}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> chloro [label="Prioritize Cost-Effectiveness\n(Large Scale)"]; start -> bromo [label="Prioritize Reliability & Versatility\n(Discovery/Benchtop)"]; start -> iodo [label="Prioritize Mild Conditions\n(Sensitive Substrates)"]; } . Caption: Relationship between cost, reactivity, and catalyst needs.

Experimental Protocol: A Validated Workflow

The following protocol provides a detailed, self-validating system for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Reaction: Synthesis of Methyl 5-methyl-2-(phenyl)benzoate

Materials:

  • This compound (1.0 mmol, 229.07 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • 1,4-Dioxane (8 mL), anhydrous

  • Water (2 mL), deionized

Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Causality: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to remove oxygen.

    • Causality: The Pd(0) catalyst is sensitive to oxidation to Pd(II), which would render it inactive in the catalytic cycle. Maintaining an inert atmosphere protects the catalyst's integrity.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture via syringe. Bubble the inert gas through the solution for 15-20 minutes.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing removes any residual dissolved oxygen from the solvent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Causality: Adding the catalyst last and under positive inert gas pressure provides maximum protection against degradation.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

dot graph Experimental_Workflow { rankdir=TB; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 3: General Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes setup [label="1. Reaction Setup\n(Add Reagents & Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Create Inert Atmosphere\n(Evacuate/Backfill Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add & Degas Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="4. Add Catalyst\n(Under Argon)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="5. Heat & Stir\n(Monitor by TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="6. Work-up\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="8. Product Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> inert -> solvent -> catalyst -> react -> workup -> purify -> analyze; } . Caption: A typical workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

This compound stands as a highly effective and versatile building block for API synthesis. Its performance in palladium-catalyzed cross-coupling reactions offers an optimal balance between reactivity, cost, and methodological simplicity, making it the benchmark standard for many applications.

  • For Discovery & Early Development: We strongly recommend This compound as the default choice. Its predictable reactivity and compatibility with standard catalytic systems facilitate rapid library synthesis and reliable route development.

  • For Large-Scale & Cost Optimization: Methyl 2-chloro-5-methylbenzoate should be seriously considered. While it requires more investment in process development to overcome its lower reactivity, the potential for significant cost savings on a multi-kilogram scale is substantial.[9]

  • For Highly Sensitive Substrates: Methyl 2-iodo-5-methylbenzoate is the reagent of choice when mild conditions are paramount to preserving fragile functional groups, despite its higher cost.[16]

By understanding the distinct performance profiles of these key reagents, drug development professionals can strategically tailor their synthetic routes, optimizing for speed, cost, or substrate compatibility to accelerate the path from discovery to clinical candidate.

References

A Researcher's Guide to Byproduct Characterization in the Synthesis of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Byproduct Formation and Characterization in the Synthesis of Methyl 2-bromo-5-methylbenzoate for Researchers, Scientists, and Drug Development Professionals.

In the synthesis of this compound, a key building block in pharmaceutical and agrochemical research, the purity of the final product is paramount. The presence of isomeric and other byproducts can significantly impact reaction yields, downstream applications, and the overall safety and efficacy of the final active ingredient. This guide provides an in-depth comparison of analytical methodologies for the characterization of these byproducts, supported by experimental data, to equip researchers with the tools for robust synthesis and quality control.

The Synthetic Landscape: Anticipating Potential Byproducts

The synthesis of this compound typically involves the electrophilic bromination of a substituted methyl benzoate precursor. The directing effects of the methyl and ester groups on the aromatic ring, as well as the reaction conditions, can lead to the formation of several byproducts.

Key Potential Byproducts Include:

  • Isomeric Byproducts: Due to the directing effects of the substituents, bromination can occur at different positions on the aromatic ring, leading to isomers such as Methyl 3-bromo-5-methylbenzoate and Methyl 4-bromo-5-methylbenzoate.

  • Polybrominated Byproducts: Under certain conditions, more than one bromine atom can be added to the aromatic ring, resulting in di- or tri-brominated species.

  • Benzylic Bromination Byproducts: Radical conditions can favor the bromination of the benzylic methyl group, leading to the formation of methyl 2-bromo-5-(bromomethyl)benzoate.

The formation of these byproducts is governed by the interplay of electronic and steric effects, as well as the choice of brominating agent and reaction parameters. A thorough understanding of these factors is crucial for minimizing byproduct formation and for developing effective analytical methods for their detection and quantification.

Navigating the Analytical Maze: A Comparative Look at Characterization Techniques

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of byproducts in the synthesis of this compound. This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in this context.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile compounds in a complex mixture.

Strengths in Byproduct Analysis:

  • Excellent Separation: GC provides high-resolution separation of isomers that may be difficult to distinguish by other methods.

  • Sensitive Detection: MS allows for the detection of trace-level byproducts.

  • Structural Information from Fragmentation: The mass spectrum provides a molecular fingerprint, and the fragmentation pattern offers clues to the structure of the molecule, particularly the position of the bromine atom. Brominated compounds exhibit a characteristic isotopic pattern for the molecular ion peak (M) and fragment ions, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Table 1: Predicted GC-MS Fragmentation Patterns for Key Compounds

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Notes
This compound229.07228/230 (M+), 197/199 ([M-OCH3]+), 169/171 ([M-COOCH3]+), 115, 91Loss of the methoxy and carbomethoxy groups are common fragmentation pathways for methyl benzoates.
Methyl 3-bromo-5-methylbenzoate229.07228/230 (M+), 197/199 ([M-OCH3]+), 169/171 ([M-COOCH3]+), 115, 91Fragmentation pattern is expected to be similar to the 2-bromo isomer, but relative intensities may differ.
Methyl 4-bromo-2-methylbenzoate229.07228/230 (M+), 197/199 ([M-OCH3]+), 169/171 ([M-COOCH3]+), 115, 91Similar fragmentation to other isomers is anticipated.
Methyl 2-bromo-5-(bromomethyl)benzoate307.96306/308/310 (M+), 227/229 ([M-Br]+), 197/199 ([M-CH2Br]+), 115The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for the precise structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

Distinguishing Isomers with 1H and 13C NMR:

  • Chemical Shifts: The position of a signal in the NMR spectrum (chemical shift) is highly sensitive to the electronic environment of the nucleus. The proximity of the bromine atom to the methyl and ester groups in different isomers will result in distinct chemical shifts for the aromatic protons and carbons.

  • Coupling Constants: The splitting pattern of signals (coupling) provides information about the connectivity of atoms. The coupling constants between adjacent aromatic protons can help determine their relative positions on the ring.

Table 2: 1H NMR Spectral Data for this compound and Potential Isomeric Byproducts

CompoundAromatic Protons (ppm)-OCH3 (ppm)-CH3 (ppm)
This compound 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H)[1]3.92 (s, 3H)[1]2.33 (s, 3H)[1]
Methyl 3-bromobenzoate 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H)[2]3.91 (s, 3H)[2]-
Methyl 4-bromobenzoate 7.87(d, J = 8.6 Hz, 2H), 7.55(d, J = 8.6 Hz, 2H)[2]3.87 (s, 3H)[2]-
Methyl 4-bromo-2-methylbenzoate 7.85 (d, 1H), 7.42-7.47 (m, 2H)3.95 (s, 3H)2.64 (s, 3H)

Table 3: 13C NMR Spectral Data for Potential Isomeric Byproducts

CompoundAromatic Carbons (ppm)C=O (ppm)-OCH3 (ppm)-CH3 (ppm)
Methyl 3-bromobenzoate 135.7, 132.4, 132.1, 129.8, 128.0, 122.3[2]165.5[2]52.2[2]-
Methyl 4-bromobenzoate 131.9, 131.1, 130.6, 128.5, 127.5[2]165.7[2]51.2[2]-

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify peaks corresponding to the target product and byproducts based on their retention times and mass spectra. Compare the obtained mass spectra with library data or predicted fragmentation patterns.

Protocol 2: NMR Analysis for Isomer Identification
  • Sample Preparation: Purify the crude product using column chromatography to isolate the main product and any significant byproducts. Dissolve each purified fraction in a deuterated solvent (e.g., CDCl3).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling constants to assign the structure.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Analyze the chemical shifts to identify the number of unique carbon atoms and their chemical environments.

  • 2D NMR (Optional): For complex mixtures or ambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Mechanistic Insights into Byproduct Formation

The formation of byproducts can be rationalized by considering the mechanism of electrophilic aromatic substitution and the potential for radical reactions.

Byproduct_Formation cluster_electrophilic Electrophilic Aromatic Substitution cluster_radical Radical Bromination Start Methyl 5-methylbenzoate Bromonium Bromonium Ion (Br+) Start->Bromonium Brominating Agent (e.g., Br2, NBS) Carbocation Carbocation Intermediate Bromonium->Carbocation Electrophilic Attack Product This compound Carbocation->Product Deprotonation (Ortho Attack) Isomer3 Methyl 3-bromo-5-methylbenzoate Carbocation->Isomer3 Deprotonation (Meta Attack) Isomer4 Methyl 4-bromo-5-methylbenzoate Carbocation->Isomer4 Deprotonation (Para Attack) Start_Radical Methyl 5-methylbenzoate Radical_Initiator Radical Initiator (e.g., AIBN, light) Start_Radical->Radical_Initiator Benzylic_Radical Benzylic Radical Radical_Initiator->Benzylic_Radical Hydrogen Abstraction Benzylic_Product Methyl 2-bromo-5-(bromomethyl)benzoate Benzylic_Radical->Benzylic_Product Reaction with Br•

Caption: Pathways to Byproduct Formation.

Conclusion

A robust analytical strategy employing both GC-MS and NMR spectroscopy is indispensable for the comprehensive characterization of byproducts in the synthesis of this compound. While GC-MS excels in the separation and initial identification of components in a complex mixture, NMR spectroscopy provides the definitive structural elucidation necessary to distinguish between isomers. By understanding the potential byproducts and employing these powerful analytical techniques, researchers can ensure the quality and purity of their synthesized materials, paving the way for successful downstream applications in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 2-bromo-5-methylbenzoate (CAS No. 79669-50-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure operational safety and environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards to build a self-validating system of chemical waste management.

Hazard Identification and Immediate Precautions

This compound is a halogenated aromatic ester that poses several health risks upon exposure. Understanding these hazards is the first step in safe handling and disposal. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

Key Hazards Summary

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[2].
Serious Eye IrritationH319Causes serious eye irritation[2].
Respiratory IrritationH335May cause respiratory irritation[2][3].

Personal Protective Equipment (PPE): The First Line of Defense

Before handling or disposing of this compound, the following PPE is mandatory. The causality behind each choice is to prevent the primary routes of exposure—dermal contact, ocular contact, and inhalation.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) to prevent skin contact. Always check the manufacturer's glove compatibility chart[4].

  • Eye Protection: Chemical splash goggles are required to protect against splashes. For operations with a higher risk of splashing, a face shield is also recommended[4].

  • Lab Coat: A fully buttoned lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: All handling of this chemical, including waste consolidation, must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors[4][5].

Emergency First-Aid Protocols

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical attention[1][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur[1].

  • Ingestion: If swallowed, call a Poison Center or doctor. Rinse mouth with water. Do not induce vomiting[1].

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. As an organobromine compound, this compound is classified as a halogenated organic hazardous waste [7][8]. This classification is critical and dictates the final disposal pathway and associated costs.

The core principle of chemical waste management is segregation at the source. Mixing halogenated waste with non-halogenated waste streams needlessly contaminates the entire volume, forcing it all to be treated via the more stringent and expensive disposal methods required for halogenated compounds[7][8].

The following diagram illustrates the decision-making process for segregating chemical waste generated from processes involving this compound.

WasteSegregation Start Waste Generated CheckHalogen Does the waste contain This compound or other halogenated compounds? Start->CheckHalogen Halogenated Halogenated Organic Waste (e.g., Green Labeled Carboy) CheckHalogen->Halogenated  Yes CheckOrganic Is the waste primarily organic solvent? CheckHalogen->CheckOrganic  No NonHalogenated Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) Aqueous Aqueous Waste (e.g., Blue Labeled Carboy) CheckOrganic->NonHalogenated  Yes CheckOrganic->Aqueous  No (Acids, Bases, etc.)

Caption: Waste segregation decision workflow for halogenated compounds.

Step-by-Step Disposal Procedures

Disposal protocols vary based on the quantity and form of the waste.

Protocol 3.1: Disposal of Contaminated Materials and Small Residues

This procedure applies to items such as contaminated gloves, wipes, and residual amounts of the chemical on labware.

  • Don PPE: Ensure all required PPE from Section 1 is in use.

  • Collect Waste: Place all solid contaminated items directly into a designated, sealable, and compatible hazardous waste container. This is typically a plastic bag or drum liner inside a solid waste container[4].

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list all contents. Attach a completed dangerous waste label as soon as the first item is added[4].

  • Storage: Keep the waste container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials[4].

Protocol 3.2: Disposal of Bulk or Unused this compound

This procedure applies to expired reagents or quantities of the chemical that are no longer needed.

  • Container Integrity: Ensure the chemical is in its original, securely sealed container. If the container is damaged, carefully transfer the contents to a new, compatible container inside a chemical fume hood.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly list the full chemical name, "this compound," and approximate quantity. Do not obscure the original manufacturer's label.

  • Storage: Place the labeled container in the designated SAA. Ensure it is stored away from incompatible materials such as strong oxidizing agents and bases[4][9].

Protocol 3.3: Spill Cleanup Procedure

In the event of a spill, execute the following steps swiftly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition[5].

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools[5].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to Protocol 3.1.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Final Disposal Pathway: Regulated Incineration

Due to its chemical structure, this compound is not suitable for landfill or sewer disposal[5]. The environmentally sound and regulatory-compliant method for disposal is high-temperature incineration at a licensed hazardous waste treatment facility[5][7][10].

This process achieves the following:

  • Complete Destruction: The high temperatures break down the organic molecule into its constituent elements.

  • Flue Gas Scrubbing: The resulting acidic gases, primarily hydrogen bromide (HBr) from the bromine content, are neutralized and "scrubbed" from the emissions to prevent release into the atmosphere[5].

Disposal must be managed through your institution's EH&S department or a certified hazardous waste disposal vendor. These entities will ensure that the waste is transported and destroyed in compliance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA)[11].

Regulatory Framework

The handling and disposal of this compound are governed by several key regulations:

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify chemical hazards and train employees on safe handling and emergency procedures[12][13].

  • Environmental Protection Agency (EPA): The EPA, under the RCRA, regulates the management and disposal of hazardous wastes. As a halogenated organic compound, this chemical falls under these stringent regulations, which include specific requirements for waste characterization, labeling, storage, and disposal[11][14]. The presence of halogens is a key determinant for waste classification under RCRA[15].

By adhering to the procedures in this guide, you ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.

References

Personal protective equipment for handling Methyl 2-bromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling Methyl 2-bromo-5-methylbenzoate

As a Senior Application Scientist, it is understood that robust safety protocols are the bedrock of innovative and successful research. Handling chemical reagents like this compound, a common building block in synthetic organic chemistry, requires not just adherence to a checklist, but a deep, causal understanding of why each safety measure is critical. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Profile

This compound (CAS No. 90971-88-3) is an irritant and a flammable liquid.[1] Understanding its specific hazard classifications under the Globally Harmonized System (GHS) is the first step in establishing a self-validating safety protocol. The potential risks dictate the necessary protective barriers.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeStatementRationale for Protection
Flammable LiquidsH226Flammable liquid and vapourRequires control of ignition sources and use of non-sparking tools.
Skin Corrosion/IrritationH315Causes skin irritationMandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritationNecessitates tightly sealed chemical safety goggles or a face shield to protect against splashes.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritationRequires handling in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[3][4][5]

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3][5]

Mandatory Personal Protective Equipment (PPE) Protocol

A risk assessment mandates the use of specific PPE to mitigate the hazards identified above. The following equipment is non-negotiable when handling this compound. The causality is clear: the equipment directly counters a known risk.

Table 2: Required PPE for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles if there is a significant splash risk.[6][7]Protects against splashes of the liquid, which can cause serious eye irritation.[1][2]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use. Consult a glove compatibility chart for appropriate material and thickness.[6][8] Clothing: A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are required.[6]Prevents skin contact, which causes irritation.[1][2] The lab coat provides a removable barrier in case of a spill.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If ventilation is inadequate or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[3][4][5]

Step-by-Step PPE Procedures

Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself. Incorrect removal can lead to contamination and exposure.

Donning Sequence:
  • Lab Coat and Clothing: Ensure your lab coat is clean, fully buttoned, and fits properly. Confirm you are wearing long pants and closed-toe shoes.

  • Gloves: Select the correct size and type of chemical-resistant gloves. Inspect for tears, punctures, or discoloration. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Eye Protection: Put on your safety goggles. Adjust the strap for a snug fit. If a splash risk exists, don a face shield over the goggles.

Doffing Sequence (to prevent contamination):
  • Gloves: Remove gloves using a glove-to-glove technique. Pinch the palm of one glove and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.[9]

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside surface. Fold it so the contaminated exterior is contained inward and place it in the designated area for laundering or disposal.

  • Eye Protection: Remove goggles or face shield by handling the strap, avoiding contact with the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6][7][8]

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. This workflow minimizes exposure and reduces the risk of spills or accidents.

G cluster_prep Preparation Phase cluster_exp Experimental Phase (in Fume Hood) cluster_clean Post-Experiment Phase prep 1. Area Preparation - Verify fume hood function. - Remove ignition sources. - Prepare spill kit. ppe 2. Don PPE - Follow donning sequence. prep->ppe chem 3. Reagent Handling - Obtain chemical from storage. - Keep container tightly closed. ppe->chem use 4. Chemical Use - Dispense required amount. - Use non-sparking tools. - Keep sash at lowest practical height. chem->use decon 5. Decontamination - Clean work surfaces. - Decontaminate equipment. use->decon waste 6. Waste Disposal - Segregate hazardous waste. - Label containers correctly. decon->waste doff 7. Doff PPE - Follow doffing sequence. waste->doff wash 8. Hand Hygiene - Wash hands thoroughly. doff->wash

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large.

  • Control Ignition Sources: Remove all sources of sparks or flames.[6]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6][10]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]

Disposal Plan: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Chemical Waste: Collect in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Place contaminated gloves, wipes, and other solid materials in a separate, sealed container clearly marked as hazardous waste.[9]

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[7][12][13]

By integrating these detailed protocols into your daily laboratory operations, you build a system of self-validating safety that protects you, your colleagues, and the quality of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.